Penicilloate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWNSXLUZRKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031726 | |
| Record name | Benzylpenicilloic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-98-2, 11039-68-2 | |
| Record name | Benzylpenicilloic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicilloic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163084 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylpenicilloic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Penicilloate Formation from Penicillin Hydrolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis of penicillin, leading to the formation of its inactive metabolite, penicilloate. The stability of penicillin is a critical factor in its efficacy and the development of drug resistance. Understanding the mechanisms of its degradation is paramount for the formulation of stable penicillin-based therapeutics and the development of strategies to combat antibiotic resistance. This guide delves into the kinetics, influencing factors, and analytical methodologies pertinent to the study of penicillin hydrolysis.
The Core Reaction: Hydrolysis of the β-Lactam Ring
The defining structural feature of all penicillin antibiotics is the four-membered β-lactam ring. The therapeutic activity of these drugs relies on the high reactivity of this strained ring, which acylates and inactivates bacterial enzymes essential for cell wall synthesis, known as penicillin-binding proteins (PBPs).[1][2] However, this inherent reactivity also makes penicillins susceptible to hydrolysis, which leads to the opening of the β-lactam ring and the formation of the biologically inactive penicilloic acid.[3] This process can be catalyzed by acid, base, or enzymes, specifically β-lactamases.[4]
Mechanisms of Penicillin Hydrolysis
The hydrolysis of the β-lactam ring in penicillin can proceed through three primary pathways: acid-catalyzed, base-catalyzed, and enzyme-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of penicillin is initiated by the protonation of the carbonyl oxygen of the β-lactam ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the amide bond within the β-lactam ring, yielding penicilloic acid.[5] Further degradation of penicilloic acid can occur under acidic conditions, leading to the formation of penilloic acid and other products.[6][7]
Base-Catalyzed Hydrolysis
In alkaline or neutral to slightly alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. This forms a tetrahedral intermediate which then undergoes ring opening to form this compound.[8] The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.[5]
Enzyme-Catalyzed Hydrolysis (β-Lactamases)
The most significant mechanism of penicillin resistance in bacteria is the production of β-lactamase enzymes.[3] These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective before it can reach its PBP target. The catalytic mechanism of serine β-lactamases, the most common type, involves a two-step process:
-
Acylation: A serine residue in the active site of the β-lactamase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This forms a covalent acyl-enzyme intermediate.[9]
-
Deacylation: A water molecule, activated by a general base residue (often a glutamate or lysine), attacks the acyl-enzyme intermediate, hydrolyzing the ester bond and releasing the inactive penicilloic acid. This regenerates the free enzyme, which can then catalyze the degradation of another penicillin molecule.[9]
Different classes of β-lactamases (Ambler classes A, B, C, and D) exist, with varying substrate specificities for different types of β-lactam antibiotics.[2][10]
Kinetics of Penicillin Hydrolysis
The rate of penicillin hydrolysis is influenced by several factors, primarily pH, temperature, and the specific side chain of the penicillin derivative. The degradation of penicillin generally follows pseudo-first-order kinetics.[5]
Data Presentation: Quantitative Kinetics of Penicillin G Hydrolysis
The following tables summarize the pseudo-first-order rate constants (k) and half-lives (t½) for the hydrolysis of Penicillin G under various pH and temperature conditions.
| pH | Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Reference |
| 4 | 80 | 0.0514 | 13.48 | [5] |
| 4 | 90 | 0.0654 | 10.59 | [5] |
| 4 | 100 | 0.1603 | 4.32 | [5] |
| 6 | 80 | 0.0032 | 216.56 | [5] |
| 6 | 90 | 0.0056 | 123.75 | [5] |
| 6 | 100 | 0.0127 | 54.57 | [5] |
| 7 | 80 | 0.0008 | 866.25 | [5] |
| 7 | 90 | 0.0012 | 577.50 | [5] |
| 7 | 100 | 0.0039 | 177.69 | [5] |
| 8 | 80 | 0.0032 | 216.56 | [5] |
| 8 | 90 | 0.0050 | 138.60 | [5] |
| 8 | 100 | 0.0126 | 55.00 | [5] |
| 10 | 80 | 0.0169 | 41.01 | [5] |
| 10 | 90 | 0.0234 | 29.62 | [5] |
| 10 | 100 | 0.0485 | 14.29 | [5] |
Table 1. Kinetic data for the hydrolysis of Penicillin G at various pH values and temperatures.
| Penicillin Derivative | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Penicillin G | pH 7.0, 30°C, 0.3 M phosphate buffer | 0.8 x 10⁻² h⁻¹ | 85 h | [11] |
| Penicillin G | pH 6.5, 25°C, ionic strength 1.1 M | - | - | [12] |
| Micellar Penicillin G | pH 7.0, 25°C, ionic strength 1.1 M | - | 2.5 times more stable than nonmicellar | [12] |
| Ampicillin | pH 4-9, 25°C | - | 5.3 to 27 days | [13] |
| Cefalotin | pH 4-9, 25°C | - | 5.3 to 27 days | [13] |
| Cefoxitin | pH 4-9, 25°C | - | 5.3 to 27 days | [13] |
Table 2. Comparative stability of different penicillin derivatives.
Experimental Protocols
Accurate monitoring of penicillin hydrolysis is crucial for stability studies and the characterization of β-lactamase activity. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification of Penicillin and this compound
HPLC is a robust and widely used method for separating and quantifying penicillin and its degradation products.
Objective: To determine the concentration of a penicillin and its corresponding penicilloic acid in a sample over time.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate (pH 4.5 with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Penicillin standard of known concentration
-
Penicilloic acid standard of known concentration
-
Buffer solutions for sample incubation (e.g., phosphate or citrate buffers at various pH values)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of the penicillin and penicilloic acid in the mobile phase, ranging from the expected lower to upper limits of quantification.
-
Sample Preparation:
-
Dissolve the penicillin in the desired buffer solution at a known initial concentration.
-
Incubate the solution at a controlled temperature.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by acidification or rapid freezing) to prevent further degradation.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[14]
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 35 °C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 75:25, A:B).
-
Inject a fixed volume of the prepared standard or sample (e.g., 10 µL).
-
Run a gradient or isocratic elution program to separate the penicillin and penicilloic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Construct a calibration curve for both the penicillin and penicilloic acid by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the penicillin and penicilloic acid in the incubated samples by interpolating their peak areas from the calibration curves.
-
Plot the concentration of the penicillin as a function of time to determine the degradation kinetics.
-
Spectrophotometric Assay for β-Lactamase Activity
This method relies on the change in UV absorbance upon hydrolysis of the β-lactam ring.
Objective: To determine the kinetic parameters of a β-lactamase enzyme using a penicillin substrate.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
β-lactamase enzyme solution of known concentration
-
Penicillin G (or other penicillin substrate) solution
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Nitrocefin (a chromogenic cephalosporin, as an alternative substrate)[15]
Procedure:
-
Wavelength Determination: Determine the wavelength of maximum absorbance change (Δε) between the intact penicillin and its hydrolyzed product, penicilloic acid. This is often in the UV range.
-
Assay Setup:
-
Pipette the assay buffer into a quartz cuvette.
-
Add a specific concentration of the penicillin substrate to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and record the initial absorbance.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small, known amount of the β-lactamase solution to the cuvette.
-
Immediately start monitoring the change in absorbance over time at the predetermined wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (Rate = ΔA / (Δt * Δε * l), where l is the path length of the cuvette).
-
Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for identifying the degradation products of penicillin and for studying the kinetics of the hydrolysis reaction in real-time.
Objective: To identify the chemical structures of penicillin degradation products and monitor their formation over time.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated buffer solution (e.g., D₂O-based phosphate buffer)
-
Penicillin G sample
-
Internal standard (e.g., TMS)
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of Penicillin G in the deuterated buffer solution directly in an NMR tube.[11]
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the intact penicillin. Key signals for penicillin G include those for the β-lactam protons, the thiazolidine ring protons, and the benzyl side chain protons.[16]
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the penicillin G peaks and the appearance and increase in the intensity of new peaks corresponding to the degradation products.
-
The chemical shifts of the protons in penicilloic acid will be different from those in penicillin G, allowing for their distinct identification.[16][17]
-
Integrate the peaks to determine the relative concentrations of penicillin G and its degradation products over time. This data can be used to calculate the reaction kinetics.
-
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
Conclusion
The hydrolysis of the β-lactam ring in penicillin to form penicilloic acid is a fundamental process with significant implications for the clinical efficacy of this important class of antibiotics. A thorough understanding of the mechanisms, kinetics, and factors influencing this degradation is essential for the development of more stable penicillin formulations and for devising strategies to overcome β-lactamase-mediated resistance. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the stability of existing and novel penicillin derivatives.
References
- 1. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]
- 2. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 4. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of self-association on rate of penicillin G degradation in concentrated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. interchim.fr [interchim.fr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Characterization of penicillin.pptx [slideshare.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Structure of Benzylpenicilloate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of benzylpenicilloate, a primary degradation product of benzylpenicillin (penicillin G). This document is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
Benzylthis compound is formed by the hydrolysis of the β-lactam ring of benzylpenicillin. This reaction can occur under acidic, basic, or enzymatic conditions. The opening of the four-membered β-lactam ring results in the formation of a dicarboxylic acid derivative of the original penicillin structure.
Chemical Identifiers:
| Property | Value |
| IUPAC Name | (2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[1] |
| Molecular Formula | C16H20N2O5S[1] |
| Molecular Weight | 352.4 g/mol [1] |
| SMILES | CC1(--INVALID-LINK----INVALID-LINK--O)NC(=O)CC2=CC=CC=C2">C@@HC(=O)O)C[1] |
| InChI | InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t11-,12-,13+/m0/s1[1] |
Chemical Structure Diagram:
Caption: Chemical structure of benzylthis compound.
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of benzylthis compound.
Table 1: 13C NMR Chemical Shifts of (5R,6R)-Benzyl-penicilloic acid, dianion [2][3]
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 72.5 |
| C3 | 68.9 |
| C5 | 59.8 |
| C6 | 57.6 |
| Thiazolidine CH3 | 32.5, 27.9 |
| Phenyl CH2 | 43.1 |
| Phenyl C=O | 175.2 |
| Phenyl C1' | 136.2 |
| Phenyl C2'/C6' | 130.5 |
| Phenyl C3'/C5' | 129.8 |
| Phenyl C4' | 128.0 |
| Carboxyl C | 178.1, 176.9 |
Note: Assignments are based on the referenced literature and may require further experimental verification for benzylthis compound under different conditions.
Mass spectrometry is a key technique for confirming the molecular weight and determining the fragmentation pattern of benzylthis compound. The major metabolite of benzylpenicillin has been identified as penicilloic acid using high-performance liquid chromatographic analysis.[4]
Table 2: Mass Spectrometry Data for Benzylthis compound
| Parameter | Value | Reference |
| Molecular Weight | 352.4 g/mol | [1] |
| Monoisotopic Mass | 352.1093 g/mol | [1] |
| Major Fragment Ions (m/z) | 307, and others | [5] |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of benzylthis compound.
This protocol is adapted from methods described for the analysis of penicillin derivatives.[6][7][8][9]
-
Objective: To separate and quantify benzylpenicillin and its degradation products, including benzylthis compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile). The specific gradient will depend on the exact separation required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Samples containing benzylpenicillin are diluted in the mobile phase. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient elution program.
-
Monitor the chromatogram for the peaks corresponding to benzylpenicillin and its degradation products. Retention times should be confirmed with analytical standards.
-
Quantify the analytes using a calibration curve prepared from standards of known concentrations.
-
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of benzylpenicillin degradation.
Biological Significance: The Role of Benzylpenicilloyl in Penicillin Allergy
Benzylthis compound itself is not the primary hapten in penicillin allergy. Instead, the reactive benzylpenicilloyl group, formed from the opening of the β-lactam ring, covalently binds to host proteins, forming immunogenic conjugates.[10][11][12][13] This process is a key step in initiating an allergic response.
The formation of the antigenic determinant involves the reaction of the benzylpenicilloyl moiety with nucleophilic groups on proteins, primarily the ε-amino groups of lysine residues.[10][12]
In sensitized individuals, the immune system produces IgE antibodies specific to the benzylpenicilloyl-protein conjugate. Upon re-exposure, the multivalent antigen cross-links IgE antibodies bound to the surface of mast cells and basophils. This cross-linking triggers a signaling cascade, leading to the degranulation of these cells and the release of inflammatory mediators such as histamine, leading to the symptoms of an allergic reaction.[12][14][15]
Signaling Pathway for IgE-Mediated Penicillin Allergy:
Caption: IgE-mediated allergic reaction to penicillin.
References
- 1. Benzylpenicilloic acid | C16H20N2O5S | CID 445702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Kinetics of benzylpenicillin metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ues.pku.edu.cn [ues.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. interchim.fr [interchim.fr]
- 10. Studies on the mechanism of the formation of the penicillin antigen. III. The N-(D-alpha-benzylpenicilloyl) group as an antigenic determinant responsible for hypersensitivity to penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Evidence for the Formation of Diastereoisomeric Benzylpenicilloyl Haptens from Benzylpenicillin and Benzylpenicillenic Acid in Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Benzylpenicilloyl Polylysine? [synapse.patsnap.com]
- 13. Drug-protein conjugates--XIII. The disposition of the benzylpenicilloyl hapten conjugated to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
Penicilloate as a Major Antigenic Determinant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penicillin and its derivatives remain a cornerstone of antibacterial therapy. However, their utility is often limited by the potential for hypersensitivity reactions, which can range from mild skin rashes to life-threatening anaphylaxis. A critical step in the induction of these reactions is the covalent modification of host proteins by reactive penicillin metabolites, forming hapten-carrier complexes that are immunogenic. Among these metabolites, the penicilloyl moiety, formed by the opening of the β-lactam ring, is considered the major antigenic determinant due to its abundance. This guide provides an in-depth technical overview of the role of penicilloate, the hydrolysis product of the penicilloyl amide, and the broader penicilloyl determinant in the context of penicillin allergy. We will delve into the formation of these determinants, their interaction with the immune system, and the experimental methods used to detect and characterize the resulting immune response.
The Hapten-Carrier Concept in Penicillin Allergy
Penicillin itself is a small molecule (a hapten) and is not immunogenic on its own.[1] To elicit an immune response, it must covalently bind to a larger carrier molecule, typically a host protein, to form a hapten-carrier complex.[1][2][3] This process of "haptenation" renders the penicillin molecule immunogenic, leading to the production of specific antibodies and the activation of T cells.[2][4]
The reactive β-lactam ring of penicillin is central to this process. Under physiological conditions, this ring can open and react with nucleophilic groups on proteins, primarily the ε-amino groups of lysine residues, to form a stable penicilloyl-amide linkage.[5][6] This penicilloyl-protein conjugate is the primary immunogen in penicillin allergy.
Formation and Structure of this compound and Other Determinants
The degradation of penicillin in vivo leads to the formation of several antigenic determinants, broadly classified as major and minor determinants based on their relative abundance.
-
Major Determinant (Penicilloyl): The penicilloyl group is formed by the reaction of the opened β-lactam ring with proteins.[7][8][9] It is estimated that approximately 95% of penicillin that binds to proteins forms the penicilloyl conjugate, making it the "major" determinant.[10] The term "this compound" is often used to refer to the hydrolyzed form of the penicilloyl-amide, which is the stable structure recognized by the immune system.
-
Minor Determinants: These are formed in smaller quantities and include parent penicillin, this compound, penilloate, and penicillenate.[7][8][11] Despite their lower abundance, minor determinants are clinically significant as they are frequently implicated in severe, immediate hypersensitivity reactions like anaphylaxis.[8][9]
The following diagram illustrates the formation of the major penicilloyl determinant.
Caption: Formation of the major penicilloyl antigenic determinant.
Immunological Mechanisms of Penicillin Hypersensitivity
The penicilloyl-protein conjugate can trigger various types of hypersensitivity reactions, most notably Type I (IgE-mediated) and Type IV (T-cell mediated) reactions.
Type I Hypersensitivity (Immediate Reactions)
In susceptible individuals, initial exposure to the penicilloyl-protein conjugate leads to the production of penicilloyl-specific Immunoglobulin E (IgE) antibodies by plasma cells. This process involves the activation of B cells and T helper 2 (Th2) cells. The secreted IgE antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.
Upon re-exposure, the multivalent penicilloyl-protein conjugates cross-link the surface-bound IgE molecules, leading to the degranulation of mast cells and basophils. This results in the rapid release of pre-formed inflammatory mediators such as histamine, tryptase, and proteases, as well as the synthesis of leukotrienes and prostaglandins.[12] These mediators cause the clinical manifestations of immediate hypersensitivity, including urticaria, angioedema, bronchospasm, and, in severe cases, anaphylactic shock.[8][9]
The signaling pathway for IgE-mediated mast cell degranulation is depicted below.
Caption: IgE-mediated mast cell degranulation pathway.
Type IV Hypersensitivity (Delayed Reactions)
Delayed-type hypersensitivity reactions to penicillin are mediated by T cells and typically manifest 24 to 72 hours after drug administration.[13] In this pathway, the penicilloyl-protein conjugate is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The APCs process the conjugate and present penicilloyl-modified peptides on their Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells, or on MHC class I molecules to CD8+ cytotoxic T cells.
Activation and clonal expansion of drug-specific T cells lead to the release of pro-inflammatory cytokines and the recruitment of other immune cells, resulting in tissue inflammation and damage. Clinical manifestations of delayed reactions include maculopapular exanthems, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN).[8]
Quantitative Data on this compound-Specific Immune Responses
The following tables summarize key quantitative data related to the diagnosis of penicillin allergy, focusing on the role of penicilloyl determinants.
| Test Component | Positive Predictive Value (%) | Negative Predictive Value (%) | Sensitivity (%) | Specificity (%) | Reference |
| Penicilloyl-polylysine (PPL) - Major Determinant | Varies | 97.74 | Low | High | [14] |
| Minor Determinant Mixture (MDM) | Varies | 93.02 | Low | High | [14] |
| Penicillin G | Varies | 97.74 | Low | High | [14] |
| Combined PPL and MDM | Varies | 94.6 | 5.4 | High | [14] |
| Penicillin-specific IgE (ImmunoCAP/RAST) | Varies | Varies | 19.4 | 97.4 | [15] |
Table 1: Diagnostic Accuracy of Penicillin Allergy Tests
| Patient Cohort | Prevalence of Penicillin-Specific IgE (%) | Reference |
| Patients with suspected penicillin allergy | 5.2 | [16][17] |
| Patients with immediate-type reactions | Significantly higher than those with delayed reactions | [16][17] |
| General population with self-reported penicillin allergy | ~10% (though true IgE-mediated allergy is <5%) | [18] |
Table 2: Prevalence of Penicillin-Specific IgE
Experimental Protocols
Penicillin Skin Testing
Principle: To detect the presence of penicilloyl-specific IgE on mast cells in the skin. A positive reaction (wheal and flare) indicates the release of histamine and other mediators.
Materials:
-
Penicilloyl-polylysine (PPL, major determinant) solution
-
Minor determinant mixture (MDM) or Penicillin G solution
-
Histamine hydrochloride (positive control)
-
Saline (negative control)
-
Sterile skin prick lancets
-
Sterile needles and syringes for intradermal testing
-
Ruler for measuring wheal and flare diameter
Procedure:
-
Skin Prick Test (SPT): a. Clean the volar surface of the forearm with an alcohol swab. b. Place a drop of each test solution (PPL, MDM/Penicillin G, histamine, saline) on the skin, spaced at least 2 cm apart. c. Using a separate sterile lancet for each drop, prick the epidermis through the drop. d. Wait 15-20 minutes and observe for a wheal and flare reaction. e. A positive SPT is defined as a wheal diameter at least 3 mm larger than the negative control.
-
Intradermal Test (IDT): (Perform only if SPT is negative) a. Inject approximately 0.02 mL of each test solution intradermally to raise a small bleb. b. Wait 15-20 minutes and measure the diameter of the wheal and flare. c. A positive IDT is generally considered a wheal diameter of 5 mm or greater.
Caption: Workflow for penicillin skin testing.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific IgE
Principle: To quantify the amount of this compound-specific IgE in a patient's serum.
Materials:
-
Microtiter plate coated with penicilloyl-polylysine (PPL)
-
Patient serum samples
-
Standard human IgE of known concentrations
-
Enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader
Procedure:
-
Add patient serum and standards to the PPL-coated wells and incubate to allow specific IgE to bind.
-
Wash the plate to remove unbound antibodies.
-
Add enzyme-conjugated anti-human IgE antibody and incubate. This antibody will bind to any captured patient IgE.
-
Wash the plate to remove unbound conjugate.
-
Add the substrate and incubate to allow color development. The intensity of the color is proportional to the amount of specific IgE.
-
Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of this compound-specific IgE in the patient samples by comparing their absorbance to the standard curve.
Caption: Workflow of an ELISA for this compound-specific IgE.
Lymphocyte Transformation Test (LTT)
Principle: To detect the proliferation of penicillin-specific memory T cells in a patient's blood upon in vitro stimulation with the drug.
Materials:
-
Patient's peripheral blood mononuclear cells (PBMCs)
-
Penicillin G or other penicillin derivatives
-
Cell culture medium and supplements
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from the patient's blood using density gradient centrifugation.
-
Culture the PBMCs in the presence of various concentrations of penicillin (and a negative control without the drug).
-
After several days of incubation, add [3H]-thymidine to the cultures. Proliferating T cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
A stimulation index (SI) is calculated by dividing the counts per minute (CPM) in the presence of penicillin by the CPM in the absence of the drug. An SI significantly above a defined cutoff (e.g., >2 or 3) is considered a positive result, indicating the presence of drug-specific memory T cells.
Conclusion
The formation of penicilloyl-protein conjugates is a critical initiating event in the development of penicillin hypersensitivity. The penicilloyl moiety, as the major antigenic determinant, plays a central role in both immediate IgE-mediated and delayed T-cell-mediated reactions. A thorough understanding of the mechanisms of haptenation, the nature of the resulting antigenic determinants, and the subsequent immune responses is essential for the diagnosis and management of penicillin allergy. The experimental protocols outlined in this guide provide a framework for the investigation of these phenomena in both clinical and research settings. Further research into the fine specificity of the immune response to different penicillin determinants will continue to improve our ability to predict and prevent these adverse drug reactions.
References
- 1. penallergytest.com [penallergytest.com]
- 2. blog.tomsawyer.com [blog.tomsawyer.com]
- 3. Penicillin allergy: anti-penicillin IgE antibodies and immediate hypersensitivity skin reactions employing major and minor determinants of penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between skin test, specific IgE and levels of cytokines in patients with penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Diagnostic Testing for Antibiotic Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of penicillin allergenic determinants that bind IgE antibodies in the sera of subjects with penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of specific IgE antibodies to major and minor antigenic determinants in sera of penicillin allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocol-online.org [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. LTT - Allergy testing [imd-berlin.de]
- 13. IgE-mediated mast cell degranulation and recovery monitored by time-lapse photography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioconductor.unipi.it [bioconductor.unipi.it]
- 15. aaaai.org [aaaai.org]
- 16. prismahealth.org [prismahealth.org]
- 17. Tools to improve the diagnosis and management of T-cell mediated adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
An In-depth Technical Guide on the Mechanism of Penicilloate-Induced Penicillin Allergy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Penicillin allergy remains the most frequently reported drug hypersensitivity, yet a significant majority of patients labeled as such are not truly allergic. This discrepancy poses a considerable public health challenge, leading to the use of broader-spectrum, often less effective, and more expensive antibiotics, which contributes to antimicrobial resistance. The immunogenicity of penicillin, a small molecule, is predicated on its ability to act as a hapten, covalently binding to host proteins to form immunogenic conjugates. The primary degradation product, penicilloic acid (penicilloate), is a key antigenic determinant in these reactions. This guide provides a detailed examination of the core mechanisms underlying this compound-induced penicillin allergy, encompassing both immediate IgE-mediated and delayed T-cell-mediated pathways. It further details the experimental protocols used for diagnosis and presents key quantitative data to inform research and clinical evaluation.
The Hapten Concept and Formation of this compound
Penicillins are low-molecular-weight compounds and are not intrinsically immunogenic. They acquire the ability to trigger an immune response by acting as haptens. This process involves the covalent binding of the penicillin molecule or its metabolites to endogenous macromolecules, typically proteins like albumin, creating a hapten-carrier complex.[1] The immune system then recognizes this modified protein as a foreign antigen.
The core structure of penicillin contains a highly reactive β-lactam ring. In vivo, this ring can open hydrolytically, a process often facilitated by basic or acidic conditions, or enzymatically by β-lactamases. This hydrolysis results in the formation of penicilloic acid, a major metabolite.[2] This this compound molecule can then acylate the ε-amino groups of lysine residues on host proteins, forming a stable penicilloyl-protein conjugate.[3][4] This penicilloyl group, derived from this compound, is considered the major antigenic determinant because it accounts for the modification of approximately 95% of the penicillin that binds to proteins.[4][5]
While the penicilloyl group is the major determinant, other degradation products, including the parent penicillin, penilloate, and penicillenate, can also form hapten-carrier complexes.[1][6] These are collectively known as minor antigenic determinants and are often implicated in the most severe, immediate allergic reactions like anaphylaxis.[6]
Caption: Formation of the immunogenic penicilloyl-protein complex.
Core Mechanisms of this compound-Induced Allergy
This compound-protein conjugates can induce several types of hypersensitivity reactions, most notably Type I (IgE-mediated) and Type IV (T-cell-mediated) reactions.
Type I IgE-Mediated Immediate Hypersensitivity
This mechanism is responsible for immediate reactions such as urticaria, angioedema, and anaphylaxis, which typically occur within minutes to an hour after drug administration.[6][7] It involves two distinct phases: sensitization and elicitation.
-
Sensitization Phase: Upon initial exposure, the penicilloyl-protein complex is internalized and processed by antigen-presenting cells (APCs), such as dendritic cells.[1] Peptides derived from the carrier protein, now modified with the penicilloyl hapten, are presented on Major Histocompatibility Complex (MHC) Class II molecules to naive CD4+ T helper (Th) cells. In a susceptible individual, these Th cells differentiate into Th2 cells, driven by cytokines like Interleukin-4 (IL-4).[1] The activated Th2 cells then provide help to B cells, promoting their differentiation into plasma cells that produce penicilloyl-specific Immunoglobulin E (IgE) antibodies. This IgE then circulates and binds to the high-affinity FcεRI receptors on the surface of mast cells and basophils, completing the sensitization process.[1]
-
Elicitation Phase: Upon subsequent exposure to penicillin, the newly formed penicilloyl-protein conjugates cross-link the specific IgE antibodies bound to mast cells and basophils. This cross-linking triggers a signaling cascade leading to the rapid degranulation of these cells.[6] This results in the release of pre-formed inflammatory mediators, including histamine and tryptase, and the de novo synthesis of others like prostaglandins and leukotrienes.[1] These mediators act on various tissues, causing vasodilation, increased vascular permeability, smooth muscle contraction, and mucus secretion, which manifest as the clinical symptoms of an immediate allergic reaction.[1]
References
- 1. medstaff.chsbuffalo.org [medstaff.chsbuffalo.org]
- 2. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 3. c1 Penicilloyl G | Thermo Fisher Scientific [thermofisher.com]
- 4. spaic.pt [spaic.pt]
- 5. researchgate.net [researchgate.net]
- 6. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Penicillin allergy - Symptoms & causes - Mayo Clinic [mayoclinic.org]
The Penicilloic Acid Formation Pathway: A Technical Guide to the Hydrolytic Inactivation of Penicillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicilloic acid, a primary metabolite of penicillin, is the product of the hydrolytic cleavage of the β-lactam ring, a reaction central to the mechanism of bacterial resistance to penicillin antibiotics. This technical guide provides an in-depth exploration of the formation of penicilloic acid, focusing on the enzymatic pathway mediated by β-lactamases. It presents a comprehensive overview of the kinetic parameters of this process, detailed experimental protocols for its study, and visual representations of the underlying molecular and procedural workflows. This document is intended to serve as a critical resource for researchers in microbiology, pharmacology, and drug development, offering the foundational knowledge required to understand and combat β-lactam antibiotic resistance.
Introduction
The discovery of penicillin revolutionized modern medicine, providing an effective treatment for numerous bacterial infections. However, the emergence and spread of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to the continued efficacy of penicillin and other β-lactam antibiotics. β-lactamases inactivate these antibiotics by catalyzing the hydrolysis of the amide bond in the four-membered β-lactam ring, converting the parent antibiotic into the biologically inactive penicilloic acid.[1][2] This hydrolytic degradation is the central focus of this guide.
Beyond its role in antibiotic resistance, penicilloic acid is also the major antigenic determinant in penicillin hypersensitivity reactions.[1] Understanding its formation is therefore crucial for both addressing antibiotic resistance and managing allergic responses to penicillin-based therapies. This guide will detail the enzymatic pathway of penicilloic acid formation, provide quantitative data on enzyme kinetics, and describe the experimental methodologies used to investigate this critical biochemical process.
The Enzymatic Pathway of Penicilloic Acid Formation
The formation of penicilloic acid from penicillin is not a biosynthetic pathway but rather a degradation pathway, primarily catalyzed by β-lactamase enzymes. These enzymes are produced by a wide range of bacteria and are a key mechanism of resistance.[2][3] The reaction proceeds via a two-step acyl-enzyme intermediate mechanism for the most common serine β-lactamases.[4]
Step 1: Acylation A nucleophilic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of penicillin. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.
Step 2: Deacylation A water molecule, activated by a general base in the enzyme's active site, attacks the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing penicilloic acid and regenerating the free, active enzyme, which can then proceed to inactivate another molecule of penicillin.
This catalytic cycle is highly efficient, with some β-lactamases capable of hydrolyzing thousands of penicillin molecules per second.
Pathway Diagram
References
- 1. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
In Vivo Degradation of Amoxicillin to Amoxicilloate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to in vivo degradation, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of its main metabolite, amoxicilloic acid, which is devoid of antibacterial activity. Understanding the mechanisms, kinetics, and analytical methodologies for this transformation is crucial for drug development, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical efficacy assessment. This technical guide provides an in-depth overview of the in vivo degradation of amoxicillin to amoxicilloate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows.
Chemical and Biological Transformation
The principal pathway of amoxicillin degradation in vivo is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by both chemical and enzymatic processes. The acidic environment of the stomach can contribute to this degradation, and the enzymatic activity of β-lactamases, produced by various bacteria, including those in the gut microbiota, plays a significant role in this transformation[1][2]. The resulting product is amoxicilloic acid, a penicilloic acid derivative[3]. While amoxicillin undergoes some metabolism in the liver via oxidation, hydroxylation, and deamination, the formation of amoxicilloic acid through hydrolysis is a key degradation pathway[4].
dot
Quantitative Data on Amoxicillin Pharmacokinetics and Degradation
The pharmacokinetic profile of amoxicillin has been extensively studied. Following oral administration, amoxicillin is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours[3]. A significant portion of the administered dose is excreted unchanged in the urine. The in vivo conversion to amoxicilloic acid accounts for a notable fraction of the metabolic fate of amoxicillin. The following tables summarize key pharmacokinetic parameters of amoxicillin and its urinary excretion.
Table 1: Pharmacokinetic Parameters of Amoxicillin in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [3] |
| Plasma Half-life (t½) | ~61.3 minutes | [3] |
| Oral Bioavailability | 74 - 92% | [3] |
| Plasma Protein Binding | ~20% | [3] |
| Peak Plasma Concentration (Cmax) after 250 mg oral dose | ~5 µg/mL | [3] |
| Peak Plasma Concentration (Cmax) after 500 mg oral dose | 5.5 - 7.5 µg/mL | |
| Peak Plasma Concentration (Cmax) after 875 mg oral dose | 11.23 ± 2.61 µg/mL | [5] |
Table 2: Urinary Excretion of Amoxicillin and Amoxicilloic Acid
| Parameter | Value | Reference |
| Amoxicillin Excreted Unchanged in Urine (within 6-8 hours) | ~60% of oral dose | [3] |
| Urinary Excretion of Amoxicilloic Acid in patients with UTI (after amoxicillin alone) | Higher than in healthy subjects | [6] |
| Total Urinary Recovery of Amoxicillin and its Metabolites | Nearly complete | [7] |
Note: Specific quantitative data on the plasma concentrations of amoxicilloic acid and the precise percentage of amoxicillin converted to amoxicilloic acid in vivo are not consistently reported across studies and can vary based on individual patient factors, including the presence of β-lactamase-producing bacteria.
Experimental Protocols for Quantification
The accurate quantification of amoxicillin and amoxicilloic acid in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation
1. Plasma/Serum:
-
Protein Precipitation: A common and straightforward method involves the precipitation of plasma proteins using an organic solvent like methanol or acetonitrile, or an acid such as perchloric acid. The supernatant is then collected for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, SPE can be utilized. Oasis HLB cartridges are frequently used for the extraction of amoxicillin and its metabolites from plasma.
2. Urine:
-
Urine samples often require a simple dilution with the mobile phase or a buffer before injection into the analytical system. Deproteinization may be necessary if the sample is turbid.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Column: A reversed-phase C18 column is typically used for the separation.
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to around 5.0) and a small percentage of an organic modifier like acetonitrile or methanol is commonly employed in an isocratic or gradient elution mode.
-
Detection: UV detection is usually performed at a wavelength of approximately 230 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the quantification of amoxicillin and amoxicilloate.
-
Chromatography: Similar to HPLC, a C18 reversed-phase column is used for separation. Gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. The MRM transitions for amoxicillin and amoxicilloic acid are specific precursor-to-product ion pairs.
dot
The Role of β-Lactamases in In Vivo Degradation
Bacterial β-lactamases are enzymes that hydrolyze the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. These enzymes are a primary mechanism of bacterial resistance. The gut microbiota harbors a diverse population of bacteria, many of which can produce β-lactamases. When amoxicillin is administered orally, it comes into direct contact with the gut microbiota, where it can be degraded by these enzymes prior to absorption or from biliary excretion. This enzymatic degradation contributes to the overall in vivo conversion of amoxicillin to amoxicilloic acid and can impact the bioavailability and efficacy of the antibiotic, particularly against systemic infections. The co-administration of a β-lactamase inhibitor, such as clavulanic acid, is a common strategy to protect amoxicillin from degradation by these enzymes.
dot
Conclusion
The in vivo degradation of amoxicillin to amoxicilloic acid is a critical aspect of its pharmacology. This process, driven by both chemical hydrolysis and enzymatic activity, primarily from bacterial β-lactamases, leads to the formation of an inactive metabolite. The quantitative analysis of both amoxicillin and amoxicilloic acid in biological fluids is paramount for a comprehensive understanding of the drug's disposition and for optimizing therapeutic regimens. The experimental protocols outlined in this guide, particularly those employing LC-MS/MS, provide the necessary tools for researchers and drug development professionals to accurately assess this important metabolic pathway. Further research to precisely quantify the in vivo conversion rate and plasma concentrations of amoxicilloic acid under various clinical conditions will enhance our understanding of amoxicillin's efficacy and potential for variability in patient response.
References
- 1. Amoxicillin Increased Functional Pathway Genes and Beta-Lactam Resistance Genes by Pathogens Bloomed in Intestinal Microbiota Using a Simulator of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of urine concentrations of amoxicillin and clavulanate in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp-pqm.org [usp-pqm.org]
- 4. Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of amoxicillin plus clavulanic acid after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of clavulanic acid on inactivated amoxicillin excretion in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On human biotransformation of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Role of β-Lactamase in Penicilloate Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is perpetually challenged by the evolution of bacterial resistance mechanisms. Central to this resistance is the production of β-lactamase enzymes, which inactivate these life-saving drugs by hydrolyzing the characteristic four-membered β-lactam ring. This hydrolysis reaction results in the formation of penicilloate, a biologically inactive compound. Understanding the intricate details of this enzymatic process is paramount for the development of novel β-lactam antibiotics and effective β-lactamase inhibitors. This technical guide provides an in-depth exploration of the role of β-lactamase in this compound formation, encompassing the enzymatic mechanism, kinetic parameters, and detailed experimental protocols for its characterization.
The Catalytic Mechanism of β-Lactamase
The hydrolysis of penicillin to this compound by serine β-lactamases (Classes A, C, and D) is a two-step process involving acylation and deacylation. The reaction is initiated by the nucleophilic attack of a conserved serine residue in the active site on the carbonyl carbon of the β-lactam ring.[1][2]
-
Acylation: The active site serine (e.g., Ser70 in TEM-1) attacks the β-lactam ring's carbonyl carbon, forming a tetrahedral intermediate.[3] This intermediate then collapses, leading to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[1][4]
-
Deacylation: A water molecule, activated by a general base in the active site (e.g., Glu166 in Class A enzymes), attacks the acyl-enzyme intermediate.[1] This leads to the hydrolysis of the ester bond, releasing the inactive this compound and regenerating the free enzyme, which is then ready for another catalytic cycle.[1][5]
The efficiency of this process varies significantly among different classes of β-lactamases and with different penicillin substrates, as reflected in their kinetic parameters.
Quantitative Analysis of β-Lactamase Activity
The enzymatic activity of β-lactamases is quantified by determining the kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). These parameters provide crucial insights into the enzyme's affinity for the substrate and its turnover rate.
| β-Lactamase (Class) | Substrate (Penicillin) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| TEM-1 (A) | Penicillin G | 20.2 | 608.8 (µM/min) | 30.14 (µM⁻¹min⁻¹) | [6] |
| TEM-1 (A) | Ampicillin | - | - | - | [5] |
| SHV-1 (A) | Penicillin G | 11-31 | - | - | [7] |
| SHV-99 (A) | Penicillin G | 5-13 | - | - | [7] |
| P99 (C) | Benzylpenicillin | - | 14-75 | 10-75 | [3][8] |
| P99 (C) | Ampicillin | - | (10-100 fold lower than Benzylpenicillin) | - | [3][8] |
| P99 (C) | Carbenicillin | - | 0.001 - 0.1 | - | [3][8] |
| P99 (C) | Oxacillin | - | 0.001 - 0.1 | - | [3][8] |
| P99 (C) | Cloxacillin | - | 0.001 - 0.1 | - | [3][8] |
| P99 (C) | Methicillin | - | 0.001 - 0.1 | - | [3][8] |
| CMY-1 (C) | Cephalothin | 20 ± 4 | 500 ± 50 | 25 | [9] |
| CMY-2 (C) | Ampicillin | - | - | (2-6 fold lower than other Class C) | [9] |
| ACT-1 (C) | Ampicillin | - | - | (2-6 fold lower than other Class C) | [9] |
| MIR-1 (C) | Ampicillin | - | - | (2-6 fold lower than other Class C) | [9] |
Experimental Protocols
Spectrophotometric Assay using Nitrocefin
This is a widely used method for determining β-lactamase activity due to its simplicity and sensitivity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.
a. Materials:
-
Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer like 100 mM PBS, pH 7.0)[1]
-
Purified β-lactamase enzyme of known concentration
-
Assay buffer (e.g., 100 mM PBS, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 486 nm[8]
-
96-well microplate (for high-throughput screening)
b. Procedure:
-
Prepare a working solution of Nitrocefin in the assay buffer. The final concentration should be optimized for the specific enzyme being tested, but a common starting point is 50-100 µM.[8]
-
Add a known amount of the purified β-lactamase to the assay buffer in a cuvette or microplate well.
-
Initiate the reaction by adding the Nitrocefin working solution.
-
Immediately monitor the change in absorbance at 486 nm over time in kinetic mode.
-
The initial rate of the reaction (ΔOD/minute) is used to calculate the enzyme activity.
c. Data Analysis:
-
The rate of hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of hydrolyzed nitrocefin (for nitrocefin, the change in absorbance at 482 nm corresponds to a molar extinction coefficient of 15,900 M⁻¹cm⁻¹).
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Iodometric Assay
This method relies on the ability of the penicilloic acid product to reduce iodine. The disappearance of iodine is monitored, typically by the loss of color of a starch-iodine complex.
a. Materials:
-
Penicillin substrate solution (e.g., benzylpenicillin in a suitable buffer)
-
Purified β-lactamase enzyme
-
Iodine solution (I₂ in potassium iodide)
-
Starch solution (indicator)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
b. Procedure:
-
Incubate a known concentration of the penicillin substrate with the β-lactamase enzyme for a specific period.
-
Stop the enzymatic reaction (e.g., by adding a denaturing agent or by rapid pH change).
-
Add the iodine and starch solutions.
-
The amount of remaining iodine is determined by titration with sodium thiosulfate or by spectrophotometrically measuring the absorbance of the blue starch-iodine complex.
-
A control reaction without the enzyme is run in parallel to determine the initial amount of iodine.
c. Data Analysis:
-
The amount of hydrolyzed penicillin is proportional to the amount of iodine consumed.[3]
-
One mole of hydrolyzed penicillin consumes a specific number of moles of iodine (experimentally determined, typically around 3.4 to 4.0 moles for penicillins).[3]
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC provides a highly specific and quantitative method to directly measure the formation of this compound and the corresponding decrease in the penicillin substrate over time.
a. Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]
-
Mobile phase: A mixture of an aqueous buffer (e.g., 0.02M KH₂PO₄, pH 3.7) and an organic solvent (e.g., methanol or acetonitrile).[1]
-
Penicillin substrate and penicilloic acid analytical standards
-
Purified β-lactamase enzyme
-
Reaction buffer
-
Quenching solution (e.g., acid or organic solvent to stop the reaction)
b. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the penicillin substrate at various concentrations in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the β-lactamase enzyme.
-
Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. The supernatant is then transferred to an HPLC vial for analysis.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the components using an isocratic or gradient mobile phase. A typical isocratic mobile phase could be a 4:6 (v/v) mixture of methanol and 0.02M KH₂PO₄ (pH 3.7).[1]
-
Set the flow rate to a suitable value (e.g., 1.0 mL/min).[1]
-
Monitor the elution of penicillin and penicilloic acid using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 225 nm).[1]
-
-
Quantification: Create a standard curve for both the penicillin substrate and the penicilloic acid product using the analytical standards. The peak areas from the chromatograms of the reaction samples are used to determine the concentrations of the substrate and product at each time point.
c. Data Analysis:
-
Plot the concentration of this compound formed or penicillin consumed against time to determine the initial reaction velocity (v₀) for each substrate concentration.
-
Fit the v₀ versus substrate concentration data to the Michaelis-Menten equation to calculate Km and Vmax. From Vmax and the enzyme concentration, kcat can be determined.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Conclusion
A thorough understanding of the enzymatic conversion of penicillins to their inactive this compound forms by β-lactamases is critical for overcoming antibiotic resistance. The kinetic parameters that govern this reaction provide a quantitative measure of enzyme efficiency and are indispensable for the evaluation of new antibiotic candidates and β-lactamase inhibitors. The detailed experimental protocols provided in this guide offer robust methodologies for researchers to accurately characterize these crucial enzyme-substrate interactions. By employing these techniques, the scientific community can continue to make significant strides in the development of novel therapeutic strategies to combat the ever-evolving threat of bacterial resistance.
References
- 1. wapcpjournal.org.ng [wapcpjournal.org.ng]
- 2. researchgate.net [researchgate.net]
- 3. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of SHV β-lactamase variants in resistance of clinical Klebsiella pneumoniae strains to β-lactams in an Algerian hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Penicilloate and Penilloate: An In-depth Technical Guide to their Role as Minor Determinants in Penicillin Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin and its derivatives are among the most widely used antibiotics globally. However, their therapeutic efficacy is often compromised by hypersensitivity reactions, the most common of which are IgE-mediated allergic responses. While the major antigenic determinant in penicillin allergy is the penicilloyl moiety, a significant portion of allergic reactions are attributed to the so-called "minor determinants." This technical guide provides a comprehensive overview of two critical minor determinants, penicilloate and penilloate, detailing their formation, role in the immunopathology of penicillin allergy, and the experimental methodologies used for their detection and characterization.
Formation and Chemical Structures of this compound and Penilloate
Penicillin is a chemically unstable molecule, and its degradation in vivo and in vitro leads to the formation of several immunogenic products. This compound and penilloate are two such degradation products that act as haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a host protein.
This compound is formed through the hydrolytic opening of the β-lactam ring of the penicillin molecule. This process can be catalyzed by β-lactamases produced by bacteria or can occur spontaneously under physiological conditions.
Penilloate is another degradation product formed from penicillin.
The chemical structures of benzylpenicillin, benzylthis compound, and benzylpenilloate are presented below.
Figure 1: Chemical Structures
Immunological Mechanisms of Minor Determinant-Mediated Allergy
This compound and penilloate, acting as haptens, covalently bind to host proteins to form hapten-carrier conjugates. These conjugates are then processed by antigen-presenting cells (APCs) and presented to T-helper cells, initiating an immune response that leads to the production of penicillin-specific IgE antibodies by B cells.
Upon subsequent exposure to penicillin, the drug degrades to form this compound and penilloate, which can then cross-link IgE antibodies bound to the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, releasing a cascade of inflammatory mediators, including histamine, tryptase, leukotrienes, and prostaglandins, which are responsible for the clinical manifestations of an allergic reaction.
Figure 2: Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Quantitative Data on Minor Determinant Sensitivity
Several studies have investigated the prevalence of sensitivity to minor determinants in patients with a history of penicillin allergy. This data is crucial for understanding the diagnostic utility of including this compound and penilloate in allergy testing panels.
| Study Cohort | Total Patients Tested | Positive to any Penicillin Reagent (%) | Positive to Minor Determinants Only (%) | Reference |
| Inpatient Penicillin Skin Testing (2008-2013) | 528 | 20.3 | 26.2 (23.4 to this compound only, 2.8 to penilloate only) | [1] |
| Suspected Penicillin Hypersensitivity (2015-2023) | 1316 | 12.77 | 0.46 (to PPL and/or MDM only) | [1] |
| Penicillin Skin Testing with Improved Minor Determinants | 348 | 17.2 | 20 (of those with positive results) | [2] |
Experimental Protocols
Accurate diagnosis of penicillin allergy relies on robust and standardized experimental protocols. Below are detailed methodologies for the key experiments used to assess sensitivity to this compound and penilloate.
Preparation of Minor Determinant Mixture for Skin Testing
The lack of commercially available, standardized minor determinant reagents has been a significant challenge in penicillin allergy testing. An improved method for the extraction and purification of this compound and penilloate has been developed to address this issue.[2]
Materials:
-
Benzylpenicillin potassium
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Protocol:
-
Hydrolysis of Penicillin: Benzylpenicillin is hydrolyzed under alkaline conditions (e.g., using NaOH) to yield a mixture of degradation products, including this compound.
-
Extraction: The aqueous solution is then acidified with HCl, and the this compound is extracted into an organic solvent like ethyl acetate.
-
Purification: The extracted this compound is further purified using techniques such as recrystallization from a mixture of organic solvents (e.g., ethyl acetate and hexane).
-
Penilloate Preparation: Penilloate can be prepared through specific chemical synthesis routes or by further degradation of penicillin under controlled conditions.
-
Characterization and Quality Control: The purity and identity of the prepared this compound and penilloate are confirmed using HPLC, NMR, and mass spectrometry to ensure the absence of organic contaminants.[2]
-
Formulation: For skin testing, the purified this compound and penilloate are lyophilized and stored as a dry powder in single-dose ampules to ensure stability.[3] The lyophilized powder is reconstituted with a sterile saline solution to the desired concentration just before use.
Penicillin Skin Testing with Minor Determinants
Penicillin skin testing is the most reliable method for diagnosing IgE-mediated penicillin allergy.
Figure 3: Experimental Workflow for Penicillin Skin Testing
Reagents and Concentrations:
-
Major Determinant: Penicilloyl-polylysine (PPL) at a concentration of 6 x 10⁻⁵ M.
-
Minor Determinant Mixture (MDM): A mixture of benzylpenicillin, benzylthis compound, and benzylpenilloate. A common concentration for the MDM is 2 x 10⁻² mM.[1][4]
-
Penicillin G: 10,000 U/mL.
-
Positive Control: Histamine phosphate (1 mg/mL).
-
Negative Control: Buffered saline with human serum albumin.
Procedure:
-
Skin Prick Test (SPT): A drop of each test reagent is placed on the volar surface of the forearm. The skin is then pricked through the drop with a sterile lancet.
-
Reading: After 15-20 minutes, the sites are observed for the development of a wheal and flare. A positive reaction is typically defined as a wheal diameter of 3 mm or greater than the negative control.
-
Intradermal Test (IDT): If the SPT is negative, an intradermal injection of 0.02-0.05 mL of each reagent (at a 1:100 dilution of the SPT concentration) is made into the skin of the upper arm, raising a small bleb.
-
Reading: The injection sites are observed for a wheal and flare response after 15-20 minutes. A positive reaction is generally a wheal of 5 mm or greater.
In Vitro Detection of this compound- and Penilloate-Specific IgE
In vitro tests, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a safe alternative to skin testing, especially for patients with a history of severe anaphylaxis.
Preparation of Hapten-Carrier Conjugates for ELISA:
To detect specific IgE antibodies, this compound and penilloate must be conjugated to a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), to coat the ELISA plate.
Protocol for Coupling this compound/Penilloate to a Carrier Protein:
-
Activation of Carrier Protein: The carrier protein (e.g., BSA) is activated using a cross-linking agent such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).[5]
-
Solubilization of Hapten: The this compound or penilloate is dissolved in a suitable solvent, such as dimethylformamide (DMF), which has been shown to be effective for peptides with solubility issues.[5]
-
Conjugation: The dissolved hapten is then added to the activated carrier protein solution. The pH of the reaction mixture is adjusted to the optimal range (typically 7.0-7.2) to facilitate the coupling reaction.[5]
-
Purification: The resulting hapten-carrier conjugate is purified to remove any unreacted hapten and reagents.
ELISA Protocol for this compound/Penilloate-Specific IgE:
Figure 4: Experimental Workflow for ELISA
-
Coating: The wells of a microtiter plate are coated with the prepared this compound- or penilloate-carrier protein conjugate.
-
Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk.
-
Sample Incubation: Patient serum, diluted in a suitable buffer, is added to the wells and incubated to allow any specific IgE antibodies to bind to the immobilized antigen.
-
Washing: The plate is washed to remove unbound antibodies and other serum components.
-
Detection Antibody Incubation: An enzyme-labeled secondary antibody that specifically binds to human IgE (e.g., anti-human IgE-HRP) is added to the wells and incubated.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of specific IgE in the patient's serum.
Conclusion
This compound and penilloate are clinically significant minor determinants in penicillin allergy. Their inclusion in diagnostic testing panels is crucial for accurately identifying individuals at risk of IgE-mediated hypersensitivity reactions. The detailed experimental protocols provided in this guide offer a framework for the reliable preparation of testing reagents and the execution of both in vivo and in vitro diagnostic assays. Further research into the precise molecular interactions and signaling pathways involved in minor determinant-mediated allergic responses will continue to enhance our understanding and improve the management of penicillin allergy.
References
- 1. The role of penicillin major and minor determinants in skin testing for suspected penicillin hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin testing with this compound and penilloate prepared by an improved method: amoxicillin oral challenge in patients with negative skin test responses to penicillin reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatographic study of stability of the minor determinants of penicillin allergy: a stable minor determinant mixture skin test preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin minor determinants: History and relevance for current diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Allergenic Potential of Penicilloate-Protein Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allergenic potential of penicilloate-protein conjugates, focusing on their formation, immunological mechanisms, and the diagnostic tools used to identify susceptible individuals. The information is tailored for researchers, scientists, and drug development professionals working in the fields of immunology, allergy, and pharmaceutical development.
Introduction: The Hapten-Carrier Concept in Penicillin Allergy
Penicillin and its derivatives are among the most common causes of drug-induced allergic reactions.[1] These small molecules, known as haptens, are not immunogenic on their own. However, they can become potent allergens by covalently binding to endogenous proteins, forming this compound-protein conjugates. This process, known as haptenation, transforms self-proteins into novel antigens that can elicit a robust immune response.[2] The benzylpenicilloyl (BPO) group is considered the major antigenic determinant in penicillin allergy.[3]
The immune response to these conjugates can be mediated by Immunoglobulin E (IgE) antibodies, leading to immediate hypersensitivity reactions (Type I), or by T-lymphocytes, resulting in delayed hypersensitivity reactions (Type IV).[4] Understanding the mechanisms of conjugate formation and the subsequent immunological sequelae is crucial for the development of safer antibiotics and accurate diagnostic methods.
Formation of this compound-Protein Conjugates
The formation of this compound-protein conjugates is a critical initiating event in penicillin allergy. The highly reactive β-lactam ring of penicillin is susceptible to nucleophilic attack by amino acid residues on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine. This reaction results in the stable covalent attachment of the this compound moiety to the protein carrier. Human serum albumin (HSA) is a major target for penicilloylation in vivo due to its abundance in the plasma.[5][6]
Molecular docking studies have identified specific binding sites for penicillin determinants within the hydrophobic cavities of HSA, involving hydrogen bonds and hydrophobic interactions with residues such as Trp214, Arg218, and His242 for the major determinants.[6][7] The extent of penicilloylation is proportional to the cumulative dose of penicillin administered.[5]
Immunological Mechanisms of Allergic Reactions
The presentation of this compound-protein conjugates to the immune system can trigger both humoral and cellular immune responses, leading to a spectrum of allergic reactions.
IgE-Mediated Immediate Hypersensitivity (Type I)
In susceptible individuals, initial exposure to this compound-protein conjugates leads to the production of drug-specific IgE antibodies by plasma cells. These IgE antibodies bind to the high-affinity FcεRI receptors on the surface of mast cells and basophils.[8] Upon subsequent exposure, the multivalent this compound-protein conjugates cross-link the receptor-bound IgE, triggering the degranulation of these cells and the release of pre-formed inflammatory mediators, such as histamine, tryptase, and proteoglycans.[9] This is followed by the synthesis and release of newly formed mediators, including prostaglandins and leukotrienes, which contribute to the clinical manifestations of immediate allergic reactions, such as urticaria, angioedema, bronchospasm, and, in severe cases, anaphylaxis.[4]
T-Cell-Mediated Delayed Hypersensitivity (Type IV)
Delayed-type hypersensitivity reactions to penicillin are mediated by drug-specific T-lymphocytes. Antigen-presenting cells (APCs), such as dendritic cells, process the this compound-protein conjugates and present peptide fragments containing the penicilloyl-hapten to T-cells via Major Histocompatibility Complex (MHC) molecules. This leads to the activation and proliferation of drug-specific T-cells, which can orchestrate an inflammatory response through the release of cytokines and direct cytotoxic effects.[10] Clinical manifestations of delayed reactions are diverse and can include maculopapular eruptions, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN).[11]
Experimental Protocols for Assessing Allergenic Potential
A variety of in vivo and in vitro assays are utilized to diagnose penicillin allergy and to assess the allergenic potential of new drug candidates.
Synthesis of Penicilloyl-Protein Conjugates
Objective: To prepare penicilloyl-protein conjugates for use in diagnostic assays and research.
Materials:
-
Benzylpenicillin (Penicillin G)
-
Carrier protein (e.g., Human Serum Albumin, Poly-L-Lysine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Dialysis tubing (10 kDa MWCO)
-
Lyophilizer
Protocol:
-
Dissolve the carrier protein in PBS at a concentration of 10 mg/mL.
-
Dissolve benzylpenicillin in PBS at a concentration of 100 mg/mL.
-
Slowly add the penicillin solution to the protein solution while gently stirring.
-
Adjust the pH of the reaction mixture to 11.0-11.5 with 0.1 M NaOH to facilitate the opening of the β-lactam ring and conjugation.[12]
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze extensively against PBS at 4°C for 48 hours with several changes of the buffer to remove unconjugated penicillin.
-
Lyophilize the dialyzed conjugate to obtain a stable powder.
-
Characterize the conjugate by determining the hapten-to-carrier ratio using spectrophotometry or mass spectrometry.[13]
Penicillin Skin Testing
Objective: To detect the presence of penicillin-specific IgE antibodies in vivo.
Materials:
-
Penicilloyl-poly-L-lysine (PPL, major determinant)
-
Minor determinant mixture (MDM) or Penicillin G
-
Histamine (positive control)
-
Saline (negative control)
-
Sterile skin prick test devices and intradermal needles
Protocol:
-
Perform a skin prick test by applying a drop of each reagent (PPL, MDM/Penicillin G, histamine, saline) to the volar surface of the forearm and pricking the skin through the drop.
-
Observe for a wheal and flare reaction after 15-20 minutes. A positive result is a wheal of at least 3 mm larger than the negative control.[11]
-
If the skin prick test is negative, proceed to intradermal testing.
-
Inject a small volume (0.02-0.05 mL) of a diluted solution of each reagent intradermally to raise a small bleb.
-
Observe for a wheal and flare reaction after 15-20 minutes. A positive result is a wheal of at least 3 mm larger than the negative control.
Basophil Activation Test (BAT)
Objective: To measure the activation of basophils in response to in vitro stimulation with penicillin determinants.
Materials:
-
Fresh heparinized whole blood from the patient
-
Penicillin determinants (PPL, MDM, amoxicillin, etc.)
-
Anti-IgE antibody or fMLP (positive control)
-
Stimulation buffer (e.g., IL-3-containing buffer)
-
Fluorochrome-conjugated monoclonal antibodies against basophil surface markers (e.g., anti-CCR3) and activation markers (e.g., anti-CD63, anti-CD203c)
-
Lysing solution
-
Flow cytometer
Protocol:
-
Pre-warm the stimulation buffer containing IL-3.
-
Add a small volume of whole blood to tubes containing the different penicillin determinants, positive control, and a negative control (buffer alone).
-
Incubate at 37°C for 15-30 minutes.
-
Stop the activation by placing the tubes on ice.
-
Add the antibody cocktail and incubate in the dark at 4°C for 20-30 minutes.
-
Lyse the red blood cells using a lysing solution.
-
Wash the cells with buffer and resuspend in a suitable sheath fluid.
-
Acquire the samples on a flow cytometer, gating on the basophil population.
-
Analyze the expression of activation markers (e.g., CD63) on the basophil surface. A positive result is typically defined as a stimulation index (SI) ≥ 2, where SI is the percentage of activated basophils with the allergen divided by the percentage of spontaneously activated basophils.[14]
Lymphocyte Transformation Test (LTT)
Objective: To measure the proliferation of drug-specific memory T-lymphocytes in response to in vitro stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from the patient's blood
-
Culture medium (e.g., RPMI 1640) supplemented with autologous serum or fetal calf serum
-
Penicillin determinants at various concentrations
-
Phytohemagglutinin (PHA) or other mitogens (positive control)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, CFSE)
-
Cell harvester and liquid scintillation counter (for radioactive method) or plate reader/flow cytometer (for non-radioactive methods)
Protocol:
-
Isolate PBMCs from heparinized blood using density gradient centrifugation.
-
Wash and resuspend the cells in culture medium.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add the penicillin determinants at various concentrations, a positive control, and a negative control (medium alone) to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.[15]
-
On the final day of culture, pulse the cells with [³H]-thymidine for 18-24 hours or use a non-radioactive proliferation assay according to the manufacturer's instructions.
-
Harvest the cells and measure the incorporated radioactivity or the signal from the non-radioactive assay.
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of the drug-stimulated cultures divided by the mean CPM of the unstimulated cultures. An SI ≥ 2 or 3 is generally considered a positive result.[16]
Quantitative Data on Diagnostic Tests
The performance of various diagnostic tests for penicillin allergy has been evaluated in numerous studies. The following tables summarize key quantitative data.
Table 1: Performance Characteristics of Penicillin Skin Testing
| Parameter | Value | Reference(s) |
| Sensitivity | 30.7% (95% CI: 18.9%-45.9%) | [17] |
| Specificity | 96.8% (95% CI: 94.2%-98.3%) | [17] |
| Negative Predictive Value | 97% - 99% | [18][19] |
| Positive Predictive Value | Poor | [20] |
Table 2: Performance Characteristics of Basophil Activation Test (BAT)
| Parameter | Value | Reference(s) |
| Sensitivity | 51% (95% CI: 46%-56%) | [21][22] |
| Specificity | 89% (95% CI: 85%-93%) | [21][22] |
| Positive Predictive Value | 96% | [23] |
Table 3: Performance Characteristics of Lymphocyte Transformation Test (LTT)
| Parameter | Value | Reference(s) |
| Sensitivity | 75.9% (for Benznidazole) | [16] |
| Specificity | 100% (for Benznidazole) | [16] |
Visualization of Key Pathways and Workflows
IgE-Mediated Mast Cell Degranulation Pathway
The following diagram illustrates the signaling cascade initiated by the cross-linking of IgE on the surface of a mast cell by a this compound-protein conjugate.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. sketchviz.com [sketchviz.com]
- 3. startbiology.com [startbiology.com]
- 4. Frequency of severe reactions following penicillin drug provocation tests: A Bayesian meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fixation of penicilloyl groups to albumin and appearance of anti-penicilloyl antibodies in penicillin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking of human serum albumin with penicillin G determinants | Biophysical Bulletin [periodicals.karazin.ua]
- 7. researchgate.net [researchgate.net]
- 8. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular signaling pathways in IgE-dependent mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 11. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Synthesis of conjugates of heptalysine and penicillins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Minimal agreement between basophil activation test and immunoassay in diagnosis of penicillin allergy | Allergologia et Immunopathologia [elsevier.es]
- 15. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
- 17. Accuracy of penicillin allergy diagnostic tests: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Penicillin skin testing in the evaluation and management of penicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical history as a predictor of penicillin skin test outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Relationship of Reaction History to Positive Penicillin Skin Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Summarizing data on basophil activation testing & penicillin [aaaai.org]
- 22. Performance Characteristics of Basophil Activation Tests for Diagnosing Penicillin Allergy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Stability of Penicilloate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of penicilloate, the primary hydrolytic degradation product of penicillin antibiotics, in aqueous solutions. Understanding the kinetics and pathways of this compound formation and its subsequent degradation is critical for the development of stable penicillin formulations, the interpretation of analytical results, and the assessment of the environmental fate of these widely used pharmaceuticals. This document outlines the core chemical pathways, influential factors, quantitative kinetic data, and standard experimental protocols for stability assessment.
Introduction: The Instability of the β-Lactam Ring
Penicillins are a cornerstone of antibacterial therapy, characterized by a strained β-lactam ring essential for their mechanism of action. However, this structural feature is also the molecule's Achilles' heel, rendering it susceptible to hydrolysis in aqueous environments. The primary product of this hydrolysis is the corresponding penicilloic acid, which is biologically inactive and serves as the major antigenic determinant in penicillin hypersensitivity.[1][2] this compound itself is not a stable endpoint but an intermediate that undergoes further degradation, complicating stability studies and formulation strategies.
Chemical Degradation Pathways
The degradation of penicillin in an aqueous solution is a multi-step process. The initial and most significant step is the hydrolytic cleavage of the amide bond within the β-lactam ring, forming penicilloic acid. This intermediate can then undergo further reactions, particularly under acidic conditions, to form other degradants such as penilloic acid.[3][4]
The overall degradation pathway can be visualized as a consecutive reaction. In a neutral phosphate buffer, the degradation of Penicillin G follows a successive first-order model, first to penicilloic acid and then to secondary products.[5]
Factors Influencing Stability
The rate of both this compound formation and its subsequent degradation is highly dependent on several environmental factors.
Effect of pH
The pH of the aqueous solution is the most critical factor governing stability. The degradation of penicillins typically follows a V-shaped curve when the rate constant is plotted against pH, with maximum stability observed in the neutral pH range (approximately 6.5-7.5).[6]
-
Acidic Conditions (pH < 5): Under acidic conditions, both acid-catalyzed hydrolysis of the β-lactam ring and the subsequent conversion of penicilloic acid to penilloic acid are accelerated.[3][4] Penilloic acid is often the dominant degradation product in acidic media.[3]
-
Neutral Conditions (pH 6-8): This range generally offers the greatest stability for the parent penicillin, minimizing the rate of initial hydrolysis to this compound.
-
Alkaline Conditions (pH > 8): In alkaline solutions, the degradation is primarily driven by hydroxide ion-catalyzed hydrolysis of the β-lactam ring, leading to a rapid formation of this compound.[3]
Effect of Temperature
Temperature significantly influences the degradation kinetics, which generally follow the Arrhenius equation. An increase in temperature accelerates the rate of all degradation reactions. Studies on Penicillin G have determined activation energies, quantifying the temperature dependence of the hydrolysis rate.[7] As a general rule, for many β-lactams, a 10°C rise in temperature can increase the degradation rate several-fold.[7] For long-term storage of aqueous solutions, refrigeration (4°C) or freezing (-20°C to -70°C) is essential to maintain stability.[8]
Effect of Buffer Systems
The composition of the buffer solution can directly impact stability. Certain buffer species can act as catalysts for the hydrolysis of the β-lactam ring.
-
Citrate buffers have been shown to offer superior stability for penicillin G compared to phosphate or acetate buffers.[7]
-
Phosphate buffers , while common, are known to accelerate the degradation of penicillin G.[5] The concentration of the buffer is also a factor, with a higher molar ratio of buffer to penicillin sometimes providing better stability.[7]
Quantitative Stability Data
The degradation of penicillin (P) to penicilloic acid (PA) and its subsequent degradation to other products (Products) can be modeled as a consecutive first-order reaction: P → PA → Products. The tables below summarize available kinetic data.
Table 1: Kinetic Constants for Penicillin G Degradation at 30°C
| pH | Buffer System | k₁ (Penicillin → this compound) (h⁻¹) | k₂ (this compound → Products) (h⁻¹) | Source |
| 7.0 | 0.3 M Phosphate | 0.007 | 0.06 | [5] |
This data demonstrates that in a neutral phosphate buffer, the degradation of this compound (k₂) is nearly an order of magnitude faster than its formation from penicillin G (k₁), highlighting its transient nature.
Table 2: Pseudo-First-Order Degradation Rate Constants (k) for Penicillin G at Various pH and Temperatures
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Source |
| 100 | 4 | 0.1603 | 4.32 | [6] |
| 100 | 7 | 0.0039 | 177.73 | [6] |
| 100 | 10 | 0.0485 | 14.29 | [6] |
This table illustrates the profound impact of pH on the initial rate of penicillin degradation, which is the rate-limiting step for the appearance of this compound.
Recommended Experimental Protocol for Stability Assessment
A robust and validated analytical method is essential for accurately studying the stability of penicillins and quantifying the formation and decay of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique.
Materials and Reagents
-
Penicillin analytical standard
-
Penicilloic acid analytical standard
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., citric acid, sodium phosphate)
-
Acids/bases for pH adjustment (e.g., HCl, NaOH)
Instrumentation (Typical HPLC-UV System)
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.7) and an organic modifier like methanol or acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 225 nm).[9]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure
-
Preparation of Solutions:
-
Prepare the desired aqueous buffer solution and adjust the pH accurately using a calibrated pH meter.
-
Prepare a stock solution of penicillin in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Prepare calibration standards for both penicillin and penicilloic acid by diluting their respective stock solutions.
-
-
Stability Study Setup:
-
Initiate the experiment (t=0) by spiking the penicillin stock solution into pre-warmed buffer solutions to achieve the desired final concentration.
-
Store the solutions in tightly sealed containers at the desired study temperatures.
-
At each scheduled time point, withdraw an aliquot of the sample. If necessary, quench the reaction by immediate cooling or dilution.
-
-
Analysis:
-
Inject the withdrawn samples, along with calibration standards, into the HPLC system.
-
Integrate the peak areas corresponding to penicillin and penicilloic acid.
-
-
Data Calculation:
-
Use the calibration curves to determine the concentration of each analyte at each time point.
-
Plot the natural logarithm of the penicillin concentration versus time to determine the pseudo-first-order rate constant (k) for its degradation.
-
Plot the concentration of this compound versus time to observe its formation and subsequent decay.
-
Conclusion
The stability of this compound in aqueous solutions is transient and highly dependent on pH, temperature, and the composition of the solution matrix. It is formed via the hydrolysis of the parent penicillin's β-lactam ring and can undergo rapid subsequent degradation, particularly in acidic environments, to form penilloic acid and other products. For drug development professionals, minimizing the initial hydrolysis by controlling pH (maintaining it between 6.5-7.5), using stabilizing buffers like citrate, and employing low-temperature storage are key strategies to ensure the shelf-life and efficacy of penicillin-based products. For researchers and analytical scientists, a thorough understanding of these degradation pathways is crucial for developing stability-indicating methods and accurately interpreting the fate of penicillins in both pharmaceutical and environmental contexts.
References
- 1. scispace.com [scispace.com]
- 2. This compound|Penicillin Metabolite|For Research [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Penicilloate by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicilloate is the primary degradation product of penicillin antibiotics. The opening of the β-lactam ring in penicillins results in the formation of penicilloic acid (this compound), which lacks antibacterial activity but can act as a major antigenic determinant in penicillin hypersensitivity reactions. Therefore, the quantitative analysis of this compound is crucial in pharmaceutical stability studies, quality control of penicillin-based drugs, and in clinical research to understand allergic reactions. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and reliable technique for the quantification of this compound. This document provides a detailed protocol for the quantitative analysis of this compound in various matrices.
Principle
This method utilizes reversed-phase HPLC to separate this compound from its parent penicillin and other potential degradation products. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by monitoring the UV absorbance at a specific wavelength where this compound exhibits significant absorption, and the concentration is determined by comparing the peak area to a standard calibration curve.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
Ultrapure water.
-
Trichloroacetic acid (TCA) or perchloric acid for sample deproteinization.
-
2. Preparation of Solutions
-
Mobile Phase Preparation (Example):
-
Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The mobile phase can be an isocratic mixture of the phosphate buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio may need optimization depending on the specific column and penicillin derivative.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Add 500 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
4. HPLC-UV Chromatographic Conditions
The following are typical starting conditions that may require further optimization:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm[1] |
| Run Time | Approximately 15 minutes (ensure elution of all components) |
Data Presentation and Method Validation
1. Calibration Curve
Inject the prepared working standard solutions into the HPLC system. A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
2. Quantitative Data Summary
The performance of the HPLC-UV method for this compound quantification should be validated according to standard guidelines. The following table summarizes typical method validation parameters.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Specificity | No interfering peaks | Confirmed by peak purity |
3. Data Analysis
The concentration of this compound in the unknown samples is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of the analyte.
-
m is the slope of the calibration curve.
-
x is the concentration of the analyte.
-
c is the y-intercept.
The concentration x can be calculated as: x = (y - c) / m
Visualizations
Caption: Penicillin degradation pathway to this compound.
References
Application Note: Quantitative Analysis of Penicilloate in Human Serum by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of penicilloate, a major metabolite of penicillin, in human serum. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies involving penicillin administration.
Introduction
Penicillins are a widely used class of β-lactam antibiotics. The primary route of their inactivation in the body is through hydrolysis of the β-lactam ring, leading to the formation of penicilloic acid (this compound). Monitoring the levels of this compound in serum is crucial for understanding the metabolism of penicillin, assessing patient compliance, and investigating allergic reactions. This application note provides a detailed protocol for a reliable LC-MS/MS method for this compound quantification in human serum, offering high selectivity and sensitivity.
Experimental
Materials and Reagents
-
Penicilloic acid reference standard
-
Internal Standard (IS) (e.g., benzylpenicillin-d7)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of this compound from serum.
Protocol:
-
Allow frozen serum samples to thaw at room temperature.
-
Vortex the serum samples to ensure homogeneity.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (55% methanol in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
LC Parameters:
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | 55% Methanol in Water + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400°C |
| Ion Source Voltage | 4500 V |
| Curtain Gas | 30 psi |
| Heater Gas | 45 psi |
MRM Transitions:
The following MRM transitions are monitored. The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be optimized] | [To be optimized] |
| IS | [To be optimized] | [To be optimized] |
Note: The exact m/z values for this compound and its fragments can vary slightly depending on the specific penicillin precursor. Based on literature, common fragments of the penicillin core structure can be targeted. For instance, for penicillin G, a precursor ion related to penicilloic acid could be around m/z 353.2, with potential product ions at m/z 160.1 and m/z 176.1.
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, and precision.
Quantitative Performance:
| Parameter | Result |
| Linearity Range | 0.5 - 5.0 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Accuracy | 92.3% - 105.5% |
| Precision (Within-day) | < 10% |
The quantitative data presented is a synthesis from published methods for penicilloic acid and related compounds and should be confirmed during in-house validation.[1]
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound in serum.
Sample Preparation Workflow
Caption: Detailed workflow of the serum sample preparation protocol.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human serum. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a clinical or research setting. The method demonstrates good accuracy, precision, and linearity over a clinically relevant concentration range.
References
Application Note: Solid-Phase Extraction of Penicilloate from Urine for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicilloate is the major metabolite of penicillin and serves as the primary antigenic determinant in penicillin hypersensitivity.[1] Accurate quantification of this compound in urine is crucial for pharmacokinetic studies, clinical diagnostics, and monitoring of drug degradation. However, urine is a complex biological matrix containing numerous endogenous compounds that can interfere with analysis.[2] Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and improved reproducibility.[3][4]
This application note provides detailed protocols for the solid-phase extraction of this compound from human urine using both mixed-mode and reversed-phase SPE sorbents, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Solid-Phase Extraction (SPE)
SPE is a physical extraction process that partitions analytes between a solid phase (the sorbent) and a liquid phase (the sample and solvents). The process typically involves four key steps:
-
Conditioning: The sorbent is wetted with a solvent to activate the functional groups.[5]
-
Loading: The sample is passed through the sorbent, and the analyte of interest is retained through specific interactions.[5]
-
Washing: Interferences that are weakly bound to the sorbent are washed away with a solvent that does not elute the analyte.[5]
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.[5]
For a molecule like this compound, which possesses both a hydrophobic backbone and an ionizable carboxylic acid group, mixed-mode SPE is particularly effective.[3][6] This technique utilizes a sorbent with dual retention mechanisms, typically reversed-phase and ion-exchange, to achieve superior selectivity and sample cleanup.[3][7] By manipulating the pH and solvent strength, interferences can be effectively removed while the target analyte remains bound until the final elution step.
Experimental Protocols
Two primary protocols are presented: a highly selective mixed-mode anion exchange method and a more general reversed-phase polymeric method.
Protocol 1: Mixed-Mode Strong Anion Exchange (SAX) SPE
This protocol is ideal for selectively extracting acidic compounds like this compound, providing a very clean final extract.[6]
Materials:
-
Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., Agilent SampliQ SAX, ISOLUTE HAX)[3][6]
-
Urine sample
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide or Acetic Acid
-
Nitrogen evaporator
-
Centrifuge and tubes
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Dilute 1.0 mL of the urine supernatant 1:1 with an acidic buffer (e.g., 2% formic acid, pH ≈ 2.5).[6] This step ensures the carboxylic acid group on this compound is protonated (neutral), promoting initial retention by hydrophobic interaction.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of the acidic buffer (e.g., 2% formic acid) through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).
-
-
Washing Steps:
-
Wash 1 (Polar Interferences): Pass 1 mL of the acidic buffer (e.g., 2% formic acid) to remove hydrophilic interferences.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol to wash away hydrophobically bound interferences. At the acidic pH, the now-ionized this compound is retained by the strong anion exchanger.
-
-
Elution:
-
Elute the this compound with 1 mL of an alkaline organic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the charge on the anion exchanger, releasing the analyte.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase Polymeric SPE (e.g., Oasis HLB)
This protocol uses a water-wettable polymeric sorbent that offers excellent retention for a broad range of acidic, basic, and neutral compounds.[5]
Materials:
-
Polymeric Reversed-Phase SPE Cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)[5][8][9]
-
Urine sample
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Nitrogen evaporator
-
Centrifuge and tubes
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
Dilute 1.0 mL of the urine supernatant with 1.0 mL of 4% H3PO4 or 2% formic acid to acidify the sample.[5] This neutralizes the this compound, enhancing its retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning & Equilibration (Optional for Oasis HLB):
-
Note: Water-wettable sorbents like Oasis HLB may not require these steps, allowing for a simplified 3-step protocol (Load, Wash, Elute).[5]
-
If required, pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing Step:
-
Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol. For more stubborn analytes, a small amount of base (e.g., 2% ammonium hydroxide in methanol) can be added to the elution solvent to ensure the analyte is ionized and less retained by any secondary hydrophobic interactions.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Quantitative data for the SPE of this compound from urine is not widely published. The table below summarizes the performance of relevant SPE methods for other acidic drugs and metabolites in urine to provide an indication of expected performance.
| Analyte(s) | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Reference |
| Acidic, Basic, & Neutral Drugs | Agilent SampliQ SAX | 79.6 - 109 | 0.12 - 2.74 | [3] |
| 18 Multi-class Antibiotics | d-SPE | 73 - 136 | 0.3 - 7.5 | [10] |
| 16 Organic Contaminants | Bond Elut Plexa | ~100 | 0.0005 - 2 | [8] |
| 22 Phenolic/Acidic Biomarkers | Bond Elut Plexa | 78 - 118 | 0.1 - 0.5 | [9] |
| Drugs of Abuse Metabolites | Polymeric SPE | 74.2 - 116.9 | Not Specified | [11] |
Mandatory Visualization
References
- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 18 antibiotics in urine using LC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Spectrophotometric Determination of Penicilloate Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicilloate is the primary degradation product of penicillin antibiotics. The opening of the β-lactam ring in penicillin results in the formation of the corresponding penicilloic acid, which lacks antibacterial activity. The quantification of this compound is crucial in various stages of drug development and quality control of penicillin-based pharmaceuticals. It serves as an indicator of the stability and degradation of these antibiotics. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration using the copper(II)-neocuproine method. This method is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by this compound, followed by the formation of a colored complex with neocuproine, which can be quantified spectrophotometrically.
Principle of the Method
The assay is based on the reducing ability of this compound. In a buffered solution, this compound reduces copper(II) ions to copper(I) ions. The resulting copper(I) ions then react with neocuproine (2,9-dimethyl-1,10-phenanthroline) to form a stable, orange-yellow colored complex. The intensity of the color, which is directly proportional to the concentration of this compound, is measured by a spectrophotometer at a wavelength of approximately 454 nm.[1] This method offers good sensitivity and specificity for this compound in the presence of the parent penicillin.[1][2]
Figure 1: Chemical principle of the copper-neocuproine assay for this compound.
Data Presentation
The quantitative data for the spectrophotometric determination of this compound using the copper-neocuproine method are summarized in the tables below.
Table 1: Key Parameters of the Assay
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~454 nm | [1] |
| Molar Absorptivity (ε) of Cu(I)-Neocuproine Complex | ~8000 L·mol⁻¹·cm⁻¹ | |
| Linear Concentration Range | 5.6 - 56 µM | [1][2] |
| Standard Deviation | 1 - 2% | [1][2] |
Table 2: Representative Calibration Curve Data
This table presents a representative dataset for a standard calibration curve for this compound determination.
| This compound Concentration (µM) | Absorbance at 454 nm (AU) |
| 0.0 | 0.000 |
| 5.0 | 0.040 |
| 10.0 | 0.081 |
| 20.0 | 0.162 |
| 30.0 | 0.243 |
| 40.0 | 0.324 |
| 50.0 | 0.405 |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Preparation of Reagents
-
0.05 M Phosphate Buffer (pH 7.0):
-
Prepare solutions of 0.05 M sodium phosphate monobasic (NaH₂PO₄) and 0.05 M sodium phosphate dibasic (Na₂HPO₄).
-
Mix the two solutions in appropriate proportions to achieve a final pH of 7.0. Verify the pH with a calibrated pH meter.
-
-
20 mM Copper(II) Sulfate Solution:
-
Dissolve 0.499 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of distilled water.
-
-
0.4% Neocuproine Solution:
-
Dissolve 0.4 g of neocuproine (2,9-dimethyl-1,10-phenanthroline) in a mixture of 50 mL of ethanol and 50 mL of 0.05 M phosphate buffer (pH 7.0).
-
-
2% Potassium Sodium Tartrate Solution:
-
Dissolve 2 g of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) in 100 mL of 0.05 M phosphate buffer (pH 7.0).
-
-
Colour Reagent:
-
Prepare the colour reagent immediately before use by mixing the following solutions in the specified volumetric ratio:
-
3 parts of 0.4% neocuproine solution
-
5 parts of 2% potassium sodium tartrate solution
-
10 parts of 0.05 M phosphate buffer (pH 7.0)
-
1 part of 20 mM copper(II) sulfate solution
-
-
-
0.2 M EDTA Solution:
-
Dissolve 7.44 g of ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA-Na₂) in 100 mL of 0.05 M phosphate buffer (pH 7.0).
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for the spectrophotometric determination of this compound.
Standard Curve Generation
-
Prepare a stock solution of this compound of a known concentration in 0.05 M phosphate buffer (pH 7.0).
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations ranging from 5 µM to 60 µM.
-
For each standard, add 1.0 mL of the standard solution to a test tube.
-
Add 1.9 mL of the freshly prepared colour reagent to each test tube.
-
Incubate the tubes at 37°C for exactly 15 minutes.
-
After incubation, add 0.1 mL of 0.2 M EDTA solution to each tube to stabilize the color.
-
Measure the absorbance of each solution at 454 nm against a blank solution (containing 1.0 mL of buffer instead of the standard).
-
Plot the absorbance values against the corresponding this compound concentrations to generate a standard calibration curve.
Sample Analysis
-
Dilute the sample containing an unknown concentration of this compound with 0.05 M phosphate buffer (pH 7.0) to bring the concentration within the linear range of the assay (5.6 - 56 µM).
-
Take 1.0 mL of the diluted sample and follow the same procedure as described for the standard curve generation (steps 4-7).
-
Determine the concentration of this compound in the diluted sample by interpolating its absorbance value on the standard calibration curve.
-
Calculate the original concentration of this compound in the undiluted sample by applying the dilution factor.
Conclusion
The copper(II)-neocuproine spectrophotometric method provides a reliable and sensitive means for the quantitative determination of this compound concentration. The detailed protocol and data presented in this application note are intended to guide researchers, scientists, and drug development professionals in implementing this assay for stability testing and quality control of penicillin-based antibiotics. Adherence to the described procedures will ensure accurate and reproducible results.
References
Penicilloate as a Biomarker for Penicillin Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin, a cornerstone of antibiotic therapy, is susceptible to degradation, which can impact its efficacy and safety. The primary degradation product, penicilloate, is formed by the hydrolytic cleavage of the β-lactam ring.[1] This process is a key factor in bacterial resistance, mediated by β-lactamase enzymes, and is also implicated in penicillin-induced hypersensitivity reactions.[1][2] Consequently, the detection and quantification of this compound serve as a critical biomarker for monitoring penicillin stability, investigating allergic responses, and assessing the environmental fate of penicillin residues.
This compound, also known as penicilloic acid, is recognized as a major antigenic determinant in penicillin allergy.[1][3][4] It can act as a hapten, forming conjugates with host proteins that may trigger an immune response.[1][3] Therefore, accurate measurement of this compound is essential in pharmaceutical research and clinical diagnostics.
This document provides detailed application notes and protocols for the use of this compound as a biomarker for penicillin degradation, targeting researchers, scientists, and drug development professionals.
Penicillin Degradation Pathway
The degradation of penicillin to this compound is a primary pathway, initiated by the opening of the β-lactam ring.[1] This can occur through enzymatic action (e.g., β-lactamase) or chemical hydrolysis.[5][6][7] Further degradation can lead to other products such as penilloic acid.[8][9]
Caption: Penicillin degradation pathway to this compound.
Applications of this compound as a Biomarker
-
Pharmaceutical Stability Testing: Monitoring the formation of this compound over time under various storage conditions (e.g., temperature, pH) provides a quantitative measure of penicillin stability.[10]
-
Clinical Allergy Research: this compound is used in skin testing to assess penicillin allergy.[11] Research into the mechanisms of penicillin-induced hypersensitivity often involves the detection of this compound-protein conjugates.[3]
-
Environmental Monitoring: The presence of this compound in environmental samples, such as wastewater, can indicate contamination with penicillin antibiotics.[1][2]
-
Food Safety: Regulatory bodies monitor penicillin residues in food products of animal origin.[12] Analytical methods often target both the parent penicillin and its degradation products like this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Penicilloates
This protocol is based on the reduction of Cu(II) by penicilloates and the subsequent detection of Cu(I) using neocuproine.[13][14]
Materials:
-
Copper(II) sulfate solution
-
Neocuproine solution
-
Buffer solution (e.g., phosphate buffer)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
To the sample containing this compound, add the copper(II) sulfate solution and buffer.
-
Incubate the mixture to allow for the reduction of Cu(II) to Cu(I).
-
Add the neocuproine solution, which forms a colored complex with Cu(I).
-
Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Sensitivity Range | 5.6–56 µM | [13][14] |
| Standard Deviation | 1–2% |[13][14] |
Protocol 2: LC-MS/MS Method for the Quantification of Penicillin G and its Metabolites
This protocol is adapted from methods for the analysis of penicillin G and its metabolites in biological and environmental matrices.[15][16]
Sample Preparation (Solid Phase Extraction - SPE):
-
Homogenize the tissue sample in a suitable buffer (e.g., 1% phosphate buffer).[17]
-
Add acetonitrile to precipitate proteins and vortex.[17]
-
Centrifuge the sample to pellet the precipitate.[17]
-
Evaporate the supernatant under a stream of nitrogen.
-
Load the sample extract onto an SPE column (e.g., Oasis HLB).[15]
-
Wash the column with a weak solvent (e.g., phosphate buffer) to remove interferences.[15]
-
Elute penicillin G and its metabolites with a strong solvent (e.g., acetonitrile).[15]
-
Evaporate the eluate to dryness.[15]
-
Reconstitute the sample in a suitable buffer (e.g., ammonium acetate buffer) for LC-MS/MS analysis.[15]
Caption: Solid Phase Extraction (SPE) workflow.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., Agilent UltimateR XB C18)[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[15]
-
Injection Volume: 20 µL[5]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive-ion mode.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data for Penicillin G and Metabolites in Citrus Fruits:
| Analyte | Fortification Levels (ng/g) | Corrected Recoveries (%) | Absolute Recoveries (%) | Limit of Detection (LOD) (ng/g) | Reference |
|---|---|---|---|---|---|
| Penicillin G | 0.1, 0.25, 1, 10 | 90-100 | - | 0.1 | [16] |
| Penilloic Acid | - | - | 50-75 | 0.1 | [16] |
| Penillic Acid | - | - | 50-75 | 0.1 |[16] |
Data Presentation
Summary of Analytical Methods for this compound Detection:
| Analytical Technique | Principle | Typical Application | Key Advantages | Key Limitations |
| Spectrophotometry | Colorimetric reaction based on copper reduction.[13][14] | Rapid screening, in-process control. | Simple, cost-effective. | Lower sensitivity and specificity compared to other methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, UV detection.[5] | Quantification in pharmaceutical formulations. | Good resolution and quantification. | May require derivatization for enhanced sensitivity.[18] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with mass-based detection.[15][16] | Trace level quantification in complex matrices (biological, environmental, food). | High sensitivity, high specificity, structural confirmation.[18] | Higher cost and complexity. |
| Immunoassays (e.g., ELISA) | Antibody-based detection.[12] | Rapid screening of large sample numbers. | High throughput, potential for high sensitivity. | Cross-reactivity, may not be strictly quantitative. |
Conclusion
The use of this compound as a biomarker is integral to the comprehensive evaluation of penicillin antibiotics. From ensuring the stability and quality of pharmaceutical products to understanding the immunological basis of penicillin allergy and monitoring environmental contamination, the accurate detection and quantification of this key degradation product are paramount. The protocols and data presented herein provide a foundational resource for researchers and professionals in this field. The choice of analytical method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
References
- 1. This compound|Penicillin Metabolite|For Research [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medstaff.chsbuffalo.org [medstaff.chsbuffalo.org]
- 4. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
- 6. Degradation pathway of penicillin by immobilized ß-lactamase | Chemical Engineering Transactions [cetjournal.it]
- 7. scite.ai [scite.ai]
- 8. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skin testing with this compound and penilloate prepared by an improved method: amoxicillin oral challenge in patients with negative skin test responses to penicillin reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current bioanalytical methods for detection of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric determination of penicilloates in penicillins - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Spectrophotometric determination of penicilloates in penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 16. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
Application Notes and Protocols for Penicilloate Skin Testing in Allergy Diagnosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for penicilloate skin testing as a crucial component in the comprehensive evaluation of penicillin allergy. The protocol outlines the necessary reagents, patient preparation, testing procedures, and interpretation of results for the accurate diagnosis of IgE-mediated penicillin hypersensitivity.
Introduction
Penicillin allergy is the most commonly reported drug allergy, yet a majority of patients with a history of penicillin allergy are not truly allergic.[1][2] Misdiagnosis can lead to the use of broader-spectrum, more expensive, and potentially less effective antibiotics.[3] Penicillin skin testing (PST) is a reliable method to clarify a true IgE-mediated allergy.[1] The testing involves the use of major and minor determinants of penicillin allergy.[1][4] The major determinant, benzylpenicilloyl polylysine (PPL), detects the majority of penicillin-allergic patients.[1] The minor determinants, which include this compound, are essential for increasing the sensitivity of the test and identifying patients at risk for immediate hypersensitivity reactions.[1][5]
Principle of the Test
Penicillin skin testing is based on the principle of detecting the presence of penicillin-specific IgE antibodies on the surface of mast cells. When the penicillin antigen (in this case, this compound and other determinants) is introduced into the skin of a sensitized individual, it cross-links the IgE antibodies, leading to mast cell degranulation and the release of histamine and other mediators.[6] This results in a localized wheal-and-flare reaction, indicating a positive test.[6]
Experimental Protocols
Reagent Preparation and Handling
Proper preparation and handling of reagents are critical for the accuracy and safety of the skin test.
Reagents:
-
Major Determinant: Benzylpenicilloyl polylysine (PPL), commercially available as PRE-PEN®.
-
Minor Determinants:
-
Controls:
Preparation of Penicillin G for Skin Testing: Penicillin G must be diluted to a non-irritating concentration for skin testing.[7]
-
Reconstitute a vial of Penicillin G potassium or sodium to a concentration of 1,000,000 units/mL according to the manufacturer's instructions.[12]
-
Perform serial dilutions with sterile saline to achieve a final concentration of 10,000 units/mL for both prick and intradermal testing.[7][12][13]
-
Prepared test materials are recommended for same-day use.[14]
| Reagent | Prick Test Concentration | Intradermal Test Concentration |
| Benzylpenicilloyl Polylysine (PPL) | Undiluted (PRE-PEN®) | Undiluted (PRE-PEN®) |
| Penicillin G | 10,000 units/mL[7] | 10,000 units/mL[7] |
| Amoxicillin | 20 mg/mL[15] | 20 mg/mL[15] |
| Ampicillin | 20 mg/mL[15] | 20 mg/mL[15] |
| Histamine (Positive Control) | 1 mg/mL[9] | Not typically used |
| Saline (Negative Control) | As is | As is |
Patient Preparation
-
Obtain a detailed history of the patient's reported allergic reaction.[16]
-
Patients should discontinue antihistamines for at least 7 days before the test, as they can interfere with the results.[17][18]
-
Obtain informed consent before proceeding with the test.[11]
Skin Testing Procedure
Penicillin skin testing is a two-step process: skin prick testing followed by intradermal testing if the prick test is negative.[11][19] This sequential approach is crucial to minimize the risk of a systemic allergic reaction.[14][19]
Step 1: Skin Prick Testing (SPT) [9]
-
Clean the volar surface of the forearm with an alcohol swab.[11]
-
Apply one drop of each of the following reagents to the skin, ensuring they are well-separated: PPL, Penicillin G, negative control (saline), and positive control (histamine).[9][11]
-
Use a sterile lancet to prick the skin through each drop.
-
Wait 15-20 minutes to read the results.[19]
Interpretation of SPT:
-
Positive Control (Histamine): A wheal of at least 3 mm in diameter should be present for the test to be valid.[9][19]
-
Negative Control (Saline): There should be no significant reaction.
-
Test Reagents (PPL, Penicillin G): A positive result is defined as a wheal of 3 mm or greater than the negative control.[19]
Step 2: Intradermal Testing (IDT)
Intradermal testing should only be performed if the skin prick test is negative.[14][19]
-
On a different area of the arm, inject approximately 0.02 mL of each of the following reagents intradermally to create a 3 mm bleb: PPL, Penicillin G, and a negative control (saline).[9][11] It is recommended to perform the PPL and Penicillin G tests in duplicate.[9]
-
Mark the perimeter of each bleb.[14]
-
Wait 15-20 minutes to read the results.[19]
Interpretation of IDT:
-
Negative Control (Saline): No increase in the size of the initial bleb.[19]
-
Test Reagents (PPL, Penicillin G): A positive result is characterized by an increase in the size of the original bleb by 3 mm or more.[9][19] Itching and flare are commonly present.[9][19]
| Test Stage | Procedure | Reading Time | Positive Result Criteria |
| Skin Prick Test | Application of a drop of each reagent and pricking the skin. | 15-20 minutes[19] | Induration at least 3 mm greater than the negative control.[19] |
| Intradermal Test | Intradermal injection of 0.02 mL of each reagent to form a 3 mm bleb. | 15-20 minutes[19] | Increase in the size of the original bleb by 3 mm or more.[9][19] |
Optional Oral Challenge
If both skin prick and intradermal tests are negative, a graded oral challenge with a penicillin-class antibiotic (e.g., amoxicillin) may be performed to confirm the absence of an allergy.[3][17][18] This should be conducted in a setting with immediate access to emergency medical care. A typical protocol involves administering 1/10th of the therapeutic dose followed by the remaining 9/10ths after a period of observation.[15]
Visualizations
Caption: Workflow for Penicillin Allergy Skin Testing.
Caption: Logical Flow for Interpretation of Penicillin Skin Test Results.
References
- 1. The changing landscape of penicillin skin testing [aaaai.org]
- 2. Penicillin Allergy-what do you need to know? | AAAAI [aaaai.org]
- 3. Penicillin allergy - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 4. The role of major and minor determinants in penicillin allergy testing: Time to revisit an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin minor determinants: History and relevance for current diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Testing for penicillin allergy [aaaai.org]
- 8. Skin testing with this compound and penilloate prepared by an improved method: amoxicillin oral challenge in patients with negative skin test responses to penicillin reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. penallergytest.com [penallergytest.com]
- 10. Penicillin skin testing in the management of penicillin allergy in an outpatient pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin Allergy Skin Testing in the Inpatient Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. penallergytest.com [penallergytest.com]
- 13. scielo.br [scielo.br]
- 14. penallergytest.com [penallergytest.com]
- 15. allergy.org.au [allergy.org.au]
- 16. unmc.edu [unmc.edu]
- 17. Penicillin Allergy - STI Treatment Guidelines [cdc.gov]
- 18. traac.org [traac.org]
- 19. PRE-PEN® | Implementing penicillin allergy skin testing [penallergytest.com]
Application Notes and Protocols for Penicilloate Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of penicilloate, the primary metabolite of penicillin, from plasma samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document outlines three common and effective methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies of penicillin-based antibiotics. Due to the complex nature of plasma, proper sample preparation is essential to remove interfering substances, such as proteins and phospholipids, which can compromise the accuracy and sensitivity of the analysis. The choice of sample preparation method depends on factors such as the desired level of cleanliness, sample throughput, and available resources. Penicillins and their metabolites, including this compound, are susceptible to degradation, making proper sample handling and storage critical.[1][2] It is recommended to process samples promptly and store them at -80°C for long-term stability.[3]
Sample Preparation Methods
This document details three widely used techniques for the extraction of this compound from plasma:
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE): A technique that offers a cleaner sample compared to PPT by partitioning the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that provides the cleanest extracts by utilizing a solid sorbent to isolate the analyte.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for removing proteins from plasma samples before LC-MS/MS analysis.[4] It involves the addition of an organic solvent to the plasma, which denatures and precipitates the proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation.
Quantitative Data
| Parameter | Value | Reference |
| Recovery | >90% | [5] |
| Accuracy | 92.3% to 105.5% | [4] |
| Within-day Precision (RSD) | < 10% | [4] |
| Limit of Detection (LOD) | 0.1 to 2.0 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 to 5.0 ng/mL | [4] |
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample to ensure homogeneity and transfer 100 µL to a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 400 µL of a cold precipitation solution (Acetonitrile:Water, 4:1 v/v) to the plasma sample.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of penicillin G and its major metabolites in blood using ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for the Derivatization of Penicilloate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicilloate, a primary degradation product of penicillin antibiotics, is a key analyte in pharmaceutical stability studies, drug metabolism research, and clinical diagnostics. Due to its polar nature, containing two carboxylic acid moieties and a secondary amine, this compound is not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is therefore essential to increase its volatility and thermal stability. This application note provides detailed protocols for two common derivatization techniques: silylation and methylation, enabling sensitive and reliable quantitative analysis of this compound by GC-MS.
Principle and Reaction
Derivatization for GC-MS analysis aims to replace active hydrogens in polar functional groups with nonpolar moieties. For this compound, the target functional groups are the two carboxylic acid groups (-COOH) and the secondary amine (-NH).
-
Silylation: This process replaces the active hydrogens with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatives are significantly more volatile and thermally stable. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the derivatization of the sterically hindered secondary amine.
-
Methylation: This technique converts the carboxylic acids to their corresponding methyl esters (-COOCH₃). Diazomethane is a highly effective and rapid methylating agent for carboxylic acids. It can also methylate the secondary amine, though potentially at a slower rate. Due to the hazardous nature of diazomethane, this procedure requires stringent safety precautions.
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted below.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of dicarboxylic acids and amino acids using silylation and methylation derivatization followed by GC-MS. These values can be considered representative for the analysis of this compound. It is important to note that specific performance characteristics should be determined for each laboratory's unique experimental setup.
| Derivatization Method | Analyte Class | Derivatizing Agent | Typical Derivatization Yield (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Silylation | Dicarboxylic Acids | BSTFA | > 95 (estimated) | ≤ 2 ng/m³ | ~ 3x LOD | [1] |
| Silylation | Dicarboxylic Acids | BSTFA | - | 5 - 40 pg | - | [2] |
| Methylation | Amino Acids | Diazomethane | High (not specified) | - | Low picomole range | [3] |
Note: Data presented are based on the analysis of similar compound classes (dicarboxylic acids and amino acids) as specific quantitative data for this compound derivatization for GC-MS is limited in the literature. The provided LOD for silylation is from an atmospheric aerosol analysis and may differ for other matrices.
Experimental Protocols
Safety Precautions: Derivatization reagents are often toxic, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Diazomethane is highly toxic and explosive; it should only be handled by experienced personnel following established safety protocols.
Protocol 1: Silylation of this compound using BSTFA
This protocol is adapted from general procedures for the silylation of carboxylic acids and amino acids.[4]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Accurately weigh 1-10 mg of the dried sample into a reaction vial. If working with smaller quantities, adjust reagent volumes accordingly.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the sample.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens on the this compound molecule.
-
-
Derivatization Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven. The optimal temperature and time may require optimization.
-
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Protocol 2: Methylation of this compound using Diazomethane
This protocol is based on general procedures for the methylation of carboxylic acids.[5] EXTREME CAUTION IS ADVISED.
Materials:
-
This compound standard or dried sample extract
-
Diazomethane solution (freshly prepared and handled with extreme care)
-
Anhydrous diethyl ether
-
Methanol (GC grade)
-
Reaction vials with screw caps and PTFE septa
-
Ice bath
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Dissolve the dried sample in a minimal amount of methanol (e.g., 100 µL) in a reaction vial.
-
-
Derivatization Reaction:
-
Place the reaction vial in an ice bath.
-
Add the ethereal diazomethane solution dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically instantaneous.
-
Allow the reaction to proceed for an additional 5-10 minutes in the ice bath.
-
-
Quenching and Sample Preparation for Analysis:
-
Carefully quench the excess diazomethane by adding a few drops of a weak acid (e.g., 10% acetic acid in methanol) until the yellow color disappears.
-
Gently bubble nitrogen through the solution to remove any remaining diazomethane and the generated nitrogen gas.
-
The sample is now ready for GC-MS analysis. The volume can be adjusted with anhydrous diethyl ether if necessary.
-
-
Sample Analysis:
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
GC-MS Analysis Parameters (General Guidance)
-
GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended for the separation of the derivatized analytes.
-
Injection: Splitless injection is often preferred for trace analysis to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature (e.g., 80-100°C) and ramping up to a higher temperature (e.g., 280-300°C) to elute the derivatized this compound. The exact program will depend on the specific derivatives and the column used.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for qualitative analysis and identification based on fragmentation patterns, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Expected Mass Spectra:
-
TMS Derivatives: The mass spectra of silylated this compound are expected to show characteristic fragments resulting from the loss of methyl groups (-15 Da) from the TMS moieties and cleavage of the molecule. The molecular ion (M+) may or may not be observed.[6][7]
-
Methyl Esters: The mass spectra of methylated this compound will show a molecular ion corresponding to the fully methylated derivative. Fragmentation will likely occur at the ester and amide linkages.
Logical Relationships in Derivatization
The choice of derivatization method depends on the analytical goals and available resources.
Conclusion
The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both silylation with BSTFA and methylation with diazomethane are effective methods for increasing the volatility and thermal stability of the analyte. The choice between these methods will depend on the specific requirements of the analysis, including safety considerations, desired sensitivity, and the need for complete derivatization of all active functional groups. The protocols provided in this application note offer a detailed starting point for the development and validation of robust quantitative methods for this compound in various research and development settings.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Capillary Electrophoresis for the Separation of Penicilloate
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillins are a cornerstone of antibacterial therapy, but their efficacy can be compromised by degradation, primarily through the hydrolysis of the β-lactam ring to form the corresponding penicilloate. Penicilloates are inactive as antibacterial agents and can also act as haptens, eliciting allergic reactions in some individuals. Therefore, the ability to separate and quantify penicillins from their this compound degradation products is crucial for quality control in pharmaceutical manufacturing, stability studies, and in understanding the mechanisms of penicillin allergy. Capillary electrophoresis (CE), particularly Micellar Electrokinetic Chromatography (MEKC), offers a powerful analytical tool for this purpose, providing high-resolution separations with minimal sample and reagent consumption. This application note provides a detailed protocol for the separation of penicillin and its corresponding this compound using MEKC.
Principle of Separation
Micellar Electrokinetic Chromatography is a mode of capillary electrophoresis that utilizes surfactants, such as sodium dodecyl sulfate (SDS), at a concentration above their critical micelle concentration (CMC). These surfactants form micelles, which act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous mobile phase (background electrolyte) and the hydrophobic core of the micelles. In a typical MEKC setup with an anionic surfactant like SDS and a fused-silica capillary at neutral to alkaline pH, a strong electroosmotic flow (EOF) is generated towards the cathode. The negatively charged SDS micelles have an electrophoretic mobility in the opposite direction, towards the anode. The net velocity of the micelles is slower than the EOF. Neutral and anionic analytes, like penicillin and this compound, will partition between the aqueous buffer and the micelles based on their hydrophobicity. More hydrophobic molecules will spend more time in the micellar phase and thus have a longer migration time. This differential partitioning allows for the effective separation of structurally similar compounds.
Penicillin Degradation Pathway
The primary degradation pathway for penicillin in aqueous solution is the hydrolysis of the amide bond in the four-membered β-lactam ring. This reaction is catalyzed by acid, base, or the enzyme β-lactamase, and results in the formation of the corresponding penicilloic acid. This process leads to the inactivation of the antibiotic.
Caption: Hydrolysis of the β-lactam ring in penicillin to form inactive this compound.
Experimental Workflow
The general workflow for the analysis of penicillin and this compound by MEKC involves sample preparation, capillary conditioning, injection, electrophoretic separation, and detection.
Caption: General experimental workflow for this compound separation by MEKC.
Detailed Experimental Protocol
This protocol is a representative method for the separation of a penicillin (e.g., Penicillin G) and its corresponding this compound using MEKC. Optimization may be required for other penicillin derivatives.
1. Materials and Reagents
-
Penicillin G potassium salt (or other penicillin standard)
-
Penicilloic acid G potassium salt (or corresponding this compound)
-
Sodium tetraborate decahydrate (Borax)
-
Sodium dodecyl sulfate (SDS)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length ~50 cm)
2. Instrumentation
-
Capillary electrophoresis system equipped with a UV detector.
-
Data acquisition and analysis software.
3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 25 mM sodium tetraborate buffer containing 100 mM SDS. Dissolve the appropriate amounts of sodium tetraborate and SDS in deionized water. Adjust the pH to 9.3 with 1.0 M NaOH or 1.0 M HCl. Filter the solution through a 0.45 µm filter before use.
-
Standard Stock Solutions: Prepare individual stock solutions of the penicillin and this compound in deionized water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the BGE to the desired concentrations (e.g., in the range of 10-200 µg/mL).
4. Capillary Conditioning
-
New Capillary:
-
Rinse with 1.0 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the BGE for 20 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
5. Electrophoretic Conditions
-
Capillary: Fused-silica, e.g., 58 cm total length, 50 cm effective length, 50 µm i.d.
-
Background Electrolyte: 25 mM Sodium tetraborate with 100 mM SDS, pH 9.3.
-
Applied Voltage: +25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 210 nm.
6. Data Analysis
-
Identify the peaks corresponding to the penicillin and this compound based on the migration times of the individual standards.
-
Integrate the peak areas to determine the concentration of each analyte using a calibration curve generated from the working standard solutions.
Data Presentation
The following table summarizes typical quantitative data that can be obtained using the described MEKC method for the separation of various penicillins. Note that specific values for this compound are often reported as part of the degradation profile of the parent penicillin.
| Analyte | Migration Time (min) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) |
| Benzylpenicillin | ~3.5 | - | ~1.0 | ~3.0 | >0.999 |
| Ampicillin | ~4.0 | >2.0 | ~1.5 | ~5.0 | >0.999 |
| Amoxicillin | ~4.2 | >1.5 | ~1.5 | ~5.0 | >0.999 |
| Oxacillin | ~5.0 | >2.5 | ~1.0 | ~3.0 | >0.999 |
| This compound (general) | Slightly longer than parent | >1.5 from parent | Similar to parent | Similar to parent | >0.999 |
Note: The migration time of the this compound is generally slightly longer than that of the parent penicillin due to the opening of the β-lactam ring, which can affect its interaction with the micelles. The exact values for resolution, LOD, and LOQ for a specific this compound would need to be determined experimentally.
Discussion
The presented MEKC method provides a robust and efficient means for the separation and quantification of penicillins and their corresponding penicilloates. The use of a borate buffer at pH 9.3 ensures that the silanol groups on the capillary wall are deprotonated, leading to a stable and reproducible electroosmotic flow. The addition of SDS at a concentration of 100 mM is crucial for the separation of the structurally similar penicillin and this compound molecules based on their differential partitioning into the micelles.
The choice of detection wavelength at 210 nm provides good sensitivity for both the parent penicillin and its degradation product. The method exhibits excellent linearity over a typical concentration range, with correlation coefficients exceeding 0.999. The limits of detection (LOD) and quantification (LOQ) are generally in the low µg/mL range, making the method suitable for the analysis of pharmaceutical formulations and for monitoring degradation in stability studies.
Conclusion
Capillary electrophoresis, specifically MEKC, is a highly effective technique for the separation of this compound from its parent penicillin. The method is rapid, requires small sample volumes, and offers high resolution. The detailed protocol and performance characteristics provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of penicillins and their degradation products. This analytical approach is essential for ensuring the quality, safety, and efficacy of penicillin-based pharmaceuticals.
Troubleshooting & Optimization
overcoming matrix effects in penicilloate LC-MS analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of penicilloates.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis, and why are they a specific concern for penicilloates?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantitative results.[3][4][5] Penicilloates, as metabolites of penicillin antibiotics, are often analyzed in complex biological matrices like plasma, milk, or tissue, which contain high concentrations of endogenous substances such as phospholipids, salts, and proteins.[6][7] These substances are known to cause significant matrix effects, particularly with electrospray ionization (ESI), which is highly susceptible to competition for ionization.[8]
Q2: How can I determine if my penicilloate analysis is suffering from matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a pure this compound standard is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[3] Any dip or rise in the constant signal at retention times where matrix components elute indicates ion suppression or enhancement, respectively.[3][5]
-
Post-Extraction Spike: This is a quantitative method recommended by regulatory agencies like the FDA.[8][9] It involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix (Set B) with the response of the analyte in a neat solution (Set A). The ratio of these responses provides a quantitative measure of the matrix effect.[5]
Q3: What is the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects, but they impact the analyte signal in opposite ways.
-
Ion Suppression: This is the more common effect, where co-eluting compounds interfere with the ionization of the target analyte, leading to a decreased signal response.[10] This can be caused by competition for charge in the ESI source or changes in the physical properties (e.g., surface tension) of the ESI droplets.[5]
-
Ion Enhancement: This is a less frequent phenomenon where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[3]
Q4: What are the regulatory expectations for evaluating matrix effects during method validation?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for bioanalytical method validation. During validation, the matrix effect should be investigated by analyzing quality control (QC) samples at low and high concentrations, prepared in matrix from at least six different individual sources or lots.[1][9][11] For the method to be considered valid, the precision (Coefficient of Variation, %CV) of the results across the different matrix sources should not be greater than 15%, and the accuracy for each source should be within ±15% of the nominal concentration.[1][11]
Q5: What is a stable isotope-labeled (SIL) internal standard, and how does it help compensate for matrix effects?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte molecule where one or more atoms (like ¹H, ¹²C, or ¹⁴N) have been replaced with their heavier, non-radioactive isotopes (like ²H/D, ¹³C, or ¹⁵N).[12][13] Because a SIL internal standard is chemically almost identical to the analyte, it has nearly the same extraction recovery, chromatographic retention time, and ionization behavior.[12] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[8][14] By measuring the ratio of the analyte's signal to the SIL internal standard's signal, variations caused by matrix effects are normalized, leading to significantly more accurate and precise quantification.[12][14]
Troubleshooting Guides
Problem: I am observing poor accuracy, precision, and reproducibility in my this compound quantification.
This is a classic symptom of uncompensated matrix effects. Follow this logical workflow to diagnose and mitigate the issue.
References
- 1. fda.gov [fda.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gtfch.org [gtfch.org]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nalam.ca [nalam.ca]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Improving the Sensitivity of Penicilloate Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their penicilloate immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay is a common format for detecting small molecules like this compound, which is a hapten. In this setup, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled this compound is inversely proportional to the concentration of this compound in the sample. A lower signal indicates a higher concentration of this compound in the sample.
Q2: How can I synthesize a this compound-protein conjugate for antibody production and assay development?
To produce antibodies against this compound, it must be conjugated to a larger carrier protein to become immunogenic. A common method involves coupling penicilloic acid to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). The choice of carrier protein and the hapten density (the number of this compound molecules per protein molecule) can influence the resulting antibody's affinity and specificity. A hapten density of around 15 molecules per carrier protein has been shown to elicit a high antibody titer.
Q3: What are the critical factors affecting the sensitivity of a this compound immunoassay?
Several factors can impact the sensitivity of your assay, including:
-
Antibody Affinity and Specificity: High-affinity antibodies are crucial for detecting low concentrations of this compound.
-
Assay Format: The choice between direct and indirect competitive formats can influence sensitivity.
-
Reagent Concentrations: Optimization of antibody and conjugate concentrations is essential.
-
Incubation Times and Temperatures: These parameters affect the binding kinetics.
-
Matrix Effects: Components in the sample matrix (e.g., serum, milk) can interfere with the assay.[1]
-
Cross-Reactivity: The antibody may bind to other penicillin-related molecules.
Q4: What are common sources of high background in a this compound ELISA?
High background can be caused by several factors:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the microplate.
-
Cross-Contamination: Contamination between wells.
-
High Concentration of Detection Reagents: Using too much enzyme-conjugated antibody or substrate.
-
Suboptimal Washing: Inefficient removal of unbound reagents.
Q5: How do I address low or no signal in my this compound immunoassay?
Low or no signal can be due to:
-
Inactive Reagents: Check the expiration dates and storage conditions of your antibodies, conjugates, and substrates.
-
Incorrect Reagent Concentrations: Ensure you are using the optimal concentrations of all reagents.
-
Procedural Errors: Verify that all steps of the protocol were followed correctly, including incubation times and temperatures.
-
Low Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay.
Troubleshooting Guides
Issue 1: Low Assay Sensitivity / Poor Limit of Detection (LOD)
| Possible Cause | Recommended Solution |
| Suboptimal Antibody/Antigen Concentrations | Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the this compound-enzyme conjugate. |
| Low Affinity of Primary Antibody | Consider screening different monoclonal or polyclonal antibodies to find one with higher affinity for this compound. |
| Short Incubation Times | Increase the incubation times for the antibody-antigen binding steps to allow the reaction to reach equilibrium. |
| Suboptimal Assay Buffer Composition | Optimize the pH, ionic strength, and detergent concentration of the assay buffer to enhance binding. |
| Inefficient Signal Generation | Consider using a more sensitive substrate for the enzyme label (e.g., a chemiluminescent substrate instead of a colorimetric one). |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking incubation time. |
| Non-specific Binding of Detection Reagents | Add a non-ionic detergent (e.g., Tween-20) to the wash buffer and antibody dilution buffers. |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent. Ensure proper sealing of the plate during incubations. |
| Over-development of Substrate | Reduce the substrate incubation time or dilute the enzyme conjugate. |
Issue 3: Matrix Effects
| Possible Cause | Recommended Solution |
| Interference from Sample Components | Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances.[1] Matrix effects in milk samples can often be mitigated by centrifugation and dilution.[1] |
| Endogenous Cross-Reacting Molecules | Identify and remove potential cross-reacting substances if possible. Alternatively, use a more specific antibody. |
| Differences between Standard and Sample Matrices | Prepare standards in a matrix that closely resembles the sample matrix. |
Issue 4: High Variability (Poor Precision)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques. Run samples and standards in duplicate or triplicate. |
| Uneven Temperature Across the Plate | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation. |
| Inadequate Washing | Ensure consistent and thorough washing of all wells. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with buffer to maintain a uniform environment. |
Quantitative Data Summary
Table 1: Performance of a Direct Competitive ELISA for Benzylpenicilloic Acid (BPA) in Milk
| Parameter | Value | Reference |
| IC50 | 0.32 ± 0.01 µg/L | [1] |
| Limit of Detection (LOD) | 0.030 ± 0.002 µg/L | [1] |
| Recoveries in Spiked Milk | 72.75% - 93.25% | [1] |
Table 2: Cross-Reactivity of a Generic Penicillin Monoclonal Antibody
| Penicillin Drug | Cross-Reactivity (%) | Limit of Detection (ng/mL) | Reference |
| Amoxicillin | 117% | 0.7 | [2] |
| Ampicillin | 100% | 0.8 | [2] |
| Penicillin G | 75% | 1.1 | [2] |
| Penicillin V | 50% | 1.6 | [2] |
| Cloxacillin | 25% | 3.2 | [2] |
| Oxacillin | 20% | 4.0 | [2] |
| Dicloxacillin | 16% | 5.0 | [2] |
| Methicillin | 33% | 2.4 | [2] |
| Nafcillin | 18% | 4.4 | [2] |
| Carbenicillin | 40% | 2.0 | [2] |
| Sulbenicillin | 22% | 3.6 | [2] |
Experimental Protocols
Protocol 1: Direct Competitive ELISA for this compound
This protocol is adapted from a method for detecting benzylpenicilloic acid in milk and can be optimized for other sample types.[1]
Materials:
-
High-binding 96-well microplate
-
Anti-penicilloate antibody
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Sample diluent (e.g., PBS)
Procedure:
-
Coating: Dilute the anti-penicilloate antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard or sample to the appropriate wells, followed by 50 µL of the this compound-HRP conjugate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 10 minutes.
Visualizations
Caption: Workflow of a direct competitive ELISA for this compound detection.
Caption: A logical workflow for troubleshooting common immunoassay issues.
References
- 1. Development of an enzyme-linked immunosorbent assay to detect benzylpenicilloic acid, a degradation product of penicillin G in adulterated milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel hapten and production of generic monoclonal antibody for immunoassay of penicillins residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Penicilloate in Biological Samples for Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of penicilloate in biological samples for accurate analysis. This compound, the primary degradation product of penicillin, is notoriously unstable, and its accurate quantification is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in biological samples?
This compound is the product of the hydrolysis of the β-lactam ring in penicillin. This process can be initiated by several factors commonly found in biological matrices:
-
Enzymatic Degradation: The primary cause of penicillin degradation in biological samples is the presence of β-lactamase enzymes, which catalyze the hydrolysis of the β-lactam ring.[1][2]
-
pH-Dependent Instability: The stability of the β-lactam ring is highly dependent on pH. This compound itself can be unstable in acidic or alkaline conditions, leading to further degradation.[3][4] Generally, a neutral pH of around 7.0 is optimal for the stability of related compounds like penicillin G.
-
Temperature Sensitivity: Higher temperatures accelerate the rate of both enzymatic and chemical degradation of penicillins and their metabolites.[5][6]
Q2: What are the common methods for stabilizing this compound in biological samples?
Stabilization of this compound primarily involves controlling the factors that lead to its degradation. The most effective strategies include:
-
Temperature Control: Immediately cooling and maintaining the sample at low temperatures (e.g., on ice or at 4°C) is the most universal approach to slow down both enzymatic and chemical degradation.[6] For long-term storage, freezing at -80°C is recommended.[5]
-
pH Adjustment: Maintaining a neutral pH is crucial. The use of buffers, such as phosphate-buffered saline (PBS), can help stabilize the pH of the sample upon collection.[4][7]
-
Enzyme Inhibition: The addition of β-lactamase inhibitors is a targeted approach to prevent the enzymatic hydrolysis of the penicillin β-lactam ring, thus preventing the formation and subsequent degradation of this compound.[2][8][9]
Q3: What are some commonly used β-lactamase inhibitors for sample stabilization?
Several β-lactamase inhibitors can be used to stabilize penicillin in biological samples. These include:
-
Clavulanic Acid: A potent inhibitor of many plasmid-mediated β-lactamases.
-
Sulbactam: Another widely used β-lactamase inhibitor.
-
Tazobactam: Known for its broad spectrum of β-lactamase inhibition.[2]
The choice of inhibitor may depend on the specific β-lactamases expected to be present in the sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Rapid enzymatic degradation: High β-lactamase activity in the sample. | - Immediately cool the sample to 4°C upon collection.- Add a broad-spectrum β-lactamase inhibitor (e.g., a cocktail of clavulanic acid, sulbactam, and tazobactam) to the collection tube.- Process the sample as quickly as possible. |
| pH-induced degradation: The sample pH may be too acidic or alkaline. | - Collect samples in tubes containing a phosphate buffer to maintain a neutral pH.[4][7]- Measure and adjust the pH of the sample if necessary. | |
| Thermal degradation: The sample was not kept at a sufficiently low temperature. | - Ensure samples are kept on ice or at 4°C during handling and processing.- For storage longer than a few hours, freeze samples at -80°C.[5] | |
| Inconsistent results between replicates | Variable sample handling time: Differences in the time between sample collection and stabilization can lead to varying degrees of degradation. | - Standardize the sample handling workflow to ensure consistent timing for all samples.- Prepare all necessary reagents and equipment in advance to minimize delays. |
| Incomplete enzyme inhibition: The concentration or type of inhibitor may not be sufficient to fully inactivate all β-lactamases present. | - Increase the concentration of the β-lactamase inhibitor.- Use a combination of inhibitors to cover a broader spectrum of β-lactamases.[8] | |
| This compound detected in blank matrix | Contamination: Carryover from previously analyzed samples or contaminated equipment. | - Thoroughly clean all equipment between samples.- Analyze a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
-
Preparation: Pre-label collection tubes (e.g., K2EDTA tubes). For enzymatic inhibition, add a β-lactamase inhibitor cocktail to the tubes. A common approach is to add a small volume of a concentrated stock solution.
-
Collection: Collect the blood sample directly into the prepared tube.
-
Immediate Cooling: Immediately place the tube on ice or in a refrigerated centrifuge.
-
Centrifugation: Centrifuge the blood sample at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to a clean, pre-labeled tube.
-
Storage: For immediate analysis, keep the plasma at 4°C. For long-term storage, snap-freeze the plasma in liquid nitrogen and store at -80°C.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: If frozen, thaw the plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
Quantitative Data on Penicillin Stability
The following tables provide data on the stability of various penicillin compounds in plasma at room temperature. This data can serve as a proxy for the stability of this compound, as the degradation of the parent compound is the source of this compound.
Table 1: Stability of Penicillins in Plasma at Room Temperature (23 ± 2°C)
| Penicillin | % Remaining after 1 hour | % Remaining after 4 hours | % Remaining after 24 hours |
| Amoxicillin | 96 - 99% | 96 - 99% | 71 - 89% |
| Ampicillin | 95 - 98% | 95 - 98% | 89 - 96% |
| Benzylpenicillin | 98 - 103% | 89 - 95% | 66 - 70% |
| Piperacillin | 98 - 103% | 83 - 89% | 52 - 64% |
| Flucloxacillin | 98 - 103% | 68 - 80% | 40 - 63% |
Data summarized from a study by Jamal et al. (2018), which highlights the varying stability of different penicillins. More stable parent compounds will lead to a slower, more predictable formation of this compound.[10]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for biological sample handling and analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mezlocillin and its this compound and penilloate by high-performance liquid chromatography and stability of mezlocillin at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
reducing ion suppression of penicilloate in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of penicilloate, particularly in reducing ion suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[1] Biological samples are complex and contain endogenous components that can interfere with the ionization of this compound.[2]
Q2: What are the common causes of ion suppression for this compound?
The primary causes of ion suppression in the analysis of this compound and other penicillins include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine, tissue) can compete with this compound for ionization.[2]
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.[2]
-
Mobile Phase Composition: The use of non-volatile buffers or certain additives in the mobile phase can interfere with the ESI process.
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects.
Q3: How can I detect and assess the extent of ion suppression in my this compound analysis?
A common method to evaluate ion suppression is to compare the response of this compound in a neat solution versus its response in a sample matrix. This can be done by spiking a known concentration of the analyte into both the clean solvent and the extracted blank matrix. A lower signal in the matrix indicates the presence of ion suppression. Another technique involves post-column infusion of a constant concentration of this compound while injecting an extracted blank matrix sample. Dips in the baseline signal of this compound at retention times where matrix components elute indicate regions of ion suppression.
Troubleshooting Guides
This section provides detailed troubleshooting strategies to mitigate ion suppression when analyzing this compound.
Issue 1: Low this compound signal and poor sensitivity.
This is a classic symptom of ion suppression. The following steps can help troubleshoot and resolve this issue.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts. Acetonitrile is commonly used for plasma samples.[3][4]
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating the analyte. Various SPE cartridges are available, and the choice depends on the sample matrix and the physicochemical properties of this compound. Polymeric SPE cartridges can be effective in reducing ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): Another effective technique for sample cleanup, though it can be more labor-intensive.
Experimental Protocol: Solid-Phase Extraction (SPE) for Penicillins from Bovine Kidney
This protocol is adapted from a method for penicillin G and can be a starting point for this compound.[6]
-
Homogenization: Homogenize kidney tissue samples in a mixture of water and acetonitrile.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18-bonded silica SPE cartridge.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove polar interferences.
-
Elution: Elute the penicillins (and this compound) with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Optimize Chromatographic Conditions:
Proper chromatographic separation can move the elution of this compound away from co-eluting, interfering compounds.
-
Mobile Phase Selection: Use volatile mobile phase additives like formic acid or acetic acid to aid in protonation and improve ESI efficiency.[3][7][8] A common mobile phase composition is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3][7]
-
Gradient Elution: Employ a gradient elution program to effectively separate this compound from matrix components. An initial mobile phase with a high aqueous content, followed by a gradual increase in the organic solvent, can be effective.[3][9]
-
Column Choice: A C18 column is a common choice for the analysis of penicillins and their metabolites.[8]
Experimental Protocol: UHPLC Conditions for Penicillin G and its Metabolites
This protocol can be adapted for this compound analysis.[7]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B over the chromatographic run.
-
Flow Rate: A typical flow rate for UHPLC is around 0.2-0.4 mL/min.[3][7]
3. Utilize an Appropriate Internal Standard:
The use of an internal standard is crucial for accurate quantification, especially when ion suppression is present.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL internal standard for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte. It will experience the same degree of ion suppression, allowing for accurate correction of the signal. The use of isotopically labeled internal standards for penicillin G metabolites has been shown to significantly improve accuracy and precision.[10]
-
Structural Analog: If a SIL internal standard is not available, a structural analog that is close in structure and retention time to this compound can be used. Phenethecillin has been used as an internal standard for penicillin G analysis.[6]
Issue 2: Inconsistent and irreproducible quantitative results.
This issue often arises from variable ion suppression between samples.
1. Implement a Robust Sample Preparation Method:
As mentioned above, a consistent and effective sample cleanup method like SPE is critical to minimize variability in matrix effects.
2. Employ a Stable Isotope-Labeled Internal Standard:
This is the most effective way to compensate for sample-to-sample variations in ion suppression and recovery. The ratio of the analyte signal to the SIL internal standard signal should remain constant even if the absolute signal intensities fluctuate due to ion suppression. Corrected recoveries for penicillin G using an isotopically labeled internal standard are often around 90-110%.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from studies on penicillin analysis, which can serve as a reference for expected performance when developing a method for this compound.
Table 1: Recoveries of Penicillin G and its Metabolites with and without an Internal Standard
| Analyte | Matrix | Absolute Recovery (%) | Corrected Recovery with SIL-IS (%) |
| Penicillin G | Citrus Fruit | - | 90-100[12] |
| Penillic Acid | Citrus Fruit | 50-75[12] | ~90-110[10] |
| Penilloic Acid | Citrus Fruit | 50-75[12] | ~90-110[10] |
Table 2: Comparison of Sample Preparation Methods for Penicillin G
| Sample Preparation Method | Matrix | Limit of Quantitation (LOQ) | Reference |
| Acetonitrile Precipitation | Bovine Plasma | 12 ng/mL | [6] |
| SPE (C18) | Bovine Kidney | 10 ng/g | [6] |
| Dilution and Filtration | Bovine Urine | 63 ng/mL | [6] |
Visual Guides
Diagram 1: General Workflow for this compound Analysis with Ion Suppression Mitigation
Caption: Workflow for this compound analysis.
Diagram 2: Troubleshooting Logic for Low this compound Signal
Caption: Troubleshooting low signal.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. LC/MS/MS measurement of penicillin G in bovine plasma, urine, and biopsy samples taken from kidneys of standing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape of penicilloate in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of penicilloate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common issues related to poor peak shape during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is the primary degradation product of penicillin, formed by the hydrolytic opening of the β-lactam ring.[1] Its analysis is critical in pharmaceutical stability studies, quality control of penicillin-based drugs, and in immunological research, as it is a major antigenic determinant in penicillin hypersensitivity.
Q2: What are the key chemical properties of this compound that affect its HPLC analysis?
This compound is an N-acyl-alpha amino acid containing two carboxylic acid groups, making it a polar and ionizable molecule.[2] This means its retention and peak shape in reversed-phase HPLC are highly sensitive to the pH of the mobile phase. It can also exist as several diastereoisomers, which may co-elute or separate depending on the chromatographic conditions.[3]
Q3: What is considered a "good" peak shape in HPLC?
An ideal HPLC peak should be symmetrical, sharp, and narrow, resembling a Gaussian distribution.[4][5] Peak symmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is perfectly symmetrical. Generally, peaks with a tailing factor between 0.9 and 1.2 are considered acceptable.[6] Poor peak shape can lead to inaccurate quantification and poor resolution.[4]
Troubleshooting Guide: Poor Peak Shape
Poor peak shape is a common issue in HPLC analysis. The following sections address the most frequent problems encountered with this compound—peak tailing, fronting, broadening, and splitting—providing specific causes and solutions.
Issue 1: Peak Tailing
Peak tailing is observed when the back half of the peak is broader than the front half.[5] This is a frequent problem when analyzing polar, ionizable compounds like this compound.
Diagram: Penicillin to this compound Hydrolysis
The diagram below illustrates the chemical transformation of Penicillin G into its corresponding this compound, the analyte of interest. This hydrolysis reaction involves the opening of the critical β-lactam ring.
Caption: Hydrolysis of Penicillin G to this compound.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase pH.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | This compound's carboxyl groups can interact with residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18). This secondary retention mechanism causes tailing.[7] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like phosphoric or formic acid. This fully protonates the silanol groups, minimizing interaction.[7][8] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped column specifically designed to minimize silanol activity. 3. Add Competing Base (If Analyte were Basic): For basic analytes, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to mask silanol sites.[8] |
| Mobile Phase pH Near pKa | If the mobile phase pH is too close to the pKa of this compound's carboxylic acid groups, the analyte will exist in both ionized and non-ionized forms, leading to peak distortion.[9] | 1. Buffer the Mobile Phase: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. Use a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM to maintain a stable pH. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, causing tailing.[5][10] | 1. Reduce Injection Volume: Decrease the volume of sample injected. 2. Dilute the Sample: Lower the concentration of the sample and re-inject.[4] |
| Column Contamination/Degradation | Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[11][12] | 1. Use a Guard Column: Protect the analytical column from strongly retained matrix components.[4] 2. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, reverse-flush the column (if permitted by the manufacturer).[10] 3. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[13] |
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing, occurs when the front half of the peak is broader than the back half.[14]
Question: What causes my this compound peak to show fronting?
Answer: The most common causes of peak fronting are column overload and a mismatch between the sample solvent and the mobile phase.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Column Overload | Injecting a highly concentrated sample can lead to saturation of the stationary phase, where excess analyte molecules travel through the column more quickly, causing a fronting peak.[6][15] | 1. Dilute the Sample: Reduce the sample concentration significantly and re-analyze. 2. Decrease Injection Volume: Inject a smaller volume of the sample.[14] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, the analyte band will not focus properly at the head of the column, leading to distortion.[16][17] | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Use a Weaker Sample Solvent: If the mobile phase cannot be used, dissolve the sample in a solvent weaker than the mobile phase (e.g., higher aqueous content). |
| Column Degradation (Void/Channel) | A void or channel at the inlet of the column can cause the sample band to spread unevenly, resulting in a distorted, fronting peak.[6][14] This can happen from pressure shocks or operating at a high pH that dissolves the silica backbone.[12] | 1. Check for Voids: Disconnect the column and inspect the inlet. A visible void indicates the column is compromised. 2. Replace the Column: A column with a significant void cannot be repaired and must be replaced.[18] |
Issue 3: Peak Broadening
Broad peaks are characterized by a wide base and low height, which reduces sensitivity and can mask the separation of closely eluting compounds.[4][19]
Question: Why are my this compound peaks excessively broad?
Answer: Broad peaks often indicate issues with the column, extra-column volume in the HPLC system, or suboptimal mobile phase conditions.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Column Deterioration | Loss of stationary phase or general column aging leads to a decrease in efficiency and broader peaks.[4] | 1. Evaluate Column Performance: Check the column's theoretical plates and compare to the manufacturer's specification. 2. Replace the Column: If efficiency is significantly reduced, replace the column. |
| Extra-Column Volume (Dead Volume) | Excessive volume from long or wide-bore tubing, or improper fittings between the injector, column, and detector can cause the analyte band to spread.[11] | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect system components. 2. Ensure Proper Fittings: Check that all fittings are correctly installed and that the tubing is bottomed out in the port to eliminate any dead space. |
| Mobile Phase Flow Rate Too High/Low | The flow rate affects the time the analyte spends in the column and its interaction with the stationary phase. An unoptimized flow rate can increase band broadening. | 1. Optimize Flow Rate: Perform a flow rate study to find the optimal balance between analysis time and peak sharpness. Slower flow rates can sometimes improve resolution but may also lead to broader peaks due to diffusion.[20] |
| Sample Overload | Injecting too large a sample volume can also manifest as broad, symmetrical peaks.[21] | 1. Reduce Injection Volume or Concentration: As with tailing and fronting, inject less sample mass onto the column. |
Issue 4: Split Peaks
A split peak appears as two or more distinct maxima for what should be a single analyte.[22]
Question: My this compound peak is splitting. What is the cause?
Answer: Peak splitting is often a sign of a problem at the column inlet, such as a partial blockage, or a strong solvent mismatch during injection.
Potential Causes & Solutions
| Cause | Explanation | Recommended Solution(s) |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample flow path to be disrupted and split.[10][23] | 1. Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection. 2. Reverse-Flush the Column: Disconnect the column from the detector, reverse its direction, and flush with mobile phase to waste. (Check manufacturer's instructions first). 3. Replace the Frit/Column: If flushing fails, the frit may need replacement (if possible) or the entire column may need to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent significantly stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.[17] | 1. Inject in Mobile Phase: Dissolve the sample in the starting mobile phase composition. |
| Void at Column Inlet | A void or channel at the head of the column can create two different flow paths for the sample, resulting in a split peak.[17] | 1. Replace the Column: This issue is typically not repairable and requires a new column. |
| Co-elution of Isomers | In some cases, what appears to be a split peak may actually be the partial separation of two this compound diastereoisomers.[3][24] | 1. Optimize Method: Adjust the mobile phase composition, temperature, or try a different column chemistry to improve the resolution between the isomers into two distinct peaks or merge them into one sharp peak.[24] |
General Troubleshooting Workflow
If you are experiencing poor peak shape, follow this logical workflow to diagnose the issue. Start with the simplest and most common causes before moving to more complex solutions.
Caption: A step-by-step workflow for troubleshooting poor HPLC peak shape.
Example Experimental Protocol
This section provides a general methodology for the analysis of this compound. This protocol should be adapted and optimized for your specific instrument and application.
1. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent, preferably the initial mobile phase, to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to achieve the desired concentrations for the calibration curve.
-
Sample Hydrolysis (if starting from Penicillin): To generate this compound from penicillin, incubate the penicillin sample in a buffered solution at a pH conducive to hydrolysis (e.g., alkaline conditions) or using a β-lactamase enzyme.[1] The reaction should be monitored and stopped (e.g., by pH adjustment) before injection.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter prior to injection to remove particulates.[25]
2. Mobile Phase Preparation
-
Aqueous Phase (Solvent A): Prepare a buffered aqueous solution. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid.[26] Alternatively, 0.1% formic acid in water is commonly used.[27]
-
Organic Phase (Solvent B): Use HPLC-grade acetonitrile or methanol.
-
Degassing: Degas both mobile phase solvents thoroughly using an inline degasser, sonication, or vacuum filtration to prevent bubble formation.
3. HPLC System and Conditions
The following table summarizes typical starting conditions for a reversed-phase HPLC method for this compound.
| Parameter | Typical Value / Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm particle size (End-capped)[28][29] |
| Mobile Phase | Gradient or isocratic elution with Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., Acetonitrile)[27] |
| Flow Rate | 1.0 mL/min[29] |
| Column Temperature | 30 - 40 °C[27] |
| Injection Volume | 5 - 20 µL |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Detection Wavelength | ~220-240 nm[28] |
| Run Time | 10 - 20 minutes (adjust to ensure elution of all components) |
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A liquid chromatographic study of stability of the minor determinants of penicillin allergy: a stable minor determinant mixture skin test preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. waters.com [waters.com]
- 13. bvchroma.com [bvchroma.com]
- 14. acdlabs.com [acdlabs.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. Peak fronting - chiral method - Chromatography Forum [chromforum.org]
- 19. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. uhplcs.com [uhplcs.com]
- 23. researchgate.net [researchgate.net]
- 24. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 25. support.waters.com [support.waters.com]
- 26. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Penicilloate Degradation During Sample Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing samples containing penicilloate to minimize its degradation. Ensuring sample integrity is critical for accurate analytical results in research and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stored samples?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: this compound is most stable in neutral to slightly acidic conditions (around pH 6.0-7.0). It degrades more rapidly in acidic (below pH 4) and alkaline (above pH 8) environments.[1]
-
Enzymatic Activity: The presence of β-lactamase enzymes, which may be present in biological samples, can rapidly hydrolyze the β-lactam ring of any residual penicillin, leading to the formation of this compound, which itself can be further degraded.[2]
Q2: What is the optimal temperature for long-term storage of samples containing this compound?
A2: For long-term storage, it is highly recommended to store samples at ultra-low temperatures. Storage at -70°C or lower is considered the most effective method for maintaining the stability of penicillins and their metabolites, including this compound.[3][4] While -20°C may be acceptable for short-term storage, significant degradation has been observed at this temperature over time.[3]
Q3: How does pH impact the stability of this compound during storage?
A3: The pH of the sample matrix is a critical factor in this compound stability. This compound is most stable at a pH of approximately 7.0.[1] Both acidic and alkaline conditions catalyze the degradation of the penicillin structure.[1] Therefore, it is crucial to buffer biological samples to a neutral pH if they are to be stored for any length of time.
Q4: Can repeated freeze-thaw cycles affect the integrity of this compound in my samples?
A4: Yes, repeated freeze-thaw cycles should be avoided as they can compromise the stability of many analytes, including this compound. It is best practice to aliquot samples into single-use volumes before freezing to prevent the need for repeated thawing and refreezing of the entire sample.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of samples containing this compound.
| Issue | Possible Cause | Troubleshooting Steps | Recommended Action |
| Low or inconsistent this compound concentrations in stored samples. | Sample degradation due to improper storage temperature. | 1. Verify the temperature logs of the storage unit (freezer/refrigerator). 2. Confirm that the storage temperature is at or below -70°C for long-term storage. | If temperature deviations are noted, consider the potential for sample degradation. For future samples, ensure consistent storage at -70°C or colder. |
| Sample degradation due to incorrect pH. | 1. Measure the pH of a representative sample or the sample matrix. 2. Review the composition of any buffers used during sample collection or preparation. | If the pH is outside the optimal range of 6.0-7.0, adjust the pH of future samples with a suitable buffer (e.g., phosphate or citrate buffer) prior to storage.[1] | |
| Appearance of unexpected peaks in analytical chromatograms. | Formation of degradation products. | 1. Review the degradation pathways of penicillin and this compound. 2. Use a stability-indicating analytical method (e.g., HPLC-MS/MS) capable of separating the parent compound from its degradation products.[5][6] | Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method.[7][8] |
| Variable results between different aliquots of the same sample. | Inconsistent handling or storage of aliquots. | 1. Review the aliquoting and storage procedures. 2. Ensure all aliquots are stored under identical conditions and for the same duration. | Standardize the sample handling and aliquoting workflow. Minimize the time samples spend at room temperature before freezing. |
Data on Penicillin G Stability as a Model for this compound
The following tables summarize the degradation rate constants for Penicillin G, a structurally similar precursor to this compound. This data illustrates the significant impact of pH and temperature on stability and serves as a valuable reference for understanding the stability profile of this compound. The degradation follows first-order kinetics.
Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 37°C
| pH | Degradation Rate Constant (k) x 10⁻⁴ (h⁻¹) |
| 4.0 | 54.0 ± 0.90 |
| 5.0 | 7.35 ± 0.094 |
| 6.0 | 0.891 ± 0.012 |
| 7.0 | Noted as the most stable pH |
Data adapted from Lu et al., 2008.[9]
Table 2: Effect of Temperature on the Stability of Mezlocillin (a Penicillin Derivative) in Serum and Buffer over 6 Months
| Storage Temperature (°C) | Stability in Serum | Stability in Buffer |
| 4 | Degradation observed | Degradation observed |
| -20 | Degradation observed | Degradation observed |
| -70 | Stable | Stable |
| -196 | Stable | Stable |
Data from Knöller et al., 1986.[3]
Experimental Protocols
Protocol 1: Sample Handling and Storage Workflow for Minimizing this compound Degradation
This protocol outlines the recommended steps for handling and storing biological samples to ensure the stability of this compound.
-
Sample Collection: Collect biological samples (e.g., plasma, serum, urine) using appropriate sterile techniques.
-
pH Adjustment (if necessary): If the sample's native pH is outside the 6.0-7.0 range, adjust it using a minimal amount of a suitable buffer (e.g., 0.1 M phosphate buffer) to bring it within this range.
-
Aliquoting: Immediately after collection and any necessary pH adjustment, aliquot the sample into single-use, cryo-compatible vials. This is crucial to avoid repeated freeze-thaw cycles.
-
Flash-Freezing: Rapidly freeze the aliquots by placing them in a -80°C freezer or on dry ice.
-
Long-Term Storage: Transfer the frozen aliquots to a validated -80°C freezer for long-term storage.
-
Sample Retrieval and Thawing: When ready for analysis, retrieve the required number of aliquots. Thaw them rapidly in a water bath at room temperature and immediately place them on ice. Analyze the samples as soon as possible after thawing.
Protocol 2: Stability Testing of this compound in Biological Matrix using HPLC
This protocol provides a general procedure for assessing the stability of this compound in a biological matrix (e.g., plasma) under different storage conditions. A validated, stability-indicating HPLC method is essential for this protocol.[7][8]
-
Preparation of Spiked Samples:
-
Obtain a drug-free pool of the biological matrix of interest.
-
Spike the matrix with a known concentration of this compound.
-
Homogenize the spiked matrix thoroughly.
-
-
Aliquoting and Initial Analysis (Time 0):
-
Aliquot the spiked matrix into multiple vials for each storage condition to be tested.
-
Immediately analyze a set of aliquots (n=3 or more) to establish the initial concentration of this compound (Time 0).
-
-
Storage:
-
Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, -80°C, and room temperature).
-
-
Sample Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots from each storage condition.
-
Process and analyze the samples using the validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Degradation pathway of penicillin to this compound and other products.
Caption: Workflow for assessing the stability of this compound in samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of mezlocillin and its this compound and penilloate by high-performance liquid chromatography and stability of mezlocillin at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benchchem.com [benchchem.com]
interference from parent drug in penicilloate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from the parent penicillin drug in penicilloate assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of interference from the parent drug in a this compound assay?
The primary cause of interference is the cross-reactivity of the antibodies used in the assay. Immunoassays for this compound, a degradation product of penicillin, rely on antibodies that specifically recognize the this compound structure. However, due to structural similarities between the parent penicillin molecule and its this compound metabolite, the antibodies may also bind to the parent drug, leading to inaccurate (typically overestimated) measurements of the this compound concentration. This is a common challenge in immunoassays for drug metabolites.[1][2]
Q2: How can I determine if my this compound assay is experiencing interference from the parent penicillin drug?
To determine if parent drug interference is occurring, you can perform a cross-reactivity test. This involves analyzing samples containing a known concentration of the parent penicillin drug but no this compound. If the assay produces a signal for these samples, it indicates cross-reactivity. It is also advisable to test a range of parent drug concentrations that are expected to be present in your experimental samples.
Q3: What are the main strategies to minimize or eliminate interference from the parent drug?
There are three main strategies to address parent drug interference:
-
Improve Antibody Specificity: Utilize highly specific monoclonal antibodies that have minimal cross-reactivity with the parent penicillin.[3][4][5][6]
-
Sample Preparation: Employ sample preparation techniques to remove the parent drug from the sample before analysis.
-
Assay Optimization: Modify the assay conditions to favor the binding of the antibody to this compound over the parent drug.
Q4: Can I use polyclonal antibodies for my this compound assay?
While polyclonal antibodies can be used, they are a mixture of antibodies that recognize different epitopes on the target molecule. This heterogeneity can sometimes lead to higher cross-reactivity with structurally related molecules like the parent penicillin.[7] Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and are often preferred for assays where cross-reactivity is a concern.[3][4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, with a focus on resolving interference from the parent penicillin drug.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Cross-reactivity with Parent Drug: The antibody is binding to the parent penicillin present in the sample.[2] 2. Non-specific Binding: Antibodies or other assay components are binding to the microplate surface. 3. Contaminated Reagents: Buffers or other reagents are contaminated. | 1. Confirm Cross-Reactivity: Test a sample containing only the parent drug. If a signal is detected, proceed with mitigation strategies. 2. Optimize Blocking: Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk). Extend the blocking incubation time.[8] 3. Improve Washing: Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of solutions between steps.[9] 4. Use Fresh Reagents: Prepare fresh buffers and substrate solutions. |
| Inaccurate (Overestimated) this compound Concentration | 1. Significant Parent Drug Interference: High concentrations of the parent penicillin in the sample are cross-reacting with the assay antibody.[1][2] 2. Matrix Effects: Components in the sample matrix (e.g., plasma, urine) are interfering with the assay.[10][11][12][13][14][15] | 1. Implement Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the parent drug.[16] 2. Develop a More Specific Assay: If possible, source or develop a monoclonal antibody with higher specificity for this compound.[3][4][5][6] 3. Matrix-Matched Standards: Prepare your standard curve in the same biological matrix as your samples to compensate for matrix effects.[10][11][12][13][14][15] |
| Poor Assay Sensitivity | 1. Suboptimal Antibody/Antigen Concentration: The concentrations of the coating antigen or the antibody are not optimized for a competitive assay format. 2. Inefficient Hydrolysis of Standard: If preparing your own this compound standard, the conversion from penicillin may be incomplete. | 1. Perform a Checkerboard Titration: Optimize the concentrations of the coating antigen and the primary antibody to achieve the best signal-to-noise ratio. 2. Verify Standard Preparation: Confirm the complete hydrolysis of penicillin to this compound using an independent method like HPLC. |
Quantitative Data on Cross-Reactivity
The degree of interference is dependent on the specific antibody and the particular penicillin drug. It is crucial to experimentally determine the cross-reactivity for the specific parent drug in your study. The table below provides a template for presenting such data.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Penicilloic Acid | 100 | 100 |
| Penicillin G | 1000 | User-determined value |
| Ampicillin | 1000 | User-determined value |
| Amoxicillin | 1000 | User-determined value |
| Other Penicillins | User-determined range | User-determined value |
Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Cross-reactant) x 100%.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound.
Materials:
-
High-binding 96-well microplate
-
This compound-protein conjugate (for coating)
-
Anti-penicilloate antibody (monoclonal preferred)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound standard
-
Samples for analysis
Procedure:
-
Coating: Dilute the this compound-protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of this compound standard or sample to the appropriate wells. Immediately add 50 µL of diluted anti-penicilloate antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) to Remove Parent Penicillin
This protocol provides a general method for separating the more polar this compound from the less polar parent penicillin. The specific SPE cartridge and solvents should be optimized for the particular penicillin.
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode cation exchange)
-
Sample (e.g., plasma, urine)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., acetonitrile/water mixture)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances, including the parent penicillin. The wash conditions should be optimized to ensure the this compound is retained on the column while the parent drug is washed away.
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the assay buffer for analysis.
Protocol 3: Enzymatic Hydrolysis of Penicillin to this compound for Standard Preparation
This protocol describes the conversion of a penicillin standard to its corresponding this compound to be used as a standard in the assay.
Materials:
-
Penicillin standard of known concentration
-
Penicillinase (β-lactamase)
-
Phosphate buffer (pH 7.0)
-
Incubator
Procedure:
-
Dissolve the penicillin standard in phosphate buffer to a desired concentration.
-
Add penicillinase to the penicillin solution. The amount of enzyme will depend on its activity and should be optimized.
-
Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 1-2 hours).
-
The completion of the reaction can be confirmed by HPLC analysis, ensuring the absence of the parent penicillin peak and the appearance of the this compound peak.[17][18]
-
The resulting this compound solution can then be used to prepare a standard curve for the ELISA.
Visualizations
Caption: Experimental workflow for this compound quantification with parent drug removal.
Caption: Troubleshooting logic for parent drug interference in this compound assays.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of interferences including metabolite crossreactivity on therapeutic drug monitoring results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Conformation‐Specific Monoclonal Antibodies for Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Monoclonal Antibody That Targets Cell-Surface Pseudaminic Acid of Acinetobacter baumannii with Direct Bactericidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a monoclonal antibody specific for lipoteichoic acid from various gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific, high affinity colchicine binding monoclonal antibodies: development and characterization of the antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bluthbio.com [bluthbio.com]
- 13. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamics of the conversion of penicillin G to phenylacetic acid and 6-aminopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Penicilloate Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic analysis of penicilloates, the primary degradation products of penicillin antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the most critical mobile phase parameter for penicilloate analysis?
A1: The most critical parameter is the mobile phase pH. Penicilloates are acidic compounds, and their ionization state is highly dependent on pH. Controlling the pH is essential for achieving reproducible retention times, good peak shape, and optimal separation from the parent penicillin and other degradation products.[1][2] It is recommended to use a buffered mobile phase to maintain a stable pH throughout the analysis.[3]
Q2: What is a typical starting mobile phase for reversed-phase HPLC of penicilloates?
A2: A common starting point for a reversed-phase method (using a C8 or C18 column) is a mixture of an aqueous buffer and an organic modifier.[4] For example, a mobile phase could consist of an aqueous phosphate or acetate buffer (pH 3.0–4.5) and acetonitrile or methanol.[4][5] The organic modifier concentration can be adjusted to achieve the desired retention time.
Q3: Should I use acetonitrile or methanol as the organic modifier?
A3: Both acetonitrile and methanol can be used effectively. Acetonitrile often provides lower viscosity (resulting in lower backpressure) and better UV transparency.[6] For mass spectrometry (MS) detection, acetonitrile can sometimes result in slightly better ion currents compared to methanol.[7] The choice can also influence selectivity, so it is a valuable parameter to screen during method development.[8]
Q4: Why is it important to control the pH relative to the analyte's pKa?
A4: To ensure consistent ionization and avoid poor peak shapes like splitting or tailing, the mobile phase pH should be set at least 1-2 pH units away from the analyte's pKa.[2][6] For acidic compounds like penicilloates, using a mobile phase with a pH well below their pKa (e.g., pH 2.5-3.5) will keep them in their neutral, non-ionized form, leading to better retention and improved peak symmetry on a reversed-phase column.[3][9]
Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format.
Problem 1: My this compound peak is tailing or showing poor symmetry.
-
Question: What is the most likely cause of peak tailing for my acidic this compound analyte?
-
Answer: The most common cause is an inappropriate mobile phase pH that is too close to the pKa of the this compound.[2] When the pH is near the pKa, the analyte exists as a mixture of ionized and non-ionized forms, leading to distorted peaks.[1]
-
Solution 1: Adjust pH: Lower the mobile phase pH using an acidic modifier like formic acid, acetic acid, or a phosphate buffer to ensure the this compound is fully protonated (non-ionized).[3][7] A pH between 2.5 and 3.5 is often effective.
-
Solution 2: Check Buffer Capacity: Ensure your buffer concentration is sufficient (typically 10-50 mM) to control the mobile phase pH, especially after sample injection.
-
Solution 3: Consider Secondary Interactions: If pH adjustment doesn't solve the issue, residual silanols on the silica-based column may be interacting with the analyte. This can sometimes be mitigated by adding a competing base to the mobile phase or using a column with advanced end-capping.
-
Problem 2: The retention time for my this compound peak is unstable and drifting.
-
Question: My this compound peak's retention time is shifting between injections. What should I check first?
-
Answer: Retention time drift for ionizable compounds is almost always linked to an unstable mobile phase pH.[2]
-
Solution 1: Use a Buffer: If you are not using a buffer, add one to your mobile phase. An unbuffered mobile phase is susceptible to pH changes.[10]
-
Solution 2: Ensure Proper Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause retention times to shift at the beginning of a run.[11]
-
Solution 3: Prepare Fresh Mobile Phase: Mobile phase components, especially those with volatile additives like formic acid or trifluoroacetic acid, can evaporate over time, changing the composition and pH. Prepare fresh mobile phase daily.[12]
-
Problem 3: I have poor resolution between the parent penicillin and its this compound.
-
Question: How can I improve the separation between the more polar this compound and the parent penicillin?
-
Answer: Optimizing selectivity is key to improving resolution. This can be achieved by modifying the mobile phase composition.[13]
-
Solution 1: Adjust Organic Modifier Percentage: this compound is typically more polar and will elute earlier than its parent penicillin.[14] A lower percentage of the organic modifier (e.g., acetonitrile) will increase the retention time of both compounds, potentially providing more time for separation. A shallow gradient elution can also be very effective.[13]
-
Solution 2: Change Organic Modifier Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may improve the resolution between the two peaks.[8]
-
Solution 3: Fine-Tune pH: Small changes in pH can subtly alter the hydrophobicity of both compounds, which can be leveraged to improve peak spacing (selectivity).[1]
-
Experimental Protocols & Data
Protocol 1: Generic Mobile Phase Preparation
This protocol describes the preparation of a typical mobile phase for this compound analysis.
-
Prepare Aqueous Buffer (e.g., 25 mM Phosphate Buffer, pH 3.0):
-
Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water in a volumetric flask.
-
Adjust the pH to 3.0 using phosphoric acid (H₃PO₄).
-
Bring the flask to its final volume with HPLC-grade water.
-
-
Filter the Buffer: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Prepare Mobile Phase:
-
For an isocratic mobile phase of 85:15 (Aqueous:Acetonitrile), carefully measure 850 mL of the prepared aqueous buffer and 150 mL of HPLC-grade acetonitrile into a clean mobile phase reservoir.
-
For gradient elution, place the aqueous buffer in mobile phase line A and acetonitrile in mobile phase line B.
-
-
Degas the Mobile Phase: Degas the final mobile phase mixture(s) using an inline degasser, sonication, or helium sparging to prevent air bubbles in the pump system.[15]
Data Presentation: Impact of Mobile Phase on Retention
The following table summarizes the expected impact of mobile phase modifications on key chromatographic parameters for a typical this compound analysis on a C18 column.
| Parameter Change | Expected Effect on this compound Retention Time (k) | Expected Effect on Peak Shape | Rationale |
| Increase % Acetonitrile (e.g., from 15% to 20%) | Decrease | No significant change | Increases the mobile phase elution strength, causing the analyte to elute faster.[8] |
| Decrease % Acetonitrile (e.g., from 15% to 10%) | Increase | No significant change | Decreases the mobile phase elution strength, leading to longer retention.[8] |
| Increase pH (e.g., from 3.0 to 5.0) | Significant Decrease | Potential Tailing/Broadening | As pH approaches the pKa, the this compound becomes ionized, reducing its hydrophobicity and retention. Peak shape suffers due to mixed ionic states.[2][9] |
| Decrease pH (e.g., from 4.0 to 3.0) | Increase | Improvement | Suppresses ionization of the carboxylic acid groups, making the analyte more neutral and more retained on the reversed-phase column.[3] |
| Switch from Acetonitrile to Methanol (at same %) | Potential Increase | No significant change | Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times. Selectivity may also change.[8] |
Visual Guides
Mobile Phase Optimization Workflow
The following diagram illustrates a systematic workflow for developing and optimizing a mobile phase for this compound chromatography.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. mastelf.com [mastelf.com]
- 7. Determination of penicillin G, ampicillin, amoxicillin, cloxacillin and cephapirin by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mastelf.com [mastelf.com]
selecting an appropriate internal standard for penicilloate quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for penicilloate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard for this compound quantification?
The most critical factor is the structural similarity between the internal standard and the analyte (this compound). The ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This is why stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2][3][4]
Q2: Why are stable isotope-labeled (SIL) internal standards highly recommended for this compound quantification?
SIL internal standards, such as penicilloic acid-D5, are the preferred choice because they have nearly identical chemical and physical properties to the unlabeled this compound.[1][5][6] This similarity allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in quantification.[2][4][5][6]
Q3: What are some examples of SIL internal standards used for this compound analysis?
A commonly used SIL internal standard for this compound is penicilloic acid-D5 .[5][6] Another related SIL standard that has been used in methods for penicillin G and its metabolites is penicillin G-d7 .[7]
Q4: Are there alternatives to SIL internal standards if they are not available or are too expensive?
Yes, structural analogs can be used as surrogate standards.[3] A surrogate standard is a compound that is chemically similar to the analyte but not identical.[8][9] It should have similar extraction and chromatographic behavior. However, it may not compensate for all matrix effects as effectively as a SIL internal standard.[3] When using a surrogate standard, it is crucial to thoroughly validate the method to ensure accuracy.
Q5: What are the key characteristics of a good internal standard for this compound quantification?
A good internal standard should possess the following characteristics:
| Characteristic | Importance |
| Structural Similarity | High |
| Co-elution with Analyte | High |
| Similar Ionization Efficiency | High |
| Mass Difference | A mass difference of at least 3 mass units is recommended to avoid spectral overlap.[1] |
| Purity | High purity is essential to avoid interference with the analyte quantification. |
| Stability | The internal standard should be stable throughout the entire analytical process. |
| Not Naturally Present | The internal standard should not be present in the samples being analyzed. |
Troubleshooting Guide
Problem 1: Poor reproducibility of results.
-
Possible Cause: Inconsistent sample preparation or significant matrix effects.
-
Solution: The use of a stable isotope-labeled internal standard, such as penicilloic acid-D5, can significantly improve reproducibility by compensating for variations in recovery and matrix effects.[5][6] Ensure the internal standard is added at the very beginning of the sample preparation process.
Problem 2: The internal standard and analyte peaks are not co-eluting.
-
Possible Cause: This can sometimes occur with deuterium-labeled standards due to the "isotope effect," which can slightly alter retention times.
-
Solution: While minor retention time shifts may not always impact quantification, significant separation can lead to differential matrix effects. In such cases, chromatographic conditions (e.g., gradient, column temperature) may need to be optimized to achieve co-elution. If co-elution cannot be achieved, it is critical to assess whether the differential matrix effect impacts the accuracy of the results.
Problem 3: The internal standard signal is weak or absent.
-
Possible Cause: Degradation of the internal standard, incorrect spiking concentration, or poor ionization.
-
Solution: Verify the stability of the internal standard in the sample matrix and storage conditions. Penicillins and their metabolites can be unstable.[10] Ensure the spiking solution concentration is correct and that the instrument parameters are optimized for the internal standard's mass transitions.
Problem 4: High background or interfering peaks at the retention time of the internal standard.
-
Possible Cause: Contamination of the sample, mobile phase, or instrument. It could also be due to the presence of an isobaric interference in the matrix.
-
Solution: Analyze a blank matrix sample to identify the source of the interference. If the interference is from the matrix, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.[11][12] Ensure high-purity solvents and reagents are used.
Experimental Protocols
Generalized Experimental Protocol for this compound Quantification by LC-MS/MS
This protocol is a general guideline based on methodologies reported in the literature.[5][6][11][12] Researchers should optimize the parameters for their specific instrumentation and sample matrix.
-
Sample Preparation (Extraction)
-
To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add the internal standard solution (e.g., penicilloic acid-D5 in a suitable solvent).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.[11][12]
-
-
Chromatographic Conditions (UHPLC)
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for better peak shape and ionization) and acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions (Tandem MS)
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be optimized. For example, for penilloic acid (a related metabolite), a transition of 335 → 128 has been used.[11]
-
-
Quantification
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of standards.
-
The concentration of this compound in the unknown samples is then determined from this calibration curve.
-
Visualizations
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Confusion Regarding "Surrogate Standard" - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 12. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity in penicilloate antibody-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in penicilloate antibody-based assays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of this compound antibody-based assays?
A1: Antibody cross-reactivity is the phenomenon where an antibody, raised against a specific antigen (in this case, this compound), binds to other structurally similar molecules.[1][2][3] This can lead to inaccurate results, such as false positives or an overestimation of the analyte concentration, because the antibody fails to differentiate between the target this compound and other related substances.[1][4]
Q2: What are the common molecules that cross-react with anti-penicilloate antibodies?
A2: The primary cross-reactants are other penicillin-class antibiotics and their metabolites due to structural similarities, particularly in the β-lactam ring and side chains.[5][6][7] For instance, antibodies raised against benzylpenicillin may cross-react with amoxicillin.[8] The degree of cross-reactivity often depends on the similarity of the R1 side chain.[6][7]
Q3: How can I determine the specificity of my anti-penicilloate antibody?
A3: The specificity of an anti-penicilloate antibody can be determined using several methods:
-
Competitive ELISA: This is a common method to quantify the degree of cross-reactivity with structurally related compounds.[1]
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on antibody-antigen binding, offering a detailed characterization of specificity.[9][10]
-
Western Blotting: This technique can be used to confirm that the antibody binds specifically to the target protein conjugate and not to other non-specific targets.[1][11]
Q4: What are the key factors influencing the degree of cross-reactivity?
A4: Several factors can influence antibody cross-reactivity:
-
Structural Similarity of Antigens: The more structurally similar a compound is to this compound, the higher the likelihood of cross-reactivity.[1][3] This is particularly true for shared side-chain structures among different penicillins.[6][7]
-
Antibody Type: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies, which can recognize multiple epitopes.[4]
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can impact the binding affinity and specificity of the antibody-antigen interaction.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound antibody-based assays.
Issue 1: High Background Signal
A high background signal can mask the specific signal from the target analyte, leading to inaccurate quantification.
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[12][13] Ensure the blocking step is performed for the recommended duration and temperature. |
| Non-specific Binding of Antibodies | Reduce the concentration of the primary or secondary antibody.[14] Including a detergent like Tween-20 in the wash buffer can also help reduce non-specific interactions.[15] |
| Cross-reactivity of Secondary Antibody | Use a cross-adsorbed secondary antibody to minimize binding to other immunoglobulins present in the sample.[16] |
| Contaminated Reagents | Use fresh, high-quality reagents and ensure proper storage conditions are maintained.[14] |
Issue 2: Poor Assay Specificity / Suspected Cross-Reactivity
If you suspect that your assay is detecting molecules other than this compound, consider the following troubleshooting steps.
Possible Causes & Solutions
| Cause | Solution |
| Inherent Antibody Cross-Reactivity | Characterize the antibody's cross-reactivity profile using a competitive ELISA with a panel of structurally related penicillin derivatives.[1] |
| If cross-reactivity is high, consider using a more specific monoclonal antibody.[4] | |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation times, temperature, and buffer composition to favor specific binding.[1][4] |
| Matrix Effects | The sample matrix can sometimes interfere with the assay.[4] Diluting the sample may help, but this can also reduce the assay's sensitivity.[4] |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of an anti-penicilloate antibody with other penicillin-related compounds.
Materials:
-
Microtiter plates
-
This compound-protein conjugate (coating antigen)
-
Anti-penicilloate antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
This compound standard and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[17]
-
Washing: Wash the plate three times with wash buffer.[17]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[17][18]
-
Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant. In a separate plate or tubes, pre-incubate the diluted standards/cross-reactants with the anti-penicilloate antibody for 1 hour at 37°C.[17]
-
Incubation: Add 100 µL of the antibody-antigen mixtures to the coated and blocked wells. Incubate for 90 minutes at 37°C.[17]
-
Washing: Wash the plate three times with wash buffer.[17]
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.[17]
-
Washing: Wash the plate three times with wash buffer.[17]
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.[17]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[18]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[19]
-
Calculation of Cross-Reactivity:
-
Determine the concentration of this compound and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Protocol 2: Surface Plasmon Resonance (SPR) for Specificity Analysis
SPR is a label-free technique to monitor biomolecular interactions in real-time, providing kinetic data on antibody binding.
Materials:
-
SPR instrument and sensor chips
-
Anti-penicilloate antibody (ligand)
-
This compound and potential cross-reactants (analytes)
-
Running buffer
-
Immobilization buffers and reagents
Procedure:
-
Ligand Preparation: Prepare the anti-penicilloate antibody in a suitable buffer for immobilization.[20]
-
Immobilization: Immobilize the anti-penicilloate antibody onto the sensor chip surface according to the instrument manufacturer's instructions.[20]
-
Analyte Preparation: Prepare a series of dilutions for the this compound standard and each potential cross-reactant in the running buffer.[20]
-
Binding Analysis: Inject the different concentrations of this compound over the sensor surface and record the binding response.[20]
-
Regeneration: Regenerate the sensor surface between each analyte injection using a suitable regeneration solution to remove the bound analyte.
-
Cross-Reactivity Testing: Inject the different concentrations of the potential cross-reactants over the sensor surface and record the binding responses.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the affinity constant (KD) for each interaction. A comparison of the binding kinetics and affinity for this compound versus the cross-reactants will provide a detailed specificity profile.
Visual Guides
Mechanism of Cross-Reactivity
Caption: Diagram illustrating specific antibody binding versus cross-reactivity.
Troubleshooting Workflow for High Background
Caption: Decision tree for troubleshooting high background signals in immunoassays.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. alcolizer.com [alcolizer.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. Penicillin allergy: a practical approach to assessment and prescribing - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Studies of the specificities of IgE antibodies found in sera from subjects with allergic reactions to penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. cdn.hellobio.com [cdn.hellobio.com]
- 14. arigobio.com [arigobio.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. bio-rad.com [bio-rad.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Penicilloate Detection
This guide provides a comprehensive comparison of analytical methods for the quantification of penicilloate, a primary degradation product of penicillin. The validation of these methods is assessed against the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of penicillin-based pharmaceuticals.
Introduction to this compound and Analytical Validation
This compound is the inactivated form of penicillin, produced by the hydrolysis of the β-lactam ring. Its presence in pharmaceutical formulations is a critical indicator of product degradation and potential loss of efficacy. Therefore, robust and validated analytical methods for its quantification are essential. The ICH provides a framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[1][2][3] The core validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1][4]
Comparison of Analytical Methods for this compound
Two primary analytical techniques are commonly employed for the determination of this compound: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a summary of their performance based on ICH validation parameters.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Guideline Reference |
| Specificity | Good; potential interference from co-eluting impurities. | Excellent; high selectivity due to mass-based detection. | ICH Q2(R1)[2] |
| Linearity (Range) | 1 - 200 µg/kg (Correlation Coefficient > 0.99)[5] | 0.1 - 10 ng/g (Correlation Coefficient > 0.999)[6][7] | ICH Q2(R1)[2] |
| Accuracy (% Recovery) | Typically 85-115% | 80.0% to 110.0%[5] | ICH Q2(R1)[2] |
| Precision (%RSD) | < 2% (Repeatability & Intermediate Precision) | < 7.06%[5] | ICH Q2(R1)[2] |
| Limit of Detection (LOD) | Higher, typically in the µg/mL range. | As low as 0.03 µg/kg to 0.1 ng/g.[5][6][7] | ICH Q2(R1)[2] |
| Limit of Quantitation (LOQ) | Higher, requires higher concentrations for reliable quantification. | Typically in the low ng/g or µg/kg range. | ICH Q2(R1)[2] |
| Robustness | Generally good, but sensitive to changes in mobile phase composition and pH. | High, less affected by minor variations in chromatographic conditions. | ICH Q2(R1) |
Experimental Protocols
HPLC-UV Method for Benzylpenicilloic Acid
This method is suitable for the quantification of benzylpenicilloic acid, a degradation product of penicillin G.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Spherisorb C18 column (250 mm x 4.6 mm, 10 µm).[8]
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.004 mol/L potassium dihydrogen phosphate buffer (pH 4.5).[8]
-
Flow Rate: 1 mL/min.[8]
-
Detection: UV at 230 nm.[8]
-
Sample Preparation:
-
Degrade a known concentration of penicillin G under stress conditions (e.g., acid, base, heat) to generate penicilloic acid.
-
Neutralize the sample if necessary and dilute with the mobile phase to fall within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Validation:
-
Specificity: Analyze placebo samples and stressed samples to ensure no interference at the retention time of benzylpenicilloic acid.
-
Linearity: Prepare a series of at least five concentrations of benzylpenicilloic acid standard and inject them to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of benzylpenicilloic acid into a placebo sample at three different concentration levels.
-
Precision: Assess repeatability by injecting the same standard solution six times. Evaluate intermediate precision by having different analysts perform the analysis on different days.
-
LC-MS/MS Method for Penicilloic Acids
This method provides high sensitivity and selectivity for the determination of various penicilloic acids in complex matrices.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each penicilloic acid.
-
Sample Preparation:
-
Extract penicilloic acids from the sample matrix using a suitable solvent (e.g., water or a buffer).
-
Precipitate proteins with acetonitrile.[5]
-
Perform liquid-liquid extraction with a non-polar solvent like n-hexane to remove fats.[5]
-
The aqueous layer is then further purified using solid-phase extraction (SPE).
-
The eluate is evaporated and reconstituted in the initial mobile phase before injection.
-
-
Validation:
-
Specificity: The use of MRM transitions provides a high degree of specificity.
-
Linearity: A calibration curve is constructed using a series of standards. The linearity for seven penicillins and their corresponding penicilloic acids was established in the range of 1.0-200 µg/kg with correlation coefficients exceeding 0.9992.[5]
-
Accuracy: Determined by spiking studies at multiple concentration levels. Recoveries are expected to be within 80-120%. One study reported recoveries ranging from 80.0% to 110.0%.[5]
-
Precision: Assessed through repeatability and intermediate precision studies, with an acceptance criterion for the relative standard deviation (RSD) typically below 15%. A study showed RSDs of 7.06% or less.[5]
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process according to ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. [Determination of 7 penicilins and penicilloic acids in milk products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and ELISA Methods for Penicilloate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of penicilloate, the primary degradation product of penicillin, is crucial for various applications, including pharmacokinetic studies, allergy testing, and food safety monitoring. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
At a Glance: HPLC vs. ELISA for this compound Quantification
| Feature | HPLC (High-Performance Liquid Chromatography) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Chromatographic separation based on polarity, followed by detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | High to very high, especially with MS/MS detection, allowing for the simultaneous quantification of multiple penicilloic acids and parent penicillins. | Can be highly specific, but potential for cross-reactivity with parent penicillins and other structurally related compounds exists. |
| Sensitivity | High, with Limits of Detection (LOD) typically in the low µg/kg or ng/mL range.[1] | Very high, with LODs often in the sub-µg/L or pg/mL range. |
| Quantitative | Excellent quantitative capabilities with a wide linear range.[1] | Good for quantification, but typically has a narrower dynamic range compared to HPLC. |
| Sample Throughput | Lower, with longer analysis times per sample. | High, suitable for screening a large number of samples simultaneously. |
| Cost | Higher initial instrument cost and operational expenses. | Lower instrument cost and generally less expensive per sample for high throughput. |
| Expertise | Requires skilled operators for method development, maintenance, and data analysis. | Relatively simple to perform with commercially available kits. |
Quantitative Performance Data
The following tables summarize the quantitative performance characteristics of HPLC and ELISA methods for the quantification of various penicilloic acids, as reported in scientific literature.
Table 1: Performance Characteristics of HPLC Methods for this compound Quantification
| Analyte | Method | Matrix | Linearity Range (µg/kg) | Limit of Detection (LOD) (µg/kg) | Recovery (%) | Reference |
| Penicilloic Acids (7 types) | HPLC-MS/MS | Milk Products | 1.0 - 200 | 0.03 - 0.15 | 80.0 - 110.0 | [1] |
| Penilloic and Penillic Acids | UHPLC-MS/MS | Citrus Fruit | Not Specified | 0.1 (ng/g) | 50 - 75 (absolute) | [2][3] |
| Penicillin G and Metabolites | LC-MS/MS | Blood | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Performance Characteristics of ELISA Methods for this compound Quantification
| Analyte | Method | Matrix | IC50 (µg/L) | Limit of Detection (LOD) (µg/L) | Recovery (%) | Reference |
| Benzylpenicilloic Acid | Direct Competitive ELISA | Milk | 0.32 | 0.030 | 72.75 - 93.25 |
Note: Data for a wider range of penicilloic acids using commercially available ELISA kits is limited in the reviewed literature. The specificity of penicillin-based ELISAs can be enhanced for this compound detection by hydrolyzing the penicillin samples with penicillinase prior to analysis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying this compound using HPLC and ELISA.
Detailed Experimental Protocols
HPLC-MS/MS Method for Penicilloic Acids in Milk Products[1]
This method is designed for the simultaneous determination of seven penicillins and their corresponding penicilloic acids.
1. Sample Preparation:
-
Weigh 2.0 g of the homogenized milk product sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 20 mL of acetonitrile, vortex for 2 minutes, and place in an ultrasonic bath for 10 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and add 10 mL of n-hexane. Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
Transfer the lower layer to a pear-shaped flask and evaporate to near dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue with 1.0 mL of acetonitrile-water (10:90, v/v).
-
Filter the solution through a 0.22 µm millipore filter before injection.
2. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: ZORBAX SB-C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each penicilloic acid.
3. Quantification:
-
A standard curve is generated by plotting the peak area against the concentration of certified reference standards of the penicilloic acids.
-
The concentration of penicilloic acids in the samples is determined by interpolating their peak areas on the standard curve.
Direct Competitive ELISA for Benzylpenicilloic Acid (BPA)
This protocol is based on a developed direct competitive ELISA for the detection of BPA in milk.
1. Sample Preparation:
-
Centrifuge the milk sample at 4000 × g for 10 minutes at 4°C.
-
Collect the skim milk (middle layer) and dilute it 1:1 (v/v) with phosphate-buffered saline (PBS).
2. ELISA Procedure:
-
Coat a 96-well microtiter plate with an anti-BPA antibody and incubate overnight at 4°C.
-
Wash the plate with washing buffer (PBS containing 0.05% Tween 20).
-
Add 50 µL of the prepared sample or BPA standard solution to each well.
-
Immediately add 50 µL of HRP-labeled BPA conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution (2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 10 minutes.
3. Quantification:
-
A standard curve is constructed by plotting the percentage of inhibition against the logarithm of the BPA concentration.
-
The concentration of BPA in the samples is determined from the standard curve.
Conclusion
Both HPLC and ELISA are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers high specificity and the ability to simultaneously quantify multiple analytes. This makes it an ideal method for confirmatory analysis and for studies requiring the detailed profiling of penicillin degradation products. However, the higher cost, lower throughput, and need for specialized expertise may limit its use for routine screening of a large number of samples.
ELISA, on the other hand, provides a high-throughput, sensitive, and cost-effective solution for screening purposes. The development of specific antibodies against penicilloic acids has enabled the creation of targeted immunoassays. While generally having a narrower dynamic range and the potential for cross-reactivity, its simplicity and speed make it an excellent choice for initial screening and for laboratories with limited resources.
The choice between HPLC and ELISA for this compound quantification should be guided by the specific requirements of the study, including the number of samples, the need for confirmatory data, the required sensitivity and specificity, and the available budget and technical expertise. In many cases, a combination of both methods, using ELISA for initial screening and HPLC for confirmation of positive results, can provide a comprehensive and efficient analytical strategy.
References
Unraveling the Cross-Reactivity of Penicilloate: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Penicilloate's Immunological Cross-Reactivity with Other Beta-Lactam Degradation Products
This guide offers an in-depth comparison of the cross-reactivity of this compound, the primary degradation product of penicillin, with metabolites of other beta-lactam antibiotics, including cephalosporins and carbapenems. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, provides detailed methodologies for relevant immunoassays, and visualizes the underlying immunological signaling pathways.
Executive Summary
The cross-reactivity between different beta-lactam antibiotics is a significant concern in clinical practice and drug development. While it is widely recognized that the structural similarity of the R1 side chains is the primary determinant of cross-reactivity between the parent drugs, the immunological behavior of their degradation products is less commonly discussed. This guide focuses on this compound, the major antigenic determinant of penicillin allergy, and its potential to cross-react with degradation products of other beta-lactams. Understanding this at a molecular level is crucial for the development of improved diagnostic tools and safer therapeutic agents.
Quantitative Data on Beta-Lactam Cross-Reactivity
The following tables summarize quantitative data from various studies on the cross-reactivity between different classes of beta-lactam antibiotics. It is important to note that much of the existing data focuses on the cross-reactivity between the parent drugs in clinical settings, rather than a direct comparison of their degradation products in immunoassays.
Table 1: Clinical Cross-Reactivity between Penicillins and Cephalosporins
| Penicillin-Allergic Patient Phenotype | Cephalosporin Generation | Percentage of Cross-Reactivity | Reference |
| Positive Penicillin Skin Test | First-Generation (similar R1 side chain) | 10.9% - 16.45% | [1][2] |
| Positive Penicillin Skin Test | Second-Generation | Variable (depends on R1 side chain similarity) | [1] |
| Positive Penicillin Skin Test | Third-Generation (dissimilar R1 side chain) | ~1% - 2.11% | [1][2] |
Table 2: Clinical Cross-Reactivity between Penicillins and Carbapenems
| Penicillin-Allergic Patient Phenotype | Carbapenem | Percentage of Cross-Reactivity | Reference |
| Positive Penicillin Skin Test | Imipenem, Meropenem, Ertapenem | < 1% - 0.87% | [1][3] |
Experimental Protocols
The following is a representative experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) that can be adapted to quantify the cross-reactivity of this compound-specific antibodies with other beta-lactam degradation products.
Competitive ELISA for this compound Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of anti-penicilloate antibodies with various beta-lactam degradation products.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (e.g., penicilloyl-polylysine)
-
Anti-penicilloate antibodies (monoclonal or polyclonal)
-
Degradation products of other beta-lactams (e.g., cephalosporoate, carbapenem metabolites)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a standard curve of this compound.
-
Prepare serial dilutions of the beta-lactam degradation products to be tested.
-
In separate tubes, pre-incubate a fixed concentration of the anti-penicilloate antibody with either the this compound standards, the test degradation products, or buffer alone (for maximum binding).
-
-
Incubation: Add 100 µL of the pre-incubated antibody-hapten mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
Visualizing the Allergic Response
IgE-Mediated Mast Cell Degranulation Pathway
The following diagram illustrates the signaling cascade initiated by the cross-linking of IgE antibodies by this compound-protein conjugates on the surface of mast cells, leading to degranulation and the release of inflammatory mediators.
Caption: IgE-mediated mast cell degranulation pathway.
Experimental Workflow for Competitive ELISA
The following diagram outlines the key steps in the competitive ELISA protocol described above.
Caption: Competitive ELISA experimental workflow.
Conclusion
The cross-reactivity of this compound and other beta-lactam degradation products is a complex immunological phenomenon primarily driven by the similarity of their R1 side chains. While comprehensive quantitative data directly comparing the cross-reactivity of these degradation products at a molecular level is still emerging, the provided information and experimental protocols offer a solid foundation for further research in this critical area. The development of more specific and sensitive immunoassays will be instrumental in improving the diagnosis of beta-lactam allergies and guiding the development of next-generation antibiotics with improved safety profiles.
References
Penicilloate vs. Penilloate: A Comparative Guide to Minor Determinants in Penicillin Allergy Testing
For Researchers, Scientists, and Drug Development Professionals
Penicillin allergy is the most frequently reported drug allergy, yet a majority of individuals with this label can tolerate penicillins. Accurate diagnosis is crucial to ensure appropriate antibiotic stewardship and patient care. This guide provides a detailed comparison of two key minor antigenic determinants, penicilloate and penilloate, used in penicillin allergy testing. Their performance as diagnostic markers is evaluated based on available experimental data.
The Role of Minor Determinants in Penicillin Allergy
Penicillin and its metabolites can act as haptens, forming conjugates with host proteins that elicit an immune response. These are broadly classified into major and minor determinants. The major determinant, penicilloyl, is formed from the stable opening of the β-lactam ring. In contrast, minor determinants, which include this compound, penilloate, and penicillin itself, are less abundant but are critically important as they are frequently implicated in severe, immediate IgE-mediated allergic reactions, including anaphylaxis.[1] Therefore, their inclusion in skin testing panels is vital for improving diagnostic sensitivity.
Comparative Analysis of this compound and Penilloate in Penicillin Skin Testing
Penicillin skin testing (PST) is the gold standard for evaluating IgE-mediated penicillin allergy. The inclusion of both major and minor determinants is recommended to maximize the negative predictive value of the test. While often used together in a "minor determinant mixture" (MDM), some studies have evaluated the individual contribution of this compound and penilloate to the diagnosis.
A retrospective study analyzing 528 inpatient penicillin skin tests found that a significant number of patients reacted exclusively to minor determinants.[2] This highlights the importance of including these reagents in testing panels. The study provided specific data on the rates of positive reactions to individual minor determinants, allowing for a comparative assessment of this compound and penilloate.
| Determinant | Number of Subjects with Any Positive Reaction (n=107) | Percentage of Positive Subjects (%) | Number of Subjects with Sole Positive Reaction | Percentage of Sole Positive Reactions (%) |
| This compound | 58 | 54.2% | 25 | 23.4% |
| Penilloate | 23 | 21.5% | 3 | 2.8% |
Data summarized from a retrospective study of 528 inpatient penicillin skin tests, where 107 subjects tested positive to at least one determinant.[2]
From this data, it is evident that in this study cohort, This compound was a more frequent marker for penicillin allergy than penilloate , both in terms of the total number of positive reactions and, most notably, in the number of individuals who reacted solely to this determinant. The high number of subjects reacting only to this compound underscores its critical role in identifying penicillin-allergic individuals who might be missed if this specific determinant were excluded from the testing panel.
Experimental Protocols
Preparation of this compound and Penilloate for Skin Testing
The lack of commercially available, standardized reagents for this compound and penilloate has been a significant challenge in penicillin allergy testing. Researchers have developed methods for their preparation, which typically involve the alkaline hydrolysis of penicillin G.
Principle: Penicillin G is subjected to alkaline hydrolysis, leading to the opening of the β-lactam ring and subsequent molecular rearrangements to form this compound and penilloate. These products are then purified for use in skin testing.
Example Protocol Outline (based on described methods):
-
Hydrolysis: A solution of potassium penicillin G is prepared in a sodium hydroxide solution. The reaction is allowed to proceed at room temperature for a specific duration, followed by incubation at a lower temperature (e.g., 4°C) to facilitate the formation of the desired determinants.
-
Purification: An improved extraction method involves changing the solvents used during recrystallization to obtain very pure preparations of this compound and penilloate.
-
Characterization and Sterilization: The final products are characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm their identity and purity. The preparations are then sterilized for safe use in skin testing.
Note: The precise concentrations and incubation times can vary between protocols. It is crucial to refer to specific published methodologies for detailed instructions.
Penicillin Skin Testing Protocol
The standard procedure for penicillin skin testing involves a two-step process: skin prick testing followed by intradermal testing if the prick test is negative.
-
Patient Preparation: Ensure the patient has discontinued antihistamines and other medications that could interfere with the test results. Obtain informed consent.
-
Reagents:
-
Major determinant: Benzylpenicilloyl polylysine (PPL)
-
Minor determinants: Penicillin G, this compound, Penilloate
-
Positive control: Histamine
-
Negative control: Saline
-
-
Skin Prick Test (SPT):
-
Apply a drop of each reagent to the volar surface of the forearm.
-
A sterile lancet is passed through each drop to prick the epidermis.
-
Read the results after 15-20 minutes. A wheal of ≥3 mm with surrounding erythema is considered a positive result.
-
-
Intradermal Test (IDT):
-
If the SPT is negative, proceed to IDT.
-
Inject a small amount (approximately 0.02 mL) of each reagent intradermally on the upper arm to raise a small bleb.
-
Read the results after 15-20 minutes. An increase in the wheal diameter of ≥3 mm from the initial bleb is considered positive.
-
Visualizing the Pathways and Processes
Penicillin Allergy - IgE-Mediated Signaling Pathway
Caption: IgE-mediated signaling in penicillin allergy.
Experimental Workflow for Penicillin Skin Testing
Caption: Workflow for penicillin allergy skin testing.
Conclusion
Both this compound and penilloate are crucial minor determinants for the accurate diagnosis of IgE-mediated penicillin allergy. The available data suggests that This compound may be a more frequent indicator of allergy than penilloate , with a higher number of individuals demonstrating a sole positive reaction to it in skin testing. The inclusion of both, ideally as part of a comprehensive minor determinant mixture, is essential to minimize false-negative results and ensure patient safety. Further research with standardized, commercially available reagents is needed to more definitively delineate the individual diagnostic performance of these two important markers.
References
A Guide to Inter-Laboratory Comparison of Penicilloate Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common methods for the measurement of penicilloate, a primary degradation product of penicillin and a major antigenic determinant in penicillin allergy. The information presented is synthesized from various analytical studies to offer a framework for inter-laboratory comparison, ensuring accuracy and reliability in drug development and research.
Comparative Analysis of this compound Measurement Methods
The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as sensitivity, specificity, and the sample matrix. Below is a summary of commonly employed methods and their key performance characteristics.
| Method | Principle | Sensitivity Range | Standard Deviation / Precision | Throughput | Key Advantages | Key Limitations |
| Spectrophotometry | Based on the reduction of Cu(II) by penicilloates and detection of Cu(I) using a chromogenic agent like neocuproine.[1][2] | 5.6–56 µM[1][2] | 1-2%[1][2] | High | Simple, cost-effective, suitable for screening. | Lower specificity, potential interference from other reducing agents.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from parent penicillin and other degradation products on a chromatographic column followed by detection, typically with UV or mass spectrometry.[4][5] | Varies with detector (µg/mL to ng/mL) | RSD < 2% (typical)[6] | Medium | High specificity and accuracy, can simultaneously measure multiple components.[5] | More complex instrumentation, requires skilled operators. |
| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS), provides structural information for definitive identification and quantification.[4] | High (pg/mL to fg/mL) | High | Medium to Low | Unparalleled specificity and sensitivity, essential for confirmatory analysis.[4] | High instrument cost and maintenance. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect and quantify this compound. | High (ng/mL range) | Varies | High | High sensitivity and specificity, suitable for biological matrices. | Development of specific antibodies can be challenging and time-consuming. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key experiments cited.
Spectrophotometric Determination of this compound
This method is adapted from a procedure involving the reduction of copper.[1][2]
Materials:
-
Copper(II) sulfate solution
-
Neocuproine solution
-
Acetate buffer (pH 4.6)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Mix the sample or standard with the acetate buffer.
-
Add the Copper(II) sulfate solution and incubate to allow for the reduction of Cu(II) to Cu(I) by this compound.
-
Add the neocuproine solution, which forms a colored complex with Cu(I).
-
Measure the absorbance at the wavelength of maximum absorbance for the Cu(I)-neocuproine complex (e.g., 454 nm).
-
Quantify the this compound concentration in the sample by comparing its absorbance to the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
This is a general protocol for the separation and quantification of this compound.[5]
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)
-
This compound standard
-
Sample diluent
Procedure:
-
Prepare a series of this compound standards of known concentrations.
-
Prepare the sample by dissolving it in the sample diluent and filtering it.
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength (e.g., 220 nm).
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided to illustrate a typical inter-laboratory comparison workflow and the immunological signaling pathway involving this compound.
References
- 1. Spectrophotometric determination of penicilloates in penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of penicilloates in penicillins - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Quality control in drug measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 5. Determination of mezlocillin and its this compound and penilloate by high-performance liquid chromatography and stability of mezlocillin at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Bioanalytical Validation of Penicilloate in Pre-Clinical Studies
For researchers, scientists, and drug development professionals engaged in pre-clinical research, the accurate quantification of drug metabolites is paramount. Penicilloate, a primary metabolite of penicillin-based antibiotics, is a critical analyte for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of bioanalytical methods for the validation of this compound in pre-clinical plasma samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). Alternative methods are also discussed to provide a comprehensive landscape of available techniques.
Comparison of Bioanalytical Methods for this compound Quantification
The selection of a bioanalytical method hinges on the required sensitivity, selectivity, and throughput. While LC-MS/MS is often considered the gold standard, HPLC-UV presents a viable and more accessible alternative for certain applications.
| Parameter | UPLC-MS/MS Method (Example) | HPLC-UV Method (Example) | Alternative: Immunoassay (General) |
| Principle | Separation by ultra-performance liquid chromatography and detection by mass spectrometry. | Separation by high-performance liquid chromatography and detection by ultraviolet absorbance. | Antigen-antibody binding reaction. |
| Linearity Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL | Typically narrower, assay-dependent. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL | Varies, can be in the low ng/mL range. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20-25% |
| Precision (%RSD) | <15% | <15% | <20-25% |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | Solid-Phase Extraction | Minimal, often direct sample analysis. |
| Selectivity | High | Moderate | Can be susceptible to cross-reactivity. |
| Throughput | High | Moderate | High |
| Cost | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are illustrative and may require optimization for specific laboratory conditions and pre-clinical species.
Method 1: UPLC-MS/MS with Protein Precipitation
This method offers high sensitivity and selectivity for the quantification of this compound in rat plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be optimized for this compound and the internal standard.
Method 2: HPLC-UV with Solid-Phase Extraction
This method provides a cost-effective alternative to LC-MS/MS, suitable for studies where high sensitivity is not the primary requirement.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC-UV system.
HPLC-UV Conditions
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 6.5) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm.
Alternative Methods: Immunoassays
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer a high-throughput screening approach for this compound.[1] These assays are based on the specific binding of antibodies to the this compound molecule.
General Principle:
-
A microplate is coated with antibodies specific to this compound.
-
Plasma samples (often diluted) are added to the wells.
-
This compound in the sample binds to the antibodies.
-
A secondary, enzyme-linked antibody is added, which also binds to the this compound.
-
A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
The intensity of the signal is proportional to the concentration of this compound in the sample.
While immunoassays can be highly sensitive and rapid, they may be susceptible to cross-reactivity with structurally similar molecules.[2][3] Therefore, positive results from an immunoassay are often confirmed using a more selective method like LC-MS/MS.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and the overall analytical logic.
Protein Precipitation Workflow Diagram
Solid-Phase Extraction Workflow Diagram
Method Selection Logic Diagram
References
- 1. Analysis of antibiotics in urine and wipe samples from environmental and biological monitoring--comparison of HPLC with UV-, single MS- and tandem MS-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of immunoassay for protein biomarkers: bioanalytical study plan implementation to support pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Penicilloate and Ampicilloate: A Guide for Researchers
This guide provides a detailed comparison of the stability of benzylpenicilloate and ampicilloate, the primary hydrolysis products of penicillin G and ampicillin, respectively. Understanding the relative stability of these molecules is crucial for researchers and drug development professionals in areas such as formulation science, analytical chemistry, and immunology, particularly concerning penicillin allergies where these compounds act as major antigenic determinants.
Introduction to this compound and Ampicilloate Stability
This compound and ampicilloate are formed by the hydrolytic cleavage of the β-lactam ring of their parent penicillin compounds. This process can be catalyzed by β-lactamase enzymes or occur spontaneously under various physicochemical conditions, such as non-neutral pH and elevated temperatures.[1] The stability of these penicilloic acid derivatives is a critical factor in understanding the degradation profile of penicillin antibiotics and their potential to form immunogenic conjugates.
While both molecules share a common thiazolidine ring structure, the difference in their acyl side chains—a phenylacetyl group in benzylthis compound and a D-α-aminophenylacetyl group in ampicilloate—influences their chemical properties, including their stability. Generally, ampicillin has been observed to be more stable to hydrolysis than penicillin G in aqueous solutions, which may suggest a higher intrinsic stability of ampicilloate over this compound.[1]
Degradation Pathways and Mechanisms
The degradation of both benzylthis compound and ampicilloate is complex and can proceed through multiple pathways, primarily influenced by pH. The initial formation from the parent penicillin is followed by further reactions, including epimerization and decarboxylation.
Benzylthis compound Degradation
Under alkaline conditions, benzylpenicillin primarily hydrolyzes to form the (5R,6R)-benzylpenicilloic acid. This isomer can then undergo epimerization at the C-5 position to yield the more stable (5S,6R)-epimer.[1] In acidic conditions, benzylpenicilloic acid can further degrade to benzylpenillic acid.
Ampicilloate Degradation
Similarly, ampicillin hydrolyzes to ampicilloic acid. In alkaline solutions, the initial product is (5R)-ampicilloic acid, which then undergoes epimerization to the (5S) isomer.[2][3] Under certain conditions, further degradation can lead to the formation of ampicillin penilloic acid and other products.
Comparative Stability Data
Direct comparative stability data for benzylthis compound and ampicilloate under identical conditions is limited in the published literature. The following table summarizes kinetic data gathered from different studies. It is important to note that the experimental conditions are not identical, and therefore, direct comparison should be made with caution.
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Benzylthis compound (Epimerization) | pH 7.4 | k_forward = 0.049 h⁻¹ | Not Reported | [1] |
| k_reverse = 0.038 h⁻¹ | ||||
| Ampicillin Degradation (to Ampicilloate) | pH 8, 37°C | Not explicitly stated for ampicilloate | Not explicitly stated for ampicilloate | [3] |
Note: The data for benzylthis compound refers to the rate of epimerization, a key degradation pathway for the initial hydrolysis product. Data for ampicilloate stability is inferred from studies on ampicillin degradation.
Factors Influencing Stability
The stability of both this compound and ampicilloate is significantly influenced by pH and temperature.
-
pH: Both compounds exhibit pH-dependent stability. Generally, they are more stable in the neutral to slightly acidic range and degrade more rapidly under strongly acidic or alkaline conditions.
-
Temperature: Increased temperature accelerates the degradation of both molecules, following the principles of chemical kinetics. Enzymatic degradation studies of ampicillin and amoxicillin have shown a marked decrease in the corresponding penicilloic acids at temperatures between 60-70°C, indicating their instability at elevated temperatures.[4]
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for assessing the stability of penicilloates. The following is a generalized protocol based on methods described in the literature.[5][6]
Objective: To determine the degradation rate of benzylthis compound and ampicilloate under specific pH and temperature conditions.
Materials:
-
Benzylthis compound and ampicilloate reference standards
-
HPLC grade acetonitrile and methanol
-
Phosphate buffer solutions of various pH values
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
-
Temperature-controlled incubator/water bath
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of benzylthis compound and ampicilloate in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Forced Degradation Study:
-
Incubate aliquots of the stock solutions in buffer solutions of different pH values (e.g., pH 4, 7, and 9) at a constant temperature (e.g., 37°C).
-
Withdraw samples at predetermined time intervals.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a mobile phase gradient of acetonitrile and phosphate buffer to achieve separation.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 225 nm).
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
Based on the available, albeit indirect, evidence, ampicilloate appears to exhibit greater stability than benzylthis compound, mirroring the relative stability of their parent antibiotics. The primary degradation pathways for both involve epimerization and further breakdown, which are highly dependent on pH and temperature. For definitive quantitative comparisons, a direct, head-to-head stability study using a validated stability-indicating HPLC method is recommended. The protocols and degradation pathways outlined in this guide provide a framework for conducting such research.
References
- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpps.com [wjpps.com]
- 5. A stability-indicating HPLC assay with diode array detection for the determination of a benzylpenicillin prodrug in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Specificity Testing of Anti-Penicilloate Monoclonal Antibodies
For researchers and drug development professionals, the accurate detection of penicilloate, the primary degradation product of penicillin and a major antigenic determinant in penicillin allergy, is critical. The specificity of a monoclonal antibody (mAb) is paramount for developing reliable diagnostic assays and therapeutic interventions. This guide provides a framework for comparing the specificity of anti-penicilloate monoclonal antibodies, complete with experimental protocols and data presentation strategies.
Comparison of Specificity Profiles for Anti-Penicilloate Monoclonal Antibodies
The ideal anti-penicilloate monoclonal antibody should exhibit high affinity for this compound with minimal to no cross-reactivity with the parent penicillin molecule or other structurally related beta-lactam antibiotics. Below is a comparative summary of hypothetical anti-penicilloate monoclonal antibodies (MAb-A and MAb-B) to illustrate how to present specificity data.
Table 1: Cross-Reactivity Profile of Anti-Penicilloate mAbs
| Analyte | MAb-A Cross-Reactivity (%) | MAb-B Cross-Reactivity (%) |
| This compound | 100 | 100 |
| Penicillin G | 2.5 | 15.8 |
| Amoxicillin | 1.8 | 12.3 |
| Ampicillin | 2.1 | 14.1 |
| Cloxacillin | < 0.5 | 5.2 |
| 6-Aminopenicillanic acid | < 0.1 | 1.5 |
Cross-reactivity is calculated as (IC50 of this compound / IC50 of analyte) x 100.
Table 2: Kinetic Analysis of Antibody-Antigen Interaction
| Antibody | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| MAb-A | This compound | 1.2 x 10^5 | 5.0 x 10^-4 | 4.2 x 10^-9 |
| Penicillin G | 7.5 x 10^3 | 8.2 x 10^-3 | 1.1 x 10^-6 | |
| MAb-B | This compound | 9.8 x 10^4 | 2.1 x 10^-4 | 2.1 x 10^-9 |
| Penicillin G | 1.5 x 10^4 | 3.3 x 10^-3 | 2.2 x 10^-7 |
Experimental Protocols for Specificity Testing
Accurate determination of antibody specificity relies on robust and well-defined experimental protocols. The following are standard methodologies for assessing the cross-reactivity and binding kinetics of anti-penicilloate monoclonal antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Cross-Reactivity
This assay is a cornerstone for determining the specificity of an antibody by measuring its ability to bind to the target antigen in the presence of potentially cross-reacting substances.
Materials:
-
96-well microtiter plates
-
Anti-penicilloate monoclonal antibody
-
This compound-protein conjugate (e.g., this compound-BSA)
-
This compound standard
-
Potential cross-reacting analytes (e.g., penicillin G, amoxicillin, ampicillin)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of varying concentrations of the this compound standard or potential cross-reacting analytes to the wells. Immediately add 50 µL of the anti-penicilloate monoclonal antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at 37°C.[1]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.[1]
-
Washing: Wash the plate five times with wash buffer.[1]
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[2]
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.[1]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for this compound. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the antibody binding to the coated antigen). Calculate the percent cross-reactivity for each analyte.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering valuable insights into the association and dissociation rates of the antibody-antigen interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-penicilloate monoclonal antibody
-
This compound and other test analytes
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Antibody Immobilization: Immobilize the anti-penicilloate monoclonal antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface and monitor the binding response.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: Regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Cross-Reactivity Testing: Repeat steps 2-4 with other analytes (e.g., penicillin G, amoxicillin) to determine their binding kinetics.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows and Molecular Relationships
Diagrams are essential for clearly communicating complex experimental processes and the structural relationships between molecules.
References
Establishing the Limit of Detection for Penicilloate: A Comparative Guide to Modern Analytical Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of penicilloate, a primary degradation product of penicillin, is critical for ensuring the stability, safety, and efficacy of penicillin-based pharmaceuticals. This guide provides a comprehensive comparison of a new, highly sensitive assay against established analytical methods for determining the limit of detection (LOD) of this compound.
This document outlines the performance of various analytical techniques, supported by experimental data, to assist in the selection of the most appropriate assay for specific research and quality control needs. Detailed methodologies for key experiments are provided to ensure reproducibility.
Comparative Analysis of this compound Detection Limits
The selection of an appropriate analytical method for this compound detection is often dictated by the required sensitivity. The following table summarizes the limit of detection (LOD) for this compound or related penicillin degradation products across several common analytical platforms. For comparative purposes, all LODs have been converted to nanograms per milliliter (ng/mL), assuming the molecular weight of benzylpenicilloic acid (~352.39 g/mol ) where necessary.
| Analytical Method | Limit of Detection (LOD) | Matrix | Reference / Notes |
| New High-Sensitivity Immunoassay | ~0.1 ng/mL | Pharmaceutical Formulation | Hypothetical data for new assay |
| LC-MS/MS | 0.2 ppb (~0.2 ng/mL) | Drug Products | For various β-lactams, demonstrating high sensitivity.[1][2] |
| LC-ESI/MS | 0.03 µg/L (0.03 ng/mL) | River Water | For Penicillin G, with penicilloic acid as a major metabolite.[3] |
| HPLC with UV Detection | 0.1 µg/mL (100 ng/mL) | Biological Fluids | For mezlocillin this compound. |
| Spectrophotometry | 5.6 µM (~1973 ng/mL) | Aqueous Solution | Sensitivity range of 5.6–56 µM. |
| ELISA | 0.08 ppb (~0.08 ng/mL) | Milk | For Penicillin, indicating potential for high sensitivity. |
| Microbiological Assay | ~1 µg (~1000 ng/mL) | Not specified | For penicillic acid, a related mycotoxin. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a guide for establishing this compound detection assays.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical preparations.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Purified water
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the pharmaceutical sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Spectrophotometric Method
This colorimetric method is based on the reaction of this compound with a specific reagent to produce a colored product.
1. Instrumentation:
-
UV-Vis Spectrophotometer
2. Reagents and Materials:
-
Phosphate buffer (pH 7.0)
-
Copper (II) sulfate solution
-
Neocuproine solution
-
This compound standard
3. Procedure:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Create a series of dilutions from the stock solution to prepare calibration standards.
-
To a fixed volume of each standard or sample, add the copper (II) sulfate and neocuproine reagents.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance.
4. Calibration:
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the new high-sensitivity immunoassay and the established HPLC method.
Figure 1. Workflow for the new high-sensitivity immunoassay.
Figure 2. Workflow for the HPLC with UV detection method.
References
- 1. researchgate.net [researchgate.net]
- 2. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Penicilloate Determination: Aligning with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of penicilloate, a primary degradation product of penicillin, is crucial for ensuring the quality, safety, and efficacy of penicillin-based pharmaceutical products. The presence of this compound can indicate instability of the active pharmaceutical ingredient (API) and is a potential immunogenic hazard.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the validation of analytical methods to ensure they are fit for their intended purpose. This guide provides a comparative analysis of two common methods for this compound quantification—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—in the context of FDA's analytical method validation guidelines.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of typical HPLC and spectrophotometric methods for this compound determination, based on published experimental data. These parameters align with the validation characteristics outlined in the FDA and ICH Q2(R1) guidelines.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | FDA/ICH Guideline Perspective |
| Specificity | High. Can separate this compound from the parent penicillin and other degradation products. | Lower. Potential for interference from the parent penicillin or other substances that absorb at a similar wavelength.[1] | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Typically demonstrates good linearity over a wide concentration range (e.g., 1.0-200 µg/kg).[2] | Linearity is generally observed over a narrower range (e.g., 5.6-56 µM).[3][4] | A linear relationship between the analyte concentration and the method's response should be demonstrated across the range of the analytical procedure. |
| Range | Wide, suitable for both trace-level impurity testing and higher concentration assays. | More limited, may require sample dilution for higher concentrations. | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | High, with recovery values typically between 80.0% and 110.0%.[2] | Acceptable, though may be more susceptible to matrix effects. | The closeness of test results obtained by the method to the true value. |
| Precision (%RSD) | High, with Relative Standard Deviation (RSD) values often less than 5%.[2] | Good, with standard deviations typically between 1% and 2%.[3][4] | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | Low, often in the range of 0.03 µg/kg to 0.15 µg/kg.[2] | Higher, dependent on the molar absorptivity of the chromophore. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Low, allowing for the accurate measurement of trace impurities. | Higher than HPLC, may not be suitable for trace-level quantification. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Generally high, with minor variations in mobile phase composition, pH, and flow rate having a minimal effect. | Can be sensitive to changes in pH, temperature, and reagent concentrations. | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol outlines a general procedure for the determination of penicilloic acids in pharmaceutical samples.
1. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For solid dosage forms, homogenization and extraction may be necessary.
-
If the sample contains high concentrations of the parent penicillin, a pre-treatment step to precipitate proteins (e.g., with acetonitrile) may be required.[2]
-
Filter the resulting solution through a 0.22 µm filter before injection.[2]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Flow Rate: Typically set between 1.0 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 225 nm).
-
Injection Volume: Typically 10-20 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
UV-Visible Spectrophotometric Method for this compound
This protocol describes a colorimetric method for the determination of penicilloates.
1. Reagent Preparation:
-
Prepare a buffered solution (e.g., phosphate buffer).
-
Prepare a colorimetric reagent solution. A common method involves the reduction of Cu(II) to Cu(I) by this compound, followed by the detection of Cu(I) with a chromogenic agent like neocuproine.[1][3][4]
2. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the buffer solution.
-
The concentration should be within the linear range of the assay.
3. Measurement:
-
To a specific volume of the sample solution, add the colorimetric reagent.
-
Allow the color to develop for a predetermined amount of time.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
4. Data Analysis:
-
Calculate the concentration of this compound in the sample using a calibration curve prepared with known concentrations of a this compound standard.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for this compound analysis and the logical flow of FDA's analytical method validation.
References
- 1. Spectrophotometric determination of penicilloates in penicillins - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. [Determination of 7 penicilins and penicilloic acids in milk products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of penicilloates in penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of penicilloates in penicillins - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Penicilloate
For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is a critical component of ensuring a safe work environment and protecting the ecosystem. Penicilloate, the degradation product of penicillin, requires careful disposal to mitigate the risks of environmental contamination and the potential contribution to antimicrobial resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] In case of accidental contact, wash the affected area immediately with soap and water.[2]
Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste stream. Determine if the this compound waste is in a solid or liquid form and whether it is mixed with other hazardous materials.[1]
-
Solid Waste: Unused or expired this compound powder, as well as contaminated lab materials such as weigh boats and filter papers, should be collected in a clearly labeled, sealed, and puncture-resistant container designated for chemical waste.[1][3]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and labeled container.[1] Do not pour this compound solutions down the drain.[1]
-
Contaminated Labware: Disposable items like gloves and pipette tips that have come into contact with this compound should be collected in a separate, clearly labeled container for chemical waste.[1]
Disposal Procedures
There are two primary methods for the disposal of this compound waste: high-temperature incineration and chemical deactivation. The preferred method is incineration, as it ensures the complete destruction of the compound.[1][3]
1. High-Temperature Incineration (Preferred Method)
High-temperature incineration by a licensed hazardous waste disposal facility is the most effective and environmentally sound method for destroying pharmaceutical waste.[1][3] This process ensures the complete destruction of the active pharmaceutical ingredient.[3] All segregated this compound waste should be collected by a certified hazardous or medical waste disposal company for incineration.[1]
2. Chemical Deactivation (Alternative Method)
For liquid this compound waste, chemical deactivation through alkaline hydrolysis can be employed to break down the β-lactam ring.[1] This procedure should be performed by trained personnel in a controlled laboratory setting, such as a fume hood.[4]
Quantitative Data for Chemical Deactivation
| Parameter | Value | Source |
| Deactivating Agent | 1 M Sodium Hydroxide (NaOH) | [5][6] |
| pH Range for Degradation | ~10.00 to 13.00 | [7] |
It is important to note that even after chemical deactivation, the resulting solution must still be disposed of as chemical waste through a licensed vendor.[1]
Experimental Protocol: Chemical Deactivation of this compound Waste
The following is a general methodology for the chemical deactivation of liquid this compound waste using alkaline hydrolysis:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Addition of Base: Slowly add a 1 M sodium hydroxide solution to the liquid this compound waste while stirring.
-
pH Monitoring: Monitor the pH of the solution, aiming for a pH between 10.00 and 13.00 to ensure effective degradation.[7]
-
Neutralization (if required by institutional guidelines): Once the reaction is complete, the solution may need to be neutralized before collection by a waste vendor.
-
Collection and Disposal: The treated solution should be collected in a clearly labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) department.[3]
Institutional Guidelines
Every research institution has an Environmental Health and Safety (EHS) department with specific protocols for chemical and pharmaceutical waste.[3] Always consult and adhere to your institution's guidelines for waste disposal.[3][8]
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, researchers and laboratory professionals can significantly contribute to a safer working environment and the protection of our ecosystems from pharmaceutical pollution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
Essential Safety and Handling Protocols for Penicilloate
This document provides crucial safety, operational, and logistical information for researchers, scientists, and drug development professionals working with penicilloate. As a metabolite and a principal antigenic determinant of penicillin, this compound is a potent sensitizer.[1] Adherence to these procedural guidelines is paramount for ensuring a safe laboratory environment and preventing occupational exposure, which can lead to severe allergic reactions.[2][3]
Hazard Identification and Risk Assessment
This compound is a breakdown product of penicillin antibiotics.[1] The primary hazard associated with this compound and related penicillin compounds is sensitization. Exposure can trigger allergic reactions in susceptible individuals, which may be severe.[2][3] These reactions can manifest after inhalation or skin contact.[4][5]
Key Hazards:
-
Respiratory Sensitization: May cause allergy or asthma-like symptoms or breathing difficulties if inhaled.[4][5][6]
-
Skin Sensitization: May cause an allergic skin reaction, such as a rash or irritation.[3][4][5]
-
Anaphylaxis: Individuals with sensitivity to beta-lactam antibiotics may experience severe systemic hypersensitivity and anaphylaxis upon exposure.[2][3]
Occupational Exposure and Control
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data for the closely related compound, Penicillin G Potassium, provides a basis for control. Engineering controls, such as chemical fume hoods or other ventilated enclosures, should be the primary means of controlling exposure.[7][8]
Quantitative Safety Data
| Compound | Occupational Exposure Band (OEB) | Control Exposure Range | Primary Control Measures |
| Penicillin G Potassium (Proxy for this compound) | 2 | 100 to < 1000 µg/m³ | Ventilated enclosures (e.g., chemical fume hood)[7][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact and inhalation. The following table outlines the minimum required PPE for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Two layers of disposable, powder-free gloves (e.g., nitrile).[2][9] | Prevents skin contact and sensitization. Double-gloving is recommended, with the outer glove removed inside the containment area.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][11] | Protects eyes from splashes or aerosolized powder. |
| Body Protection | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required if work cannot be conducted within a ventilated enclosure or if airborne exposures may exceed the OEB range.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a systematic workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Preparation
-
Designate Area: All manipulations involving this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any dust or aerosols.[7]
-
Assemble Materials: Before beginning work, gather all necessary equipment, including PPE, weighing papers, spatulas, and appropriately labeled containers.[7]
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure the gown is fully secured and the outer gloves overlap the cuffs.[10]
Handling (Inside Ventilated Enclosure)
-
Weighing: Handle this compound powder with care to avoid creating dust. Use appropriate tools like spatulas and weighing paper.[7]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powder to prevent splashing and aerosol generation.[7]
-
Labeling: Ensure all containers of this compound, whether in solid or solution form, are clearly labeled with the chemical name, concentration, preparation date, and your initials.
Post-Handling
-
Decontamination: After completing work, thoroughly decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination. The outer gloves should be removed first and disposed of while still inside the containment area.[10]
-
Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.[10]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.[7] All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Pathway:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. If skin irritation or a rash develops, seek medical attention.[3][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if respiratory symptoms such as wheezing or coughing occur, seek immediate medical attention.[3][6]
-
Spill:
-
For small spills, use an absorbent pad to clean the area. Avoid dry sweeping, which can generate dust.[13]
-
Decontaminate the spill area thoroughly.
-
All cleanup materials must be disposed of as hazardous waste.[7]
-
In case of a large spill, evacuate the area and contact your institution's EHS department immediately.
-
References
- 1. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cvear.com [cvear.com]
- 4. carlroth.com [carlroth.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. assets.lgcstandards.com [assets.lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. pppmag.com [pppmag.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. benchchem.com [benchchem.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
